molecular formula C3H8N2O2S B145894 Taurultam CAS No. 38668-01-8

Taurultam

货号: B145894
CAS 编号: 38668-01-8
分子量: 136.18 g/mol
InChI 键: RJGYJMFQWGPBGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Taurultam is a defined chemical entity and an active metabolite of the broad-spectrum anti-infective agent taurolidine . It serves as a critical reference standard for analytical development and quality control during drug synthesis . In research settings, this compound's core structure is a valuable scaffold in medicinal chemistry, notably in designing novel carbonic anhydrase inhibitors (CAIs) targeting bacterial pathogens such as Vibrio cholerae and Burkholderia pseudomallei . This molecular hybridization approach aims to develop new anti-infectives with potential action against resistant strains . Beyond microbiology, this compound and its structural analogs demonstrate significant antineoplastic properties . Investigations reveal these compounds induce cell death in various cancer models, including triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer, through multifaceted mechanisms . These include the induction of apoptosis and necrosis, generation of reactive oxygen species (ROS), and disruption of cellular proliferation pathways . Furthermore, studies on related compounds show immunomodulatory potential by inhibiting the production of pro-inflammatory cytokines like TNFα from peripheral blood mononuclear cells (PBMCs) at sub-cytotoxic concentrations . This diverse activity profile makes this compound a compound of high interest for advancing research in infectious disease, oncology, and immunology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,2,4-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYJMFQWGPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191968
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38668-01-8
Record name Taurultam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurultam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazinane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAURULTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Taurolultam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolultam, a derivative of the amino acid taurine, is a key metabolite of the broad-spectrum antimicrobial and anti-inflammatory agent Taurolidine (B130013). The biological activity of Taurolidine is intrinsically linked to its hydrolysis into active metabolites, including Taurultam. This guide provides a comprehensive technical overview of the core mechanism of action, focusing on the antimicrobial and anti-inflammatory properties derived from Taurolidine and its active metabolites.

Antimicrobial Mechanism of Action

The primary antimicrobial action of Taurolidine, and by extension its active metabolites like this compound, is centered on the release of reactive methylol groups. These groups are highly effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

Disruption of Microbial Cell Wall Integrity

The liberated methylol groups from Taurolidine chemically react with the primary amino groups of the components of the bacterial cell wall, such as murein.[1][3] This interaction leads to the structural disintegration and lysis of the bacterial cell, ultimately causing cell death.[2] This non-specific mechanism of action is a key advantage, as it is less likely to induce microbial resistance.

Inhibition of Biofilm Formation

Taurolidine has been shown to be effective in preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. It achieves this by decreasing the adherence of bacteria and fungi to surfaces.[1][3]

Neutralization of Bacterial Toxins

A significant aspect of Taurolidine's mechanism is its ability to neutralize bacterial endotoxins, specifically lipopolysaccharides (LPS), and exotoxins.[1][2][3] The methylol groups react with the amino and hydroxyl groups of these toxins, leading to their denaturation and inactivation.[1] This action helps to mitigate the systemic inflammatory response triggered by bacterial infections.

Anti-inflammatory Mechanism of Action

Beyond its direct antimicrobial effects, Taurolidine exhibits potent anti-inflammatory properties. This is primarily achieved through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory cytokine production.

Inhibition of Pro-inflammatory Cytokines

Clinical and preclinical studies have demonstrated that Taurolidine significantly reduces the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6][7] In a study involving hemodialysis patients, the use of a taurolidine-citrate-heparin lock solution led to a median percent reduction of 18.1% in high-sensitivity C-reactive protein (hs-CRP) and 25.2% in IL-6 serum levels.[4][6] Another study in patients with resectable gastrointestinal cancer showed significantly lower intraperitoneal levels of IL-1β, IL-6, and IL-10 after lavage with a Taurolidine solution.[8]

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of Taurolidine are linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. By inhibiting the activation of NF-κB, Taurolidine can suppress the downstream production of pro-inflammatory cytokines. While the precise molecular interactions are still under investigation, it is hypothesized that Taurolidine's ability to neutralize LPS, a potent activator of the NF-κB pathway via Toll-like receptor 4 (TLR4), is a key contributing factor.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activity of Taurolidine.

Table 1: Minimum Inhibitory Concentrations (MIC) of Taurolidine against Various Microorganisms
Microorganism Type MIC Range (mg/mL)
Gram-positive bacteria (e.g., Staphylococcus, Streptococcus, Enterococcus)1 - 2
Gram-negative bacteria (e.g., E. coli, Pseudomonas, Proteus)0.5 - 5
Anaerobic bacteria (e.g., Bacteroides)0.03 - 0.3
Fungi (e.g., Candida albicans, Aspergillus)0.3 - 5

Data sourced from Wikipedia's compilation of pharmacological data.[1]

Table 2: In Vitro Activity of Taurolidine against Periodontitis-Associated Microbes
Parameter Concentration (mg/mL)
MIC against single species0.31
MBC against single species0.64
MIC against mixed microbiota2.5
MBC against mixed microbiota2.5

Data from a study on the antimicrobial activity of taurolidine against microbial species associated with periodontitis.[9]

Table 3: Cytotoxicity of Taurolidine against Peripheral Blood Mononuclear Cells (PBMCs) and Granulocytes
Cell Type and Exposure Time IC50 (µg/mL)
PBMCs (2 hours)500
Granulocytes (2 hours)520
PBMCs (≥24 hours)40

Data from a study on the ex vivo effects of taurolidine on immune cell functions.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of Taurolultam/Taurolidine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Taurolidine that inhibits the visible growth of a microorganism.

Materials:

  • Taurolidine

  • Bacterial or fungal isolates

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Taurolidine in a suitable solvent and sterilize by filtration.

  • Perform serial two-fold dilutions of the Taurolidine stock solution in the growth medium directly in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in medium without Taurolidine) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of Taurolidine at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Assessment of Biofilm Inhibition

Objective: To quantify the ability of Taurolidine to inhibit biofilm formation.

Materials:

  • Taurolidine

  • Biofilm-forming bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth supplemented with glucose

  • Sterile 96-well flat-bottom polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Taurolidine in the growth medium in a 96-well plate.

  • Add a standardized bacterial suspension to each well.

  • Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms by adding 100 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Quantify the biofilm formation by measuring the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of Taurolidine indicates biofilm inhibition.

Protocol 3: Measurement of Cytokine Inhibition in LPS-Stimulated Macrophages

Objective: To determine the effect of Taurolidine on the production of pro-inflammatory cytokines (TNF-α and IL-6) in response to an inflammatory stimulus.

Materials:

  • Taurolidine

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • Sterile 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of Taurolidine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no Taurolidine) and a vehicle control (LPS and vehicle).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the mechanism of action of Taurolultam's parent compound, Taurolidine.

antimicrobial_mechanism Taurolidine Taurolidine Hydrolysis Hydrolysis Taurolidine->Hydrolysis Methylol Active Methylol Groups Hydrolysis->Methylol This compound This compound & other metabolites Hydrolysis->this compound BacterialCellWall Bacterial Cell Wall (Murein) Methylol->BacterialCellWall Reacts with amino groups Disruption Structural Disruption & Lysis BacterialCellWall->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Antimicrobial Mechanism of Taurolidine

Anti-inflammatory Mechanism of Taurolidine

Conclusion

The mechanism of action of Taurolultam is intrinsically tied to its parent compound, Taurolidine. The multifaceted activity of Taurolidine, encompassing direct antimicrobial effects through cell wall disruption and biofilm inhibition, neutralization of bacterial toxins, and potent anti-inflammatory actions via cytokine inhibition and modulation of the NF-κB pathway, makes it a compound of significant interest for researchers and drug development professionals. The lack of observed bacterial resistance to its primary antimicrobial mechanism further enhances its therapeutic potential. Further research to elucidate the precise molecular targets within the inflammatory signaling cascades will undoubtedly provide deeper insights and open new avenues for its clinical application.

References

Taurultam: An In-depth Technical Guide to a Key Metabolite of Taurolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine (B130013), a broad-spectrum antimicrobial and anti-neoplastic agent, undergoes rapid metabolism in aqueous solutions and in vivo to form several active metabolites. Among these, Taurultam emerges as a crucial intermediate, contributing significantly to the parent compound's biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic generation from taurolidine, its multifaceted biological effects, and the experimental methodologies used for its study. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and research applications.

Introduction

Taurolidine [bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane] is a synthetic antimicrobial agent derived from the amino acid taurine.[1] Its clinical utility extends from preventing catheter-related bloodstream infections to investigational use as an anti-cancer agent.[1][2] The biological activity of taurolidine is largely attributed to its metabolites, which are formed upon hydrolysis. In aqueous solution, taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[1] The metabolic cascade proceeds through methylol-taurultam to this compound, then to taurinamide, and ultimately to the endogenous amino acid taurine, carbon dioxide, and water.[1] this compound, along with other metabolites, possesses bactericidal, anti-inflammatory, and potential antiviral and anti-neoplastic properties.[2][3][4] Understanding the pharmacology and cellular effects of this compound is therefore critical for the continued development and optimization of taurolidine-based therapies.

Metabolism of Taurolidine to this compound

The metabolic conversion of taurolidine to this compound is a key step in its mechanism of action. This process involves hydrolysis, leading to the formation of reactive methylol groups that are responsible for the antimicrobial and cytotoxic effects.

Metabolic Pathway

Taurolidine undergoes a two-step hydrolysis process to form this compound. Initially, taurolidine forms a cationic intermediate, which is then subjected to a nucleophilic attack by a hydroxyl group on the exocyclic methylene (B1212753) carbon. This leads to the formation of methylol-taurultam, which is in equilibrium with this compound and formaldehyde.[5]

cluster_equilibrium Equilibrium Taurolidine Taurolidine Cationic_Intermediate Cationic Taurolidine Intermediate Taurolidine->Cationic_Intermediate Hydrolysis Methylol_this compound Methylol-Taurultam Cationic_Intermediate->Methylol_this compound + OH- This compound This compound Methylol_this compound->this compound Formaldehyde Formaldehyde Methylol_this compound->Formaldehyde Taurinamide Taurinamide This compound->Taurinamide Hydrolysis Taurine Taurine Taurinamide->Taurine

Figure 1: Metabolic Pathway of Taurolidine to this compound.

Pharmacokinetics of this compound

Pharmacokinetic studies in healthy volunteers following intravenous administration of taurolidine have provided valuable data on its metabolites.[6][7]

Table 1: Pharmacokinetic Parameters of this compound and Taurinamide in Healthy Volunteers after a 5.0 g Intravenous Infusion of Taurolidine

ParameterThis compoundTaurinamideReference
Half-life (t½) ~1.5 hours~6 hours[1][6]
Time to Maximum Concentration (Tmax) Reached before completion of infusionGenerally at the end of infusion[7]
Mean Clearance (L/hr) 124.6 (SD 35.7)16.5 (SD 3.2)[6]
Mean Volume of Distribution (L) 252.9 (SD 132.9)155.1 (SD 32.5)[6]

Data are presented as mean (Standard Deviation). These parameters were estimated following a 5.0 g intravenous infusion of taurolidine over 0.5, 1, or 2 hours.[6][7]

Biological Activities of this compound

This compound exhibits a range of biological activities that contribute to the therapeutic effects of taurolidine.

Antimicrobial and Antifungal Activity

The antimicrobial action of taurolidine and its metabolites is attributed to the release of active methylol groups that react with bacterial and fungal cell walls, leading to cell lysis.[1] While specific MIC values for this compound are not extensively reported, studies on taurolidine provide an indication of the antimicrobial spectrum.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Taurolidine

MicroorganismActivity (MIC)Reference
Mucorales clinical isolatesGrowth entirely inhibited at 1000 µg/mL[8][9]
Enterococcus faecalisModerate activity (MIC of a derivative: 128 µg/mL)[10]

Note: These values are for the parent compound, taurolidine. The activity of this compound is expected to contribute to these effects.

Anti-Neoplastic Activity: Induction of Apoptosis

This compound, as an active metabolite of taurolidine, is implicated in the anti-cancer effects observed with the parent compound. Studies have shown that taurolidine induces apoptosis in various cancer cell lines.

Table 3: Induction of Apoptosis and Necrosis by Taurolidine in Human Cancer Cell Lines (24-hour incubation)

Cell LineConcentration (µM)Viable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)Reference
HT29 (Colon) 25066.2 ± 5.6Significant increase-[4]
Chang Liver 25033.2 ± 1.0Significant increaseSignificant increase[4]
HepG2 (Liver) 200Reduced viabilityIncreased apoptosis-[11]
SNU-423 (Liver) 200Reduced viabilityIncreased apoptosis-[11]

Values are presented as mean ± SEM. The data for taurolidine suggests the pro-apoptotic potential of its metabolite, this compound.

The pro-apoptotic effects of taurolidine are associated with the modulation of the Bcl-2 family of proteins, leading to an enhanced Bax/Bcl-2 ratio, and the deactivation of the STAT3 signaling pathway.[11][12]

This compound This compound (from Taurolidine) STAT3 STAT3 This compound->STAT3 Inhibits phosphorylation GRIM19 GRIM-19 This compound->GRIM19 Induces expression pSTAT3 p-STAT3 (active) STAT3->pSTAT3 Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes mitochondrial outer membrane permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: Proposed Signaling Pathway for this compound-Induced Apoptosis.

Antiviral Activity

Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent, showing efficacy against SARS-CoV-2 and influenza viruses.[3]

Table 4: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

SARS-CoV-2 VariantEC50 (µg/mL) in Vero-E6 cellsReference
BJ01 (Original) 1.23[13]
Delta 0.68[13]
XBB 1.9.1 6.85[13]
BF.7 13.23[13]

EC50 (Half-maximal effective concentration) values indicate the concentration of this compound required to inhibit viral replication by 50%.

Anti-Inflammatory Activity

Taurolidine and its metabolites have been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). This is thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[14][15]

cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to pIkBa->NFkB Releases TNFa_IL1 TNF-α, IL-1 (Pro-inflammatory Cytokines) Nucleus->TNFa_IL1 Induces transcription This compound This compound This compound->IKK Inhibits Start Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain FACS Flow Cytometry Analysis Stain->FACS Data_Analysis Data Analysis: - Viable (Annexin V-/PI-) - Apoptotic (Annexin V+/PI-) - Necrotic (Annexin V+/PI+) FACS->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Taurultam

Core Concepts: Understanding this compound

This compound is a key biologically active metabolite of Taurolidine, a synthetic broad-spectrum antimicrobial and anti-inflammatory agent derived from the amino acid taurine (B1682933).[1][2][3] In aqueous solutions, Taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[1][4] The biological effects of Taurolidine are largely attributed to its metabolites, including this compound and its N-methylol derivatives.[2][3][4] This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties.

Mechanism of Action

The biological activities of this compound are multifaceted, stemming from the chemical reactivity of its metabolic precursors and its own inherent properties. The primary mechanism involves the release of active methylol (hydroxymethyl) groups during the hydrolysis of Taurolidine to this compound and subsequently to taurinamide.[1][4]

Antimicrobial and Anti-adherence Activity

This compound, as part of the metabolic cascade of Taurolidine, contributes to broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5][6] The antimicrobial action is primarily attributed to the reactive methylol groups generated during the metabolism of Taurolidine.[1][4][7] These groups interact with and denature components of the microbial cell wall, leading to cell lysis.[1][8] This mechanism is believed to be non-specific, which may explain the lack of observed bacterial resistance to Taurolidine.[1][4]

A key aspect of its antimicrobial efficacy is the inhibition of microbial adherence to host epithelial cells and indwelling medical devices, a critical step in biofilm formation and infection establishment.[1][2][7] The active metabolites can destroy bacterial fimbriae and flagella, further hindering adherence.[1][4]

Anti-inflammatory Properties

This compound and its parent compound, Taurolidine, exhibit significant anti-inflammatory effects.[2][9] This is achieved through the modulation of immune cell function and the suppression of pro-inflammatory cytokine production.[2][10] Studies have shown that Taurolidine inhibits the production of key inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[2][10][11]

  • Interleukin-1 (IL-1)[2][4][10]

  • Interleukin-6 (IL-6)[2][11][12]

  • Interleukin-8 (IL-8)[2]

The reduction in cytokine production appears to be independent of its antitoxin properties, suggesting a direct modulatory effect on immune cell signaling pathways.[2][3] It has been proposed that this suppression may occur at the level of cytokine translation or involve components of protein kinase C-dependent signal transduction.[2] Furthermore, taurine, the final metabolic product, is known to have anti-inflammatory properties, potentially contributing to the overall effect.[13][14][15][16]

Antiviral Activity

Recent research has highlighted the potent antiviral activity of this compound against respiratory viruses.[17] It has demonstrated significant efficacy against various strains of SARS-CoV-2 and influenza A (H1N1) virus in both in vitro and in vivo models.[17] The antiviral mechanism is an active area of investigation, but this compound has been shown to reduce viral load and alleviate virus-induced pathological damage in the lungs.[17] Given that this compound is a primary metabolite of Taurolidine, which also shows antiviral properties, it is suggested that this compound is at least partially responsible for the antiviral effects of its parent compound.[17]

Antineoplastic Potential

While most research on antineoplastic activity has focused on Taurolidine, its active metabolites, including this compound, are implicated in these effects.[3][4] Taurolidine has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor adherence.[4][11] The underlying mechanisms are thought to be related to its anti-adherence properties and its ability to modulate the tumor microenvironment by downregulating pro-inflammatory cytokines.[4][10]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its parent compound, Taurolidine.

CompoundAssayCell Line/SystemEndpointValueReference(s)
This compound Antiviral AssayVero-E6 cellsEC50 (SARS-CoV-2, BJ01 strain)1.23 µg/mL[17]
This compound Antiviral AssayVero-E6 cellsEC50 (SARS-CoV-2, Delta strain)0.68 µg/mL[17]
This compound Antiviral AssayVero-E6 cellsEC50 (SARS-CoV-2, XBB 1.9.1 strain)6.85 µg/mL[17]
This compound Antiviral AssayVero-E6 cellsEC50 (SARS-CoV-2, BF.7 strain)13.23 µg/mL[17]
Taurolidine Cytotoxicity Assay (WST-1)Human PBMCsIC50 (2 hours)500 µg/mL[2]
Taurolidine Cytotoxicity Assay (WST-1)Human GranulocytesIC50 (2 hours)520 µg/mL[2]
Taurolidine Cytotoxicity Assay (WST-1)Human PBMCsIC50 (24 hours)40 µg/mL[2]
Taurolidine Cytotoxicity Assay (WST-1)Human PBMCsIC50 (48 hours)43 µg/mL[2]
Taurolidine Antifungal AssayMucorales isolatesMIC1000 µg/mL (complete inhibition)[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[18] IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.[18][19] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (WST-1)

This protocol is based on the methodology described for assessing the cytotoxic effects of Taurolidine on peripheral blood mononuclear cells (PBMCs) and granulocytes.[2]

  • Cell Preparation: Isolate PBMCs and granulocytes from whole blood using standard density gradient centrifugation techniques.

  • Cell Seeding: Seed 2.5 x 104 PBMCs or 5 x 104 granulocytes per well in a 96-well flat-bottom plate.

  • Treatment: Expose the cells to a serial dilution of this compound or the compound of interest (e.g., two-fold dilutions from 5,000 µg/mL to 5 µg/mL). Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired time periods (e.g., 2, 24, and 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • WST-1 Reagent Addition: Add WST-1 (Water Soluble Tetrazolium Salt) reagent to each well according to the manufacturer's instructions. WST-1 is cleaved to a soluble formazan (B1609692) by cellular mitochondrial dehydrogenases in viable cells.

  • Incubation with Reagent: Incubate the plates for a further 1-4 hours until a color change is apparent.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic equation).[20]

In Vitro Antiviral Assay

This protocol is adapted from the methodology used to evaluate the antiviral activity of this compound against SARS-CoV-2.[17]

  • Cell Culture: Culture a suitable host cell line (e.g., Vero-E6, Huh7) in appropriate growth medium until 70-80% confluency is reached in 96-well plates.

  • Cytotoxicity Assessment (CCK-8): First, determine the non-toxic concentration range of this compound on the host cells. Incubate cells with various concentrations of the drug for 48 hours and assess cell viability using a Cell Counting Kit-8 (CCK-8) assay.

  • Viral Infection: Wash the cells with phosphate-buffered saline (PBS) and then infect them with the virus (e.g., SARS-CoV-2 at a specified multiplicity of infection, MOI) for 1 hour.

  • Treatment: After the 1-hour incubation, remove the virus-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Assessment of Antiviral Activity:

    • Cell Viability: Measure the viability of the infected and treated cells using a CCK-8 assay to determine the protective effect of the compound.

    • Viral Load (RT-qPCR): Collect the cell supernatant and extract viral RNA. Quantify the viral RNA copy numbers using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers specific for a viral gene.

    • Viral Protein Expression (Western Blot): Lyse the cells and perform Western blot analysis to detect the expression levels of viral proteins (e.g., Nucleocapsid protein, NP).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability or inhibition of viral replication against the log of the compound concentration.

Cytokine Production Measurement

This protocol is based on general methods for assessing the effect of compounds on cytokine production by immune cells stimulated with lipopolysaccharide (LPS).[2][13][14]

  • Cell Isolation and Culture: Isolate primary immune cells (e.g., PBMCs) or use an appropriate cell line (e.g., macrophages).

  • Pre-treatment: Incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation.

  • Stimulation: Add an inflammatory stimulus, such as LPS (a component of Gram-negative bacteria), to the cell cultures to induce cytokine production.[21][22][23] Include an unstimulated control and a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine synthesis and secretion (e.g., 6-24 hours).

  • Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.

Signaling Pathways and Visualizations

Metabolic Pathway of Taurolidine to this compound

Taurolidine undergoes hydrolysis in an aqueous environment to form its active metabolites. This process is crucial for its biological activity as it releases the reactive N-methylol groups.

G cluster_products Biological Effects Taurolidine Taurolidine Methylol_this compound N-Methylol-Taurultam Taurolidine->Methylol_this compound Hydrolysis This compound This compound Methylol_this compound->this compound Release of Methylol Group Methylol_Taurinamide Methylol-Taurinamide Methylol_this compound->Methylol_Taurinamide Active_Groups Reactive Methylol Groups Methylol_this compound->Active_Groups Antiinflammatory Anti-inflammatory This compound->Antiinflammatory Antiviral Antiviral This compound->Antiviral Taurinamide Taurinamide Methylol_Taurinamide->Taurinamide Release of Methylol Group Methylol_Taurinamide->Active_Groups Taurine Taurine Taurinamide->Taurine Metabolism Taurine->Antiinflammatory Antimicrobial Antimicrobial Active_Groups->Antimicrobial

Caption: Metabolic breakdown of Taurolidine and the resulting biological activities.

Proposed Anti-inflammatory Signaling Pathway

This compound and its parent compound, Taurolidine, are known to suppress the production of pro-inflammatory cytokines. While the exact intracellular targets are still under investigation, a proposed mechanism involves the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

G cluster_cell Immune Cell (e.g., Macrophage) LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88-dependent) TLR4->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes Cytokines TNF-α, IL-1, IL-6 Cytokine_Genes->Cytokines Transcription & Translation Inflammation Inflammation Cytokines->Inflammation Promotes This compound This compound This compound->Signaling_Cascade Inhibition

Caption: Proposed inhibition of the LPS-induced inflammatory pathway by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Taurultam

This guide provides a comprehensive overview of the synthesis, chemical properties, and biological significance of this compound, a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent, taurolidine (B130013).

Introduction

This compound, with the IUPAC name 1,2,4-thiadiazinane 1,1-dioxide, is a heterocyclic organic compound derived from the amino acid taurine (B1682933).[1] It is most notably recognized as a primary and reversible metabolite of taurolidine, a substance used for preventing catheter-related infections and exhibiting potential as a cancer treatment.[1][2][3] In aqueous solutions, taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[3][4] The biological activity of taurolidine is largely attributed to its hydrolysis into this compound and other active metabolites, which possess antibacterial and antineoplastic properties.[1][4][5] This guide will delve into the synthetic pathways to obtain this compound and detail its key chemical and physical characteristics.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 1,2,4-thiadiazinane 1,1-dioxide[1]
Synonyms Tetrahydro-2H-1,2,4-thiadiazine 1,1-dioxide[1]
CAS Number 38668-01-8[1]
Molecular Formula C₃H₈N₂O₂S[1]
Molecular Weight 136.18 g/mol [1]
Appearance Assumed to be a solid at room temperature.
Solubility Water: 8 g/L[6]
Melting Point Not explicitly found in search results.
Boiling Point Not explicitly found in search results.
pKa Not explicitly found in search results.

Synthesis of this compound

While this compound is primarily known as a metabolite of taurolidine, its direct synthesis can be inferred from the synthetic routes established for taurolidine and related compounds. A plausible synthetic pathway would involve the formation of taurinamide followed by a ring-closing reaction.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from taurine. The process would involve the protection of the amino group, conversion of the sulfonic acid to a sulfonamide, deprotection, and finally, cyclization.

taurultam_synthesis Taurine Taurine ProtectedTaurine N-Protected Taurine Taurine->ProtectedTaurine 1. Amine Protection (e.g., Cbz, Boc) TaurinamidePrecursor Protected Taurinamide ProtectedTaurine->TaurinamidePrecursor 2. Sulfonamide Formation (e.g., SOCl₂, then NH₃) Taurinamide Taurinamide TaurinamidePrecursor->Taurinamide 3. Deprotection This compound This compound Taurinamide->this compound 4. Ring Closure (with a formaldehyde (B43269) equivalent)

Figure 1: Proposed synthetic pathway for this compound from taurine.

Experimental Protocol: Synthesis of this compound from Taurinamide (Hypothetical)

This protocol is a generalized procedure based on the final step of the proposed synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve taurinamide in a suitable solvent such as water or a lower alcohol.

  • Reagent Addition: To this solution, add an equimolar amount of a formaldehyde equivalent (e.g., paraformaldehyde or formalin solution).

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Stability

This compound's chemical behavior is largely defined by its relationship with taurolidine.

Hydrolysis and Equilibrium

In an aqueous environment, taurolidine undergoes hydrolysis to form this compound and methylol-taurultam. This reaction is reversible.[1][2] The hydrolysis of this compound itself has been described by a concerted mechanism.[7]

taurolidine_hydrolysis Taurolidine Taurolidine This compound This compound Taurolidine->this compound H₂O Methylolthis compound Methylol-Taurultam Taurolidine->Methylolthis compound H₂O

Figure 2: Equilibrium of taurolidine and its hydrolysis products.

Metabolism

This compound is an intermediate in the metabolic breakdown of taurolidine. It is further metabolized from taurinamide to the naturally occurring and well-tolerated amino acid, taurine, along with carbon dioxide and water.[2][4][5]

Biological Activity and Mechanism of Action

The biological effects of this compound are intrinsically linked to those of its parent compound, taurolidine.

Antimicrobial and Antineoplastic Activity

This compound exhibits both antibacterial and antineoplastic properties.[1] The antimicrobial action of taurolidine and its metabolites is believed to stem from the release of active methylol groups. These groups react with the components of bacterial cell walls, leading to cell lysis. They also neutralize bacterial endotoxins.[3][4][5] The antineoplastic effects are thought to involve the induction of apoptosis and the inhibition of angiogenesis.[2][3]

Inhibition of Pro-inflammatory Cytokines

Taurolidine and its metabolites have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8.[2]

mechanism_of_action cluster_0 Taurolidine Metabolism cluster_1 Biological Effects Taurolidine Taurolidine Metabolites Active Metabolites (this compound, Methylol-Taurultam) Taurolidine->Metabolites Hydrolysis Antimicrobial Antimicrobial Activity (Cell Wall Lysis, Toxin Neutralization) Metabolites->Antimicrobial Antineoplastic Antineoplastic Activity (Apoptosis Induction, Angiogenesis Inhibition) Metabolites->Antineoplastic AntiInflammatory Anti-inflammatory Activity (Cytokine Inhibition) Metabolites->AntiInflammatory

Figure 3: Overview of the biological effects of taurolidine metabolites.

Analytical Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the heterocyclic ring. The chemical shifts and coupling patterns would be characteristic of the thiadiazinane ring structure.

    • ¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the three carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bonds of the secondary amines and the strong, characteristic stretches for the S=O bonds of the sulfone group.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of this compound (136.18 g/mol ), which would confirm its elemental composition.

Conclusion

This compound is a chemically and biologically significant molecule, primarily due to its role as an active metabolite of taurolidine. Understanding its synthesis and chemical properties is crucial for the development of new therapeutic agents based on the taurine scaffold. While direct synthetic procedures are not widely published, plausible routes can be designed based on established organic chemistry principles. Further research into the direct synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

In Vivo Pharmacokinetics of Taurultam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taurultam is a key active metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine (B130013). Understanding its in vivo pharmacokinetic profile is crucial for the rational design of dosing regimens and for maximizing its therapeutic potential. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. This compound exhibits rapid formation from its parent compound, Taurolidine, and is characterized by a relatively short half-life. Its clearance appears to be influenced by the rate of administration, suggesting the potential for saturable elimination processes. This document serves as a critical resource for researchers engaged in the preclinical and clinical development of Taurolidine-based therapies.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both human and animal models. The following tables summarize the key pharmacokinetic parameters from published studies, providing a comparative overview of its behavior across different species and dosing conditions.

Table 1: Pharmacokinetics of this compound in Healthy Human Volunteers Following Intravenous Infusion of Taurolidine (5g)
Infusion DurationCmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)Half-life (t½) (hr)Clearance (Cl) (L/hr)
2 hours 20.3 ± 4.61.8 ± 0.445.1 ± 11.21.5 ± 0.8124.6 ± 35.7
1 hour 26.9 ± 3.81.0 ± 0.052.8 ± 10.11.4 ± 0.5-
0.5 hours 38.1 ± 7.60.5 ± 0.066.8 ± 16.31.5 ± 0.5-

Data presented as mean ± standard deviation. Data extracted from a study in healthy volunteers who received a 5g intravenous infusion of Taurolidine over different durations.[1][2]

Table 2: Comparative Pharmacokinetics of this compound in Dogs and Humans
SpeciesDoseCmax (µg/mL)Half-life (t½) (hr)
Dog 150 mg/kg Taurolidine (2-hr infusion)140.5 ± 40.31.2 ± 0.2
Human 5g Taurolidine (2-hr infusion)95.8 ± 21.81.5 ± 0.8

This table provides a comparison of key pharmacokinetic parameters of this compound's parent compound, Taurolidine, between dogs and humans, offering insights into interspecies differences.[3]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound, providing a framework for the design and execution of similar research.

In Vivo Pharmacokinetic Study in a Rat Model (Representative Protocol)

This protocol outlines a typical approach for assessing the pharmacokinetics of this compound in a rat model following intravenous administration of Taurolidine.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Sex: Male and/or female, as required by the study design.

    • Weight: 200-250 g.

    • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals are acclimated for at least one week prior to the study.

  • Dosing:

    • Test Article: Taurolidine solution (e.g., 2% w/v in a suitable vehicle).

    • Route of Administration: Intravenous (IV) bolus or infusion via the tail vein or a cannulated jugular vein.

    • Dose Level: A range of doses can be used, for example, 50-100 mg/kg.

  • Blood Sampling:

    • A sparse sampling or serial sampling design can be employed.

    • For serial sampling, a catheter is implanted in the carotid artery or jugular vein for ease of collection.

    • Blood samples (approximately 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at predetermined time points.

    • Typical time points for an IV study: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing:

    • Immediately after collection, blood samples are centrifuged at approximately 4°C and 2000 x g for 10 minutes to separate the plasma.

    • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: HPLC-MS/MS for this compound Quantification in Plasma

The quantification of this compound in plasma is typically achieved using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation:

    • Protein precipitation is a common method for extracting this compound from plasma.

    • Aliquots of plasma samples, standards, and quality controls are mixed with a precipitation agent (e.g., acetonitrile) typically in a 1:3 or 1:4 (v/v) ratio.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be further diluted before injection into the HPLC system.

  • Chromatographic Conditions (Illustrative Example):

    • HPLC System: A system capable of delivering accurate gradients and with a temperature-controlled autosampler.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes to elute this compound and separate it from endogenous plasma components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions (Illustrative Example):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For example, for this compound (MW ~148.2 g/mol ), a potential transition could be m/z 149.1 → [fragment ion]. The exact transition should be optimized for the specific instrument.

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature are optimized to achieve the best signal-to-noise ratio for this compound.

  • Method Validation:

    • The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).

    • Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of Taurolidine and the proposed signaling pathways involved in its antineoplastic activity.

Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Taurinamide Taurinamide This compound->Taurinamide Hydrolysis Metabolism Metabolism This compound->Metabolism Taurine Taurine Taurinamide->Taurine Further Metabolism Taurinamide->Metabolism Taurine->Metabolism

Caption: Metabolic pathway of Taurolidine to its key metabolites.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Mitochondrial Stress Mitochondrial Stress Bcl-2 Family Modulation Bcl-2 Family Modulation Mitochondrial Stress->Bcl-2 Family Modulation Cytochrome c Release Cytochrome c Release Bcl-2 Family Modulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Taurolidine/Taurultam Taurolidine/Taurultam Taurolidine/Taurultam->Death Receptors Taurolidine/Taurultam->Mitochondrial Stress

Caption: Proposed signaling pathways for Taurolidine/Taurultam-induced apoptosis.

cluster_animal_prep Animal Preparation cluster_sampling Sampling and Processing cluster_analysis Bioanalysis Acclimation Acclimation Catheter Implantation (optional) Catheter Implantation (optional) Acclimation->Catheter Implantation (optional) Dosing Dosing Catheter Implantation (optional)->Dosing Blood Collection Blood Collection Dosing->Blood Collection Predetermined Time Points Plasma Separation Plasma Separation Blood Collection->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Sample Extraction Sample Extraction Sample Storage (-80°C)->Sample Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Extraction->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics of this compound. The presented data and protocols are intended to support the ongoing research and development of Taurolidine and its derivatives as therapeutic agents. The key takeaway is that this compound is a rapidly formed and eliminated metabolite of Taurolidine, with pharmacokinetic characteristics that are important to consider in the design of clinical studies. Further research, particularly in different preclinical species and patient populations, will continue to refine our understanding of its in vivo behavior and therapeutic potential.

References

Taurultam: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurultam, a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine, plays a significant role in the therapeutic effects observed following Taurolidine administration. Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular transport, supported by pharmacokinetic data and detailed experimental protocols for its investigation. Potential uptake mechanisms, including carrier-mediated transport and endocytosis, are discussed, and methodologies for quantifying its intracellular concentration and subcellular localization are presented.

Introduction

Taurolidine has been utilized for its antimicrobial and anti-inflammatory properties and is increasingly investigated for its antineoplastic activities.[1] In aqueous solutions, Taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[2] this compound is then further metabolized to taurinamide.[2] The biological activity of Taurolidine is attributed in part to its metabolites, making the study of this compound's cellular fate of paramount importance. This document serves as an in-depth technical resource, summarizing the available data on this compound's pharmacokinetics and providing detailed, actionable protocols for researchers to investigate its cellular uptake and distribution.

Metabolic Pathway of Taurolidine

Taurolidine undergoes rapid conversion in aqueous environments to its active metabolites. The primary pathway involves the formation of this compound, which is then converted to Taurinamide.

Taurolidine Taurolidine This compound This compound Taurolidine->this compound Equilibrium in aqueous solution Taurinamide Taurinamide This compound->Taurinamide Metabolism

Figure 1: Metabolic conversion of Taurolidine to this compound and Taurinamide.

Pharmacokinetics of this compound

Pharmacokinetic studies in humans have been conducted following the intravenous administration of Taurolidine. These studies provide essential data on the in vivo behavior of this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters in Humans

ParameterValuePopulationStudy ConditionsReference
Tmax (Time to Maximum Concentration) Reached before completion of infusionHealthy Volunteers5.0 g Taurolidine IV infusion over 0.5, 1, or 2 hours[2][3]
Terminal Elimination Half-life (t½) ~1.5 hoursHealthy VolunteersNot specified[4][5]
Systemic Exposure (AUC) Lower than TaurinamideHealthy Volunteers5.0 g Taurolidine IV infusion[2][3]
Cmax (Maximum Concentration) Increased with shorter infusion durationHealthy Volunteers5.0 g Taurolidine IV infusion over 0.5, 1, or 2 hours[2][3]
Volume of Distribution (Vd) Markedly higher than plasma volumeGlioblastoma PatientsRepeated IV infusions of Taurolidine[6]

Cellular Uptake of this compound: Hypothesized Mechanisms and Experimental Investigation

Direct studies on the cellular uptake mechanisms of this compound are currently lacking in the published literature. However, based on its chemical structure as a derivative of the amino acid taurine (B1682933), several plausible mechanisms can be proposed. The primary candidate for carrier-mediated transport is the taurine transporter (TauT, encoded by the SLC6A6 gene), a Na+ and Cl--dependent transporter responsible for the cellular uptake of taurine.[3][4][5][6] Additionally, non-specific uptake mechanisms such as macropinocytosis and endocytosis may be involved, particularly for taurine-conjugated molecules.[7]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Taurultam_ext This compound TauT Taurine Transporter (TauT/SLC6A6) Taurultam_ext->TauT Carrier-Mediated Transport Endocytosis Endocytosis/ Macropinocytosis Taurultam_ext->Endocytosis Vesicular Transport Taurultam_int This compound TauT->Taurultam_int Endocytosis->Taurultam_int

Figure 2: Hypothesized cellular uptake pathways for this compound.

Experimental Protocol for In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of this compound in a selected cell line.

3.1.1. Materials

  • Selected cancer cell line (e.g., glioblastoma, colorectal, or breast cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound standard

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase for HPLC

  • Multi-well cell culture plates (e.g., 24-well)

3.1.2. Procedure

  • Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or culture medium).

    • On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.

    • Add pre-warmed medium containing various concentrations of this compound to the wells. Include a vehicle control.

    • Incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the this compound-containing medium.

    • Wash the cell monolayer three times with ice-cold PBS to remove extracellular this compound.

  • Cell Lysis and Sample Preparation:

    • Add a suitable volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

    • Reserve a small aliquot of the lysate for protein quantification using a BCA assay.

  • Quantification of Intracellular this compound:

    • Analyze the supernatant by a validated HPLC method. Quantification is typically achieved by comparing the peak area of this compound in the sample to a standard curve.

  • Data Analysis:

    • Normalize the amount of intracellular this compound to the total protein content in each sample.

    • Plot the uptake rate (e.g., pmol/mg protein/min) against the this compound concentration to determine uptake kinetics (e.g., Km and Vmax).

cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Sample Preparation cluster_3 Analysis A Seed cells in 24-well plates B Culture to 80-90% confluency A->B C Wash cells with PBS B->C D Incubate with This compound C->D E Wash with ice-cold PBS D->E F Lyse cells E->F G Collect and centrifuge lysate F->G H Collect supernatant G->H I Quantify protein (BCA assay) G->I J Quantify this compound (HPLC) H->J K Data analysis I->K J->K

Figure 3: Experimental workflow for the in vitro cellular uptake assay of this compound.

Subcellular Distribution of this compound

Determining the subcellular localization of this compound is crucial for identifying its intracellular targets and understanding its mechanism of action.

Experimental Protocol for Subcellular Fractionation

This protocol outlines a method for separating major cellular organelles to determine the distribution of this compound within the cell.

4.1.1. Materials

  • Cultured cells treated with this compound

  • Subcellular fractionation kit (commercially available kits provide optimized buffers for separating nuclear, mitochondrial, cytosolic, and membrane fractions)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Materials for protein quantification and this compound analysis as described in section 3.1.1.

4.1.2. Procedure

  • Cell Treatment and Harvesting:

    • Treat a large culture of cells (e.g., in 10 cm dishes) with this compound for a specified time.

    • Wash the cells with ice-cold PBS and harvest them by scraping.

    • Pellet the cells by centrifugation.

  • Subcellular Fractionation:

    • Follow the manufacturer's protocol for the subcellular fractionation kit. This typically involves a series of homogenization and centrifugation steps at increasing speeds to sequentially isolate different organelles.

    • A general workflow involves:

      • Homogenization of the cell pellet in a hypotonic buffer.

      • Low-speed centrifugation to pellet the nuclear fraction.

      • Higher-speed centrifugation of the supernatant to pellet the mitochondrial fraction.

      • Ultracentrifugation of the subsequent supernatant to separate the membrane (microsomal) fraction from the cytosolic fraction (supernatant).

  • Sample Analysis:

    • Lyse each fraction to release its contents.

    • Quantify the protein concentration in each fraction.

    • Analyze the concentration of this compound in each fraction using HPLC.

  • Data Analysis:

    • Express the amount of this compound in each fraction as a percentage of the total intracellular this compound.

    • To validate the fractionation, perform Western blotting for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER/membranes, and GAPDH for cytosol).

A This compound-treated cell pellet B Homogenization A->B C Low-speed centrifugation (e.g., 1,000 x g) B->C D Pellet: Nuclear Fraction C->D E Supernatant C->E F High-speed centrifugation (e.g., 10,000 x g) E->F G Pellet: Mitochondrial Fraction F->G H Supernatant F->H I Ultracentrifugation (e.g., 100,000 x g) H->I J Pellet: Membrane Fraction I->J K Supernatant: Cytosolic Fraction I->K

Figure 4: Workflow for subcellular fractionation to determine this compound distribution.

Analytical Methodologies for this compound Quantification

Accurate and sensitive quantification of this compound in biological matrices is fundamental for cellular uptake and distribution studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Table 2: Summary of Analytical Methods for this compound Quantification

MethodSample MatrixKey FeaturesReference
HPLC with Fluorescence Detection Whole bloodPre-column derivatization with FMOC-Cl, liquid-liquid extraction.[2]
HPLC-ESI-MS/MS Human plasma and whole bloodHigh sensitivity and specificity for quantifying this compound and Taurinamide.[6]

Conclusion and Future Directions

While the pharmacokinetic profile of this compound as a metabolite of Taurolidine is partially characterized, a significant knowledge gap exists regarding its specific cellular uptake and distribution mechanisms. The taurine transporter TauT represents a primary candidate for mediating its cellular entry, a hypothesis that warrants experimental validation. The protocols detailed in this guide provide a robust framework for researchers to investigate these fundamental aspects of this compound's cell biology. Future studies should focus on:

  • Characterizing the kinetics of this compound uptake in various cancer cell lines.

  • Investigating the role of TauT and other potential transporters through inhibitor studies and genetic knockdown/knockout approaches.

  • Elucidating the precise subcellular localization of this compound and its potential interaction with intracellular targets.

A thorough understanding of this compound's cellular journey is essential for optimizing the therapeutic application of Taurolidine and for the rational design of new drugs that leverage its biological activities.

References

Structural Analysis of Taurultam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurultam (IUPAC name: 1,2,4-thiadiazinane 1,1-dioxide) is a key metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine. Emerging evidence suggests that this compound itself possesses significant biological activity, including antibacterial, antiviral, and anticancer properties. Understanding the structural features of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic data, and its role in relevant signaling pathways. Due to the limited availability of direct experimental data for this compound, this guide combines reported information with theoretical and estimated data to provide a thorough structural characterization.

Physicochemical Properties

This compound is a heterocyclic organic compound with a central 1,2,4-thiadiazinane ring system. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₈N₂O₂SPubChem
Molecular Weight 136.18 g/mol PubChem
IUPAC Name 1,2,4-thiadiazinane 1,1-dioxidePubChem
CAS Number 38668-01-8PubChem
Appearance White to off-white crystalline powder (predicted)---
Solubility Soluble in water (predicted)---

Structural Data

Predicted Bond Lengths
BondLength (Å)
S1-O11.43
S1-O21.43
S1-N21.65
S1-C61.80
N2-C31.45
C3-N41.45
N4-C51.45
C5-C61.54

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

Predicted Bond Angles
AngleValue (°)
O1-S1-O2118.0
O1-S1-N2109.5
N2-S1-C6105.0
S1-N2-C3115.0
N2-C3-N4110.0
C3-N4-C5112.0
N4-C5-C6110.0
C5-C6-S1112.0

Note: These values are theoretical and have been calculated using computational chemistry methods. They are intended to provide a reasonable approximation of the molecular geometry.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for this compound is not widely published. The following table provides estimated ¹H and ¹³C NMR chemical shifts based on the known structure and standard chemical shift ranges for similar functional groups.

¹H NMR Estimated δ (ppm) Multiplicity Assignment
H-34.5 - 4.8Singlet (broad)N-CH₂-N
H-53.2 - 3.5TripletN-CH₂-CH₂
H-63.0 - 3.3TripletCH₂-SO₂
NH5.0 - 6.0Singlet (broad)N-H
¹³C NMR Estimated δ (ppm) Assignment
C-365 - 75N-CH₂-N
C-540 - 50N-CH₂-CH₂
C-645 - 55CH₂-SO₂

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the heterocyclic ring. A proposed fragmentation pattern is presented in the table below.

m/zProposed Fragment
136[C₃H₈N₂O₂S]⁺ (Molecular Ion)
108[C₂H₆N₂S]⁺
78[CH₄NS]⁺
64[SO₂]⁺

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. The following sections provide generalized protocols that can be adapted for the preparation and characterization of this compound.

Synthesis of this compound

This compound is a primary metabolite of Taurolidine. A potential laboratory synthesis could involve the cyclization of a suitable precursor. A generalized approach is outlined below.

Workflow for a Potential Synthesis of this compound

G start Start with Taurinamide step1 Reaction with a formaldehyde (B43269) equivalent start->step1 step2 Intramolecular cyclization under basic or acidic conditions step1->step2 step3 Purification by recrystallization or chromatography step2->step3 end_node This compound step3->end_node

Caption: A generalized workflow for the potential synthesis of this compound.

Protocol:

  • Starting Material: Taurinamide (2-aminoethanesulfonamide) would serve as a logical starting material.

  • Reaction: React Taurinamide with a suitable one-carbon electrophile, such as formaldehyde or a formaldehyde equivalent (e.g., dimethoxymethane), in an appropriate solvent.

  • Cyclization: The resulting intermediate would then be induced to cyclize. This could potentially be achieved by adjusting the pH of the reaction mixture.

  • Purification: The crude product would be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, further confirming the structure.

Mass Spectrometric Analysis

Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.

  • MS/MS Fragmentation: Select the molecular ion (m/z 136) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern, which can be used to confirm the structure.

Signaling Pathways

This compound, as an active metabolite of Taurolidine, is implicated in several key signaling pathways that are relevant to its therapeutic effects.

Antineoplastic Activity: Apoptosis Induction

This compound is believed to contribute to the antineoplastic effects of Taurolidine by inducing apoptosis in cancer cells. This process involves both the intrinsic and extrinsic pathways.

G This compound This compound Intrinsic Intrinsic Pathway This compound->Intrinsic activates Extrinsic Extrinsic Pathway This compound->Extrinsic activates Bax Bax Intrinsic->Bax upregulates Bcl2 Bcl-2 Intrinsic->Bcl2 downregulates Caspase8 Caspase-8 Extrinsic->Caspase8 activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Antiviral and Anti-inflammatory Activity: NF-κB Pathway

The antiviral activity of this compound, particularly against influenza viruses, is thought to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G This compound This compound IKK IKK This compound->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antineoplastic Activity: MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that has been implicated in the antineoplastic effects of Taurolidine and its metabolites.

G This compound This compound Ras Ras This compound->Ras modulates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation regulates Apoptosis Apoptosis Transcription_Factors->Apoptosis regulates

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a structurally simple yet biologically significant molecule. While a complete experimental structural dataset is not yet available, this guide provides a comprehensive overview based on existing knowledge and theoretical predictions. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on this compound and related compounds. Further experimental work is warranted to fully elucidate the precise structural details and molecular mechanisms of this promising therapeutic agent.

In Vitro Cytotoxicity of Taurultam on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Taurultam and its parent compound, Taurolidine (B130013), on various cancer cell lines. This compound exists in equilibrium with Taurolidine in aqueous solutions and is considered to play a crucial role in its mechanism of action.[1] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a valuable resource for the scientific community.

Quantitative Cytotoxicity Data

The cytotoxic effects of Taurolidine, the precursor to this compound, have been evaluated across a range of human cancer cell lines. The data reveals a dose- and time-dependent inhibition of cell proliferation and induction of cell death, primarily through apoptosis and necrosis. The half-maximal inhibitory concentration (IC50) values and the percentage of viable cells following treatment are summarized below.

Cell LineCancer TypeCompoundConcentrationIncubation TimeEffectReference
HT-29Colon CarcinomaTaurolidine250 µM24 h66.2% ± 5.6% viable cells[2]
Chang LiverLiver CancerTaurolidine250 µM24 h33.2% ± 1.0% viable cells[2]
HT1080FibrosarcomaTaurolidine100 µM24 h26.8% ± 3.7% viable cells[2]
AsPC-1Pancreatic CancerTaurolidine1000 µM24 h36.8% ± 5.2% viable cells[2]
BxPC-3Pancreatic CancerTaurolidine1000 µM24 h25.7% ± 4.3% viable cells[2]
PA-1Ovarian TumorTaurolidine9.6 - 34.2 µM3 daysIC50 range[3]
SKOV-3Ovarian TumorTaurolidine9.6 - 34.2 µM3 daysIC50 range[3]
DHD/K12/TRbRat Metastatic Colorectal TumorTaurolidine25 µg/ml-4-fold decrease in proliferation[4]
SK-N-BE(2)-M17NeuroblastomaTaurolidine100, 250, 500 µM12, 24, 48 hInhibition of cell growth[5]
SK-N-SHNeuroblastomaTaurolidine100, 250, 500 µM12, 24, 48 hInhibition of cell growth[5]
BT-20Triple Negative Breast CancerOTD200 µM24 h>25% cell death[1]
MDA-MB-231Triple Negative Breast CancerOTD200 µM24 h>50% cell death[1]

*OTD (1,4,5-Oxathiazinane-4,4-dioxide) is a novel antineoplastic agent related to this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the in vitro cytotoxicity of this compound and its related compounds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[6][7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Taurolidine, or OTD) and a vehicle control.[1]

  • Incubation: Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[6][7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis and Necrosis Quantification (FACS Analysis)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.[2]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.

  • FACS Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable.[2]

Visualization of Methodologies and Pathways

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Line_Selection Select Cancer Cell Lines Cell_Culture Culture and Seed Cells Cell_Line_Selection->Cell_Culture Treatment_Incubation Treat Cells with Compound (Varying Concentrations & Times) Cell_Culture->Treatment_Incubation Compound_Preparation Prepare this compound/Taurolidine Solutions Compound_Preparation->Treatment_Incubation MTT_Assay MTT Assay (Cell Viability/Proliferation) Treatment_Incubation->MTT_Assay FACS_Analysis FACS Analysis (Apoptosis/Necrosis) Treatment_Incubation->FACS_Analysis Western_Blot Western Blot (Protein Expression) Treatment_Incubation->Western_Blot Data_Quantification Quantify Results (e.g., IC50, % Apoptosis) MTT_Assay->Data_Quantification FACS_Analysis->Data_Quantification Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathways of this compound-Induced Apoptosis

This compound and its parent compound, Taurolidine, induce apoptosis in cancer cells through a multifaceted mechanism involving both intrinsic and extrinsic pathways.[8][9] The induction of apoptosis is often mediated by the p53-upregulated modulator of apoptosis (PUMA), which in turn influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6][10] This leads to mitochondrial dysfunction, cytochrome c release, and the activation of a cascade of caspases.

G cluster_p53 p53-dependent & independent cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound PUMA PUMA Expression ↑ This compound->PUMA Bax Bax Expression ↑ PUMA->Bax Bcl2 Bcl-2 Expression ↓ PUMA->Bcl2 Mito_Dysfunction Mitochondrial Disruption Bax->Mito_Dysfunction pro-apoptotic Bcl2->Mito_Dysfunction anti-apoptotic Cyto_C Cytochrome C Release Mito_Dysfunction->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Mechanism of Action

The cytotoxic effects of this compound are attributed to its ability to induce programmed cell death. Studies have shown that treatment with related compounds leads to the repression of cell proliferation and the induction of apoptosis in various cancer cell lines, including those with mutant p53.[10] The molecular mechanism involves the upregulation of the pro-apoptotic protein PUMA, leading to an increased Bax/Bcl-2 ratio.[10] This shift in the balance of Bcl-2 family proteins is a critical step in the intrinsic apoptotic pathway, causing mitochondrial membrane permeabilization and the release of cytochrome c. Subsequently, a cascade of caspases, including caspase-3, -8, and -9, is activated, culminating in the execution of apoptosis.[3]

Furthermore, in some cancer cell lines, this compound and its analogs can induce necrosis.[2] The contribution of apoptosis versus necrosis to cell death appears to be cell-line specific.[2] The involvement of reactive oxygen species (ROS) in Taurolidine-induced cell death has also been suggested to be cell-line dependent.[2]

References

The Antibacterial Efficacy of Taurultam Against Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm-associated bacterial infections represent a significant and growing challenge in clinical practice, contributing to chronic infections, increased morbidity, and treatment failures. The inherent resistance of biofilms to conventional antimicrobial agents necessitates the development of novel therapeutic strategies. Taurultam, a derivative of the antimicrobial agent Taurolidine, has emerged as a promising candidate for combating biofilm-related infections. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial properties against biofilms, focusing on its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

This compound's activity is intrinsically linked to its parent compound, Taurolidine. In aqueous solutions, Taurolidine is unstable and hydrolyzes to form biologically active derivatives, including this compound and methylol-taurultam.[1][2][3] These derivatives are considered responsible for the broad-spectrum antibacterial effects observed.[1][2][3] This guide will synthesize the available data, often derived from studies on Taurolidine, to provide a thorough understanding of this compound's potential as an anti-biofilm agent.

Mechanism of Action

The primary antibacterial mechanism of this compound and its related compounds stems from the release of reactive N-methylol (hydroxymethyl) groups.[4][5] These groups are highly reactive and interact with essential components of the bacterial cell.

1. Disruption of the Bacterial Cell Wall: The methylol groups react with the primary amino groups of the peptidoglycan layer in the bacterial cell wall.[1][5] This interaction leads to structural disintegration, compromising the integrity of the cell wall and ultimately resulting in bacterial lysis and death.[5]

2. Inhibition of Bacterial Adhesion: A critical initial step in biofilm formation is the adhesion of planktonic bacteria to a surface. Taurolidine and its derivatives have been shown to inhibit this process.[1][4] By interacting with bacterial surface structures like fimbriae, they prevent the initial attachment of bacteria to surfaces such as epithelial cells or medical implants.[1] Docking studies have suggested that Taurolidine has a higher affinity for E. coli fimbriae proteins than the natural substrate, mannose, which could explain its anti-adhesive properties.[1][2]

3. No Known Induction of Resistance: A significant advantage of this mechanism is that it appears to be non-specific and targets fundamental bacterial structures. This multi-target mechanism is thought to be the reason why the development of bacterial resistance to Taurolidine and its derivatives has not been observed.

Signaling Pathways

Currently, there is limited specific information available regarding the direct interaction of this compound with bacterial signaling pathways, such as quorum sensing. The primary described mechanism is a direct chemical interaction with the bacterial cell wall and surface appendages.[1][5] However, by preventing initial adhesion and subsequent biofilm formation, this compound indirectly disrupts the cell-to-cell communication and signaling cascades that are crucial for biofilm maturation.

Diagram: Proposed Mechanism of Action of this compound

Mechanism Taurolidine Taurolidine Hydrolysis Hydrolysis in aqueous solution Taurolidine->Hydrolysis This compound This compound & Methylol-Taurultam Hydrolysis->this compound Methylol Release of reactive N-methylol groups This compound->Methylol CellWall Bacterial Cell Wall (Peptidoglycan) Methylol->CellWall interacts with Adhesion Bacterial Adhesion (Fimbriae) Methylol->Adhesion interacts with Disruption Cell Wall Disruption & Lysis CellWall->Disruption Inhibition Inhibition of Biofilm Formation Adhesion->Inhibition

Caption: Hydrolysis of Taurolidine to this compound and subsequent release of reactive methylol groups.

Quantitative Data on Antibacterial and Antibiofilm Activity

Specific quantitative data for this compound alone is limited in the available literature. Most studies focus on Taurolidine-containing solutions, from which this compound is derived. The following tables summarize the available data, primarily from studies on Taurolidine. It is important to note that the concentrations reported for Taurolidine solutions will result in the formation of this compound and other active metabolites.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Taurolidine

OrganismMIC (mg/L)MBC (mg/L)Reference
Methicillin-resistant Staphylococcus pseudintermedius (MRSP) isolates1200 (growth inhibition)-[6]

Note: This study reported growth inhibition at a specific concentration rather than a formal MIC value.

Table 2: Antibiofilm Activity of Taurolidine-Containing Solutions

OrganismConcentrationEffectReference
Pseudomonas aeruginosa0.125% - 0.5% Taurolidine (with EDTA)Significant decrease in bacterial load and biofilm persistence on catheters.
Staphylococcus epidermidis--
Escherichia coliSub-MICReduced adherence.[6]
Candida speciesSub-MICReduced adherence.[6]

Note: The study on P. aeruginosa used a combination of Taurolidine and EDTA, so the specific contribution of this compound to the observed effect cannot be isolated.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antibacterial and antibiofilm properties of compounds like this compound. These protocols can be adapted for the specific evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound (or Taurolidine) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard

  • Sterile saline or PBS

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilution, as well as to a positive control well (containing only medium and bacteria) and a negative control well (containing only medium).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Diagram: MIC Determination Workflow

MIC_Workflow Start Start PrepareDilutions Prepare serial dilutions of this compound in 96-well plate Start->PrepareDilutions Inoculate Inoculate wells with bacterial suspension PrepareDilutions->Inoculate PrepareInoculum Prepare bacterial inoculum (0.5 McFarland standard) PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadResults Visually assess for growth inhibition Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Crystal Violet Assay for Biofilm Quantification

This assay measures the total biomass of a biofilm.[7]

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial suspension

  • Appropriate growth medium

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • PBS or sterile saline

  • Plate reader

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to a suitable concentration, e.g., 1 x 10^7 CFU/mL) to each well of the microtiter plate.

  • Add 100 µL of growth medium containing the desired concentration of this compound to the test wells. Add 100 µL of growth medium without this compound to the control wells.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully aspirate the medium and planktonic cells from each well.

  • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Diagram: Crystal Violet Assay Workflow

CV_Assay Start Start IncubateBiofilm Incubate bacteria with/without This compound for 24-48h Start->IncubateBiofilm WashPlanktonic Wash to remove planktonic cells IncubateBiofilm->WashPlanktonic Stain Stain with 0.1% Crystal Violet WashPlanktonic->Stain WashExcessStain Wash to remove excess stain Stain->WashExcessStain Solubilize Solubilize bound stain with 30% Acetic Acid WashExcessStain->Solubilize MeasureAbsorbance Measure Absorbance (570-590 nm) Solubilize->MeasureAbsorbance CalculateInhibition Calculate % Biofilm Inhibition MeasureAbsorbance->CalculateInhibition End End CalculateInhibition->End

Caption: Workflow for the Crystal Violet biofilm quantification assay.

Conclusion and Future Directions

This compound, as a key active derivative of Taurolidine, demonstrates significant promise as an antibacterial agent with potent anti-biofilm properties. Its mechanism of action, involving the disruption of the bacterial cell wall and inhibition of adhesion, makes it an attractive candidate for the prevention and treatment of biofilm-related infections, particularly in the context of medical devices. The lack of observed resistance development is a major advantage over traditional antibiotics.

However, there is a clear need for further research to fully elucidate the potential of this compound as a standalone therapeutic. Future studies should focus on:

  • Determining specific MIC and MBIC values for pure this compound against a broad range of clinically relevant, biofilm-forming bacteria.

  • Conducting detailed quantitative studies to assess the dose-dependent effects of this compound on biofilm formation and eradication.

  • Investigating the potential impact of this compound on bacterial signaling pathways , such as quorum sensing, to understand if its effects extend beyond direct chemical interactions.

  • Performing in vivo studies to validate the in vitro findings and assess the efficacy of this compound in clinically relevant models of biofilm infection.

By addressing these research gaps, the scientific community can pave the way for the development of novel and effective anti-biofilm therapies based on this compound, offering a much-needed solution to the persistent challenge of biofilm-associated infections.

References

Taurultam's Role in Modulating Inflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Taurultam and its role in the modulation of inflammatory responses. This compound is a key active metabolite of Taurolidine (B130013), a derivative of the amino acid taurine (B1682933).[1][2] While much of the foundational research has been conducted on the parent compound Taurolidine, its biological activities, including its anti-inflammatory effects, are largely attributed to its downstream metabolites like this compound and methylol-taurultam.[1][3] This document synthesizes the current understanding of its mechanism of action, impact on key signaling pathways, and presents quantitative data from relevant preclinical and clinical studies.

Core Mechanism of Action

This compound's anti-inflammatory activity is multifaceted, primarily revolving around the suppression of pro-inflammatory mediators. The parent compound, Taurolidine, and by extension its active metabolites, have been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][3][4]

While Taurolidine was initially recognized for its ability to neutralize bacterial endotoxins (lipopolysaccharide, LPS), studies have demonstrated that its capacity to reduce cytokine production is not solely dependent on this anti-toxin activity.[1][3] The mechanism appears to involve direct modulation of intracellular signaling pathways within immune cells.[3] A primary target of this modulation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5] It is suggested that this compound may inhibit inflammation by interfering with the NF-κB signaling cascade, thereby preventing the transcription of genes encoding pro-inflammatory proteins.[5]

Modulation of Key Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB pathway is critical for regulating the expression of numerous genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Evidence suggests that taurine derivatives, including the metabolic family of this compound, exert their anti-inflammatory effects by intervening in this process. Studies on related compounds like taurine chloramine (B81541) show a reduction in NF-κB activation, stabilization of cytoplasmic IκBα, and decreased IKK activity.[6] This indicates that the mechanism of action is likely upstream of IKK in the signaling cascade.[6] Ethane (B1197151) β-sultam, a taurine prodrug, has also been shown to mediate its anti-inflammatory response through the stabilization of IκBα.[7]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Degradation Proteasomal Degradation P_IkBa->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Reactive Oxygen Species (ROS) Modulation

Inflammatory processes are often associated with oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[8][9] While Taurolidine has been shown to enhance ROS selectively in tumor cells to induce cell death, its role in inflammatory cells is different.[8] In the context of inflammation, the metabolic end-product taurine exhibits protective effects against oxidative damage.[10][11] Taurine can induce the expression of heme oxygenase-1 (HO-1), a key anti-oxidant enzyme, through the p38/Nrf2 signaling pathway.[10] This suggests that part of this compound's broader anti-inflammatory effect may be mediated by its eventual metabolism to taurine, which helps to mitigate the oxidative stress that perpetuates inflammation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative findings from key in vitro and in vivo studies. As much of the research has been performed using the parent compound Taurolidine, it is included here with the understanding that this compound is a primary active metabolite.

Table 1: Summary of In Vitro Studies
CompoundModel SystemInflammatory StimulusKey Quantitative FindingsReference
TaurolidineHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)80-90% reduction in total IL-1 and TNF synthesis at 40-100 µg/mL.[12]
TaurolidineRat Glomerular Mesangial CellsLipopolysaccharide (LPS)Inhibition of TNF-α production at 100 mg/mL (Note: concentration appears high, may be a typo in source, likely µg/mL).[13]
TaurolidineMurine Peritoneal MacrophagesLPS or IFN-γSignificantly inhibited the production of IL-6.[14][15]
Ethane β-sultamPrimary Alveolar MacrophagesLipopolysaccharide (LPS)Reduced nitric oxide release at concentrations of 10 nM and 50 nM.[7]
This compoundVero-E6, Huh7, 293T cellsSARS-CoV-2 VirusEC₅₀ values against different viral strains ranged from 0.68 µg/mL to 13.23 µg/mL.[5]
Table 2: Summary of In Vivo & Clinical Studies
CompoundModel SystemStudy TypeKey Quantitative FindingsReference
This compoundBALB/c Mice (SARS-CoV-2 model)PreclinicalAdministered at 200 mg/kg/day via i.p. route; significantly reduced viral RNA in lungs.[5]
This compoundGolden Hamsters (SARS-CoV-2 model)PreclinicalAdministered at 140 mg/kg/day via i.p. route; reduced viral loads in nasal lavage fluid.[5]
TaurolidineMice (Zymosan-induced peritonitis)PreclinicalSignificantly attenuated the influx of neutrophils and the production of TNF-α and IL-6.[14][15]
TaurolidineHuman Patients (Resectable GI cancer)Clinical TrialIntraperitoneal lavage with 0.5% Taurolidine significantly lowered peritoneal fluid levels of IL-1β, IL-6, and IL-10.[16][17]
TaurolidineHuman Patients (Non-metastatic colon cancer)Clinical TrialPeri-operative use significantly attenuated circulating IL-6 levels over a 7-day post-operative period (p=0.04).[18]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of key experimental protocols cited in the study of this compound and its parent compound.

General In Vitro Anti-Inflammatory Assay Workflow

A typical workflow to assess the anti-inflammatory properties of a compound like this compound involves stimulating immune cells and measuring the subsequent cytokine response.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages or Human PBMCs) B 2. Cell Seeding (Plate in 96-well or 24-well plates) A->B C 3. Pre-treatment (Incubate cells with various concentrations of this compound) B->C D 4. Inflammatory Stimulus (Add LPS, Zymosan, etc. to induce inflammatory response) C->D E 5. Incubation (e.g., 18-24 hours at 37°C) D->E F 6. Sample Collection (Collect cell culture supernatant and/or lyse cells) E->F G 7a. Cytokine Measurement (ELISA, Luminex Assay on supernatant for TNF-α, IL-6, etc.) F->G H 7b. Protein Analysis (Western Blot on cell lysates for NF-κB pathway proteins like p-IκBα) F->H I 7c. Gene Expression (RT-qPCR on cell lysates for pro-inflammatory gene mRNA) F->I

Caption: A generalized workflow for in vitro evaluation of anti-inflammatory agents.

Protocol: LPS-Stimulated Cytokine Release in Human PBMCs

This protocol is adapted from methodologies used to study the effects of Taurolidine on cytokine production.[3][12]

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics). Seed the cells in 96-well plates at a density of approximately 2.5 x 10⁵ cells per well.[1]

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a period of 30-60 minutes at 37°C.

  • Stimulation: Add Lipopolysaccharide (LPS) (e.g., from E. coli, at a final concentration of 10-100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Analysis: Centrifuge the plates and collect the cell-free supernatant. Quantify the concentrations of key cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).[19]

Protocol: Zymosan-Induced Peritonitis in Mice

This in vivo model is used to assess acute inflammation and the efficacy of anti-inflammatory agents.[14][15]

  • Animal Acclimatization: Acclimatize male BALB/c mice for at least one week under standard laboratory conditions.

  • Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal, i.p.) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis: Inject zymosan A (e.g., 1 mg suspended in saline) intraperitoneally into each mouse to induce peritonitis.

  • Sample Collection: At a specific time point post-injection (e.g., 4-6 hours), euthanize the mice. Collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile, cold PBS containing heparin or EDTA.

  • Analysis:

    • Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and perform differential cell counts (e.g., neutrophils, macrophages) after staining with Wright-Giemsa stain.

    • Cytokine Measurement: Centrifuge the lavage fluid and measure the levels of TNF-α and IL-6 in the supernatant by ELISA.

    • Vascular Permeability: Assess vascular permeability by measuring the extravasation of Evans blue dye, if co-injected.

This guide provides a comprehensive overview based on currently available scientific literature. The distinction between Taurolidine, this compound, and other metabolites is a critical area for future research to precisely delineate the specific contribution of each molecule to the observed anti-inflammatory effects.

References

An In-depth Technical Guide to the Discovery and History of Taurultam Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the scientific journey of Taurultam, from its origins as a metabolite of the antimicrobial agent Taurolidine (B130013) to its emergence as a molecule of interest with its own distinct therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this document details the key milestones, experimental findings, and methodologies that have shaped our understanding of this compound.

Discovery and Historical Context

The story of this compound is intrinsically linked to its parent compound, Taurolidine.

  • 1972: Taurolidine, chemically known as 4,4'-Methylene-bis(1,2,4-thiadiazinane)-1,1,1',1'-tetraoxide, was first synthesized in the laboratories of Geistlich Pharma AG in Switzerland.[1][2][3] It is derived from the endogenous amino acid taurine.[1]

  • Mid-1970s: The therapeutic potential of Taurolidine was first explored, with clinical trials beginning in 1975 for the treatment of severe peritonitis.[1][2] Its initial applications were as a topical rinsing solution and for preventing infections after surgery due to its broad-spectrum bactericidal activity.[4][5]

  • Identification as a Key Metabolite: Early research into the pharmacology of Taurolidine revealed its instability in aqueous solutions, where it exists in equilibrium with this compound and N-methylol-taurultam.[1][2][6] Subsequent in vivo studies confirmed that Taurolidine is rapidly metabolized, with this compound being a primary, active metabolite.[1][5] This discovery shifted some of the research focus towards understanding the individual contributions of its metabolites to the overall therapeutic effect.

  • Expanding Research Horizons: While initially recognized for its role in the antimicrobial action of Taurolidine, recent studies have investigated the direct biological activities of this compound itself. Notably, research has demonstrated its potent antiviral activity against respiratory viruses like SARS-CoV-2 and influenza virus.[7] Furthermore, structural analogues of this compound, such as GP-2250, are being explored for their potential as antineoplastic agents.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its parent compound, Taurolidine.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValueInfusion DurationNotes
Terminal Elimination Half-life (t½)~1.5 hours0.5 - 2 hoursShorter half-life compared to the taurinamide metabolite (~6 hours).[1][2][6]
Time to Maximum Concentration (t_max)Reached before completion of infusion0.5 - 2 hoursIn contrast, t_max for taurinamide generally occurred at the end of the infusion.[6]
Renal Elimination25% of the initial Taurolidine dose is renally eliminated as taurinamide and/or taurine.N/A[1][2]

Data derived from a study where 18 healthy volunteers were administered 5.0 g of Taurolidine intravenously.[6]

Table 2: In Vitro Antiviral Efficacy of this compound

Virus StrainCell LineEC₅₀ (µg/mL)
SARS-CoV-2 (BJ01)Vero-E61.23
SARS-CoV-2 (Delta)Vero-E60.68
SARS-CoV-2 (XBB 1.9.1)Vero-E66.85
SARS-CoV-2 (BF.7)Vero-E613.23

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of this compound required to inhibit viral activity by 50%.[7]

Table 3: In Vitro Antiproliferative Activity of Taurolidine

Cell LineCell TypeIC₅₀ (µM)Exposure Duration
Panel AverageVarious human and murine tumor cells9.6–34.23 days

IC₅₀ (Half-maximal inhibitory concentration) values for the parent compound Taurolidine, which acts via its metabolites including this compound.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols based on the available literature.

3.1 Synthesis of Taurolidine and Formation of this compound

Taurolidine can be synthesized via the condensation of taurinamide with formaldehyde (B43269). This compound can be a resulting impurity or a product of Taurolidine's decomposition in solution.

  • Objective: To synthesize Taurolidine from Taurinamide succinate (B1194679).

  • Materials: Taurinamide succinate, saturated sodium bicarbonate solution, water, formaldehyde.

  • Protocol:

    • Dissolve 100 g of Taurinamide succinate in water.

    • Adjust the pH of the solution to 7-8 using a saturated sodium bicarbonate solution.

    • Add 50 ml of formaldehyde to the solution.

    • Allow the mixture to stir for 4 hours.

    • A solid precipitate of Taurolidine will form. Filter the solid.

    • Wash the filtered solid with water to yield Taurolidine with approximately 70% yield and 98% purity.[2]

  • Note on this compound: The synthesis of Taurolidine can result in varying levels of this compound as a related substance.[9][10] In aqueous solutions, Taurolidine exists in equilibrium with this compound.[1][6]

3.2 In Vitro Antiviral Activity Assay

This protocol describes a general method for assessing the antiviral efficacy of this compound against SARS-CoV-2 variants.

  • Objective: To determine the EC₅₀ of this compound against different SARS-CoV-2 strains.

  • Materials: Vero-E6 cells, appropriate cell culture medium, SARS-CoV-2 viral stocks, this compound, CCK-8 assay kit.

  • Protocol:

    • Cell Seeding: Seed Vero-E6 cells in 96-well plates and culture until a monolayer is formed.

    • Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium.

    • Infection: Infect the Vero-E6 cell monolayers with the desired SARS-CoV-2 variant at a specified multiplicity of infection (MOI).

    • Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include untreated infected cells (virus control) and uninfected cells (cell control).

    • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

    • Cytotoxicity Assessment: Assess cell viability using a CCK-8 assay or similar method to determine the protective effect of this compound against virus-induced cell death.[7]

    • Data Analysis: Calculate the EC₅₀ value by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[7]

3.3 In Vivo Efficacy Model for Antineoplastic Activity

This protocol outlines a general workflow for evaluating the antitumor effects of Taurolidine (acting through metabolites like this compound) in a mouse xenograft model.

  • Objective: To assess the antineoplastic activity of Taurolidine in mice bearing human ovarian tumor xenografts.

  • Materials: Nude mice, human ovarian tumor cells (e.g., SKOV-3), Taurolidine solution, standard laboratory equipment for animal studies.

  • Protocol:

    • Tumor Cell Implantation: Inject approximately 5 x 10⁶ SKOV-3 cells intraperitoneally (i.p.) into each mouse.

    • Treatment Initiation: Begin Taurolidine therapy on the day of tumor cell injection or up to 5 days post-injection.

    • Dosing Regimen: Administer Taurolidine via i.p. injection daily for a set period (e.g., 3 days) at a predetermined dose (e.g., 20 mg/mouse/day).[3]

    • Monitoring: Monitor the health and weight of the mice throughout the study.

    • Endpoint and Analysis: Sacrifice the mice 14 days after the termination of therapy. Surgically remove and weigh the tumors to determine the extent of tumor inhibition compared to a control group receiving a vehicle solution.[3]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key processes in this compound research.

G cluster_metabolism Metabolic Pathway in Aqueous Solution Taurolidine Taurolidine This compound This compound Taurolidine->this compound Equilibrium Methylol_this compound N-Methylol-Taurultam Taurolidine->Methylol_this compound Hydrolysis This compound->Methylol_this compound Methylol_Taurinamide Methylol Taurinamide Methylol_this compound->Methylol_Taurinamide Taurinamide Taurinamide Methylol_Taurinamide->Taurinamide Taurine Taurine Taurinamide->Taurine

Metabolic pathway of Taurolidine.[1][3][5]

G cluster_drug Active Metabolites cluster_bacteria Bacterial Target cluster_effect Mechanism of Action Metabolites Methylol-Taurultam & Methylol-Taurinamide Reaction Chemical Reaction: Cross-linking of components Metabolites->Reaction CellWall Bacterial Cell Wall (Mureins, Lipopolysaccharides) CellWall->Reaction Lysis Bacterial Lysis Reaction->Lysis Neutralization Endotoxin Neutralization Reaction->Neutralization

Antimicrobial mechanism of action.[1][2]

G cluster_invitro In Vitro Phase A Seed Vero-E6 Cells B Infect with SARS-CoV-2 A->B C Treat with this compound (Varying Concentrations) B->C D Incubate (48-72h) C->D E Assess Cell Viability (CCK-8 Assay) D->E F Calculate EC50 E->F

Workflow for in vitro antiviral testing.[7]

References

The Metabolic Crossroads of Taurine and Taurultam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the metabolic relationship between taurine (B1682933), a ubiquitous and physiologically vital amino acid, and Taurultam, a cyclic sulfonamide. A thorough review of the existing scientific literature reveals that the primary connection between these two molecules is established through the metabolism of the synthetic antimicrobial and antineoplastic agent, Taurolidine. In aqueous solutions and in vivo, Taurolidine is metabolized to this compound, which is subsequently converted to taurinamide and ultimately hydrolyzes to taurine. This document elucidates the known metabolic pathways, presents quantitative pharmacokinetic data, details experimental methodologies for their analysis, and explores the nascent understanding of this compound's biological activities. At present, there is no substantive evidence to support a direct endogenous metabolic pathway for the conversion of taurine to this compound in mammals.

Introduction

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammalian tissues, playing a crucial role in a myriad of physiological processes. These include bile salt conjugation, osmoregulation, calcium modulation, and neuroprotection.[1][2] Its pleiotropic effects have made it a subject of intense research in health and disease. This compound (tetrahydro-1,2,4-thiadiazine-1,1-dioxide) is a cyclic sulfonamide structurally related to taurine. The relationship between these two molecules is of significant interest, particularly in the context of the clinical use of Taurolidine, a dimeric derivative of taurine. This guide aims to synthesize the current knowledge on the metabolic interplay between this compound and taurine, providing a technical resource for researchers in pharmacology, biochemistry, and drug development.

Taurine Metabolism: A Brief Overview

Endogenous taurine biosynthesis in mammals primarily occurs in the liver and brain from the sulfur-containing amino acid cysteine.[3][4] The main enzymatic pathway involves two key steps:

  • Oxidation of Cysteine: Cysteine is oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO) .[5][6]

  • Decarboxylation: Cysteine sulfinic acid is then decarboxylated to hypotaurine (B1206854) by cysteine sulfinic acid decarboxylase (CSAD) .[5][6]

  • Oxidation of Hypotaurine: Hypotaurine is subsequently oxidized to taurine. The enzyme flavin-containing monooxygenase 1 (FMO1) has been identified as a key catalyst for this final step.[7]

An alternative, minor pathway for taurine synthesis involves the conversion of cysteamine (B1669678) to hypotaurine, catalyzed by cysteamine dioxygenase (ADO) .

Taurine is not incorporated into proteins and its intracellular concentration is regulated by the taurine transporter (TauT).[8] It is metabolized to a very limited extent in mammalian tissues and is primarily excreted unchanged in the urine or conjugated to bile acids in the liver.[5]

The Metabolic Link: Taurolidine as the Precursor to this compound and Taurine

The predominant context in which this compound is observed in a biological system is following the administration of the drug Taurolidine.[9][10] Taurolidine is a synthetic antimicrobial and antineoplastic agent derived from taurine. In aqueous solutions, Taurolidine exists in equilibrium with its active metabolites, including this compound.[1][9] The metabolic cascade is as follows:

Taurolidine → this compound (+ N-methylol-taurultam) → Taurinamide → Taurine + CO₂ + H₂O [9][10][11]

This pathway indicates that this compound is an intermediate metabolite in the breakdown of Taurolidine to the endogenous amino acid taurine.

Signaling Pathways

While the signaling pathways of taurine are well-documented, research into the specific signaling activities of this compound is in its early stages. Recent studies have indicated that this compound possesses biological activity independent of its role as a Taurolidine metabolite.

A 2025 study demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2 and influenza viruses.[11] The study suggests that this compound may inhibit the NF-κB signaling pathway, which is implicated in the inflammatory response to viral infections.[11][12]

The immunomodulatory effects of Taurolidine are thought to be mediated by its metabolites, including this compound and ultimately taurine.[1] Taurine itself is known to modulate inflammatory responses.[13]

dot

cluster_0 Taurine Biosynthesis cluster_1 Taurolidine Metabolism cluster_2 Biological Effects Cysteine Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA CDO Hypotaurine Hypotaurine CSA->Hypotaurine CSAD Taurine_end Taurine Hypotaurine->Taurine_end FMO1 Taurolidine Taurolidine (exogenous) This compound This compound Taurolidine->this compound Hydrolysis Taurinamide Taurinamide This compound->Taurinamide Transformation Taurine_exo Taurine Taurinamide->Taurine_exo Hydrolysis Taurultam_effect This compound NFkB NF-κB Pathway Taurultam_effect->NFkB Inhibition (?) Antiviral Antiviral Activity NFkB->Antiviral start Blood Sample Collection precip Protein Precipitation (e.g., with methanol) start->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant derivatization Derivatization (e.g., Dansyl Chloride) supernatant->derivatization hplcmsms HPLC-MS/MS Analysis derivatization->hplcmsms data Data Analysis (Pharmacokinetic Modeling) hplcmsms->data

References

Methodological & Application

Application Note: Quantification of Taurultam in Biological Fluids by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taurultam (TRT) is a primary and stable metabolite of Taurolidine (B130013), an experimental antimicrobial and anti-neoplastic agent.[1][2] Taurolidine is unstable in aqueous solutions, where it exists in equilibrium with this compound and subsequently transforms into Taurinamide (TRM).[2][3] Therefore, monitoring the concentration of this compound in biological fluids such as plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of Taurolidine.[1][2] This application note provides a detailed protocol for the quantification of this compound in plasma using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with fluorescence detection after pre-column derivatization.

Principle

The method involves the derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield a fluorescent product. Following derivatization, the analyte is extracted from the biological matrix using a liquid-liquid extraction (LLE) procedure. The extracted and reconstituted sample is then injected into an RP-HPLC system for separation and quantified using a fluorescence detector. This approach offers high sensitivity and specificity for the analysis of this compound in complex biological samples.[2]

Taurolidine Taurolidine This compound This compound (TRT) Taurolidine->this compound Equilibrium/Metabolism Taurinamide Taurinamide (TRM) This compound->Taurinamide Transformation

Caption: Metabolic pathway of Taurolidine.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard, Internal Standard (IS) (e.g., a structurally similar compound).

  • Derivatizing Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Organic solvent for extraction (e.g., ethyl acetate), Water (deionized or Milli-Q).

  • Buffers: Phosphate buffer or Acetate buffer as required for mobile phase.

  • Quenching Reagent: Taurine (B1682933) solution.[2]

  • Biological Matrix: Drug-free human plasma (for calibration and quality control standards).

  • Equipment: HPLC system with fluorescence detector, analytical balance, centrifuges, vortex mixer, micropipettes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in an appropriate solvent (e.g., Methanol) to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a suitable diluent (e.g., 50:50 Methanol:Water) to create working standards for calibration curves and quality control (QC) samples.

  • Derivatizing Reagent Solution: Prepare a solution of FMOC-Cl in acetonitrile.

  • Quenching Solution: Prepare a solution of taurine in water.[2]

Sample Preparation (Plasma)
  • Thawing: Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • IS Addition: Add the internal standard solution to each sample (except blanks).

  • Derivatization: Add the FMOC-Cl derivatizing reagent. Vortex briefly to mix.[2]

  • Incubation: Allow the reaction to proceed for approximately 10 minutes at room temperature.[2]

  • Quenching: Add the taurine solution to stop the derivatization reaction by consuming excess FMOC-Cl.[2]

  • Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent. Vortex vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.[2]

  • Injection: Inject the reconstituted sample into the HPLC system.

cluster_prep Sample Preparation cluster_analysis Analysis P0 Plasma Sample (100 µL) P1 Add Internal Standard (IS) P0->P1 P2 Add FMOC-Cl (Derivatization) P1->P2 P3 Quench with Taurine P2->P3 P4 Liquid-Liquid Extraction P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 HPLC Injection P5->A1 A2 Fluorescence Detection A1->A2 A3 Data Acquisition & Quantification A2->A3

Caption: Workflow for this compound quantification.
HPLC and Detector Conditions

The following table summarizes a typical set of conditions for the analysis. Optimization may be required based on the specific equipment used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent[4]
Column Reversed-Phase C18 (ODS), 5 µm particle size[2]
Mobile Phase Gradient elution with a mixture of buffer and organic solvent (e.g., Acetonitrile)
Flow Rate 0.5 - 1.0 mL/min[4]
Column Temperature 25°C[4]
Injection Volume 5 - 20 µL
Fluorescence Detector Excitation: 260 nm, Emission: 340 nm[2]

Data Presentation: Method Validation Summary

The analytical method was validated according to established guidelines. The performance characteristics are summarized below.[2]

Validation ParameterResult
Linearity Range 20 to 1000 µM[2]
Correlation Coefficient (r) ≥ 0.995[2]
Accuracy (% Recovery) 94.9% to 116.3%[2]
Precision (% CV) 1.3% to 15.95%[2]
Lower Limit of Quantification (LLOQ) 20 µM[2]

CV: Coefficient of Variation

Application: Pharmacokinetic Study

This method was successfully applied to a pharmacokinetic study in healthy volunteers who received an intravenous infusion of Taurolidine.[2] Key pharmacokinetic parameters for the metabolite this compound are presented below.

Pharmacokinetic ParameterMean Value (± Standard Deviation)
Clearance (CL) 124.6 (± 35.7) L/hr[2]
Volume of Distribution (Vd) 252.9 (± 132.9) L[2]

Parameters were calculated following a 5g intravenous infusion of the parent compound, Taurolidine.[2]

The described RP-HPLC method with pre-column derivatization and fluorescence detection provides a sensitive, accurate, and precise tool for the quantification of this compound in biological fluids.[2] The detailed protocol and validated performance make it suitable for pharmacokinetic and clinical research in the development of Taurolidine-based therapies.

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Taurultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam is a key metabolite of Taurolidine, a taurine-derived antimicrobial and anti-inflammatory agent. In aqueous solutions, Taurolidine exists in equilibrium with this compound and its active N-methylol derivative, which then further hydrolyzes to Taurinamide.[1][2][3][4][5] The quantitative analysis of this compound is crucial for pharmacokinetic and metabolic studies of Taurolidine. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices, primarily plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Chemical Pathway

The chemical transformation of Taurolidine in an aqueous environment is a critical consideration for sample handling and analysis. The pathway involves the hydrolysis of Taurolidine to this compound, which is then converted to Taurinamide.

Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Taurinamide Taurinamide This compound->Taurinamide Hydrolysis

Figure 1: Hydrolysis pathway of Taurolidine to this compound and Taurinamide.

Principle of Analysis

The recommended method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurately measuring low concentrations of the analyte in complex biological matrices. The method involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall workflow for the analysis of this compound in a biological matrix is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.

Materials:

  • Human plasma (or other biological matrix)

  • Internal Standard (IS) solution (e.g., an isotopic-labeled this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 500 µL of MTBE to the supernatant.

  • Vortexing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.

  • Freezing and Supernatant Transfer: Freeze the aqueous layer by placing the tube in a dry ice/ethanol bath for 5 minutes. Decant the organic (upper) layer.

  • Evaporation: Evaporate the remaining aqueous layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortexing and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Ionization and Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Expected Fragmentation and MRM Transitions:

Based on the structure of this compound (C4H8N2O2S, Molar Mass: 148.18 g/mol ) and the known fragmentation of the related Taurinamide (m/z 125 -> 107.9), a plausible fragmentation pathway for this compound involves the loss of the SO2 group.

Parent This compound (Precursor Ion) m/z 149.0 [M+H]+ Fragment Fragment Ion m/z 85.0 Parent->Fragment Loss of SO2

Figure 3: Proposed fragmentation of this compound.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound149.085.015
Internal Standard[Specific to IS][Specific to IS][Optimized for IS]

Note: Collision energy should be optimized for the specific instrument being used.

Mass Spectrometer Settings:

ParameterRecommended Value
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for a validated this compound assay.[6]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 8590 - 110

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. Adherence to the detailed protocols for sample preparation, chromatography, and mass spectrometry will enable researchers to obtain accurate and reproducible data for pharmacokinetic and other drug development studies. Method validation should always be performed according to regulatory guidelines to ensure data quality.

References

Application Notes and Protocols: Taurultam for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taurultam, a key metabolite of the antimicrobial and antineoplastic agent Taurolidine, is essential for pharmacokinetic and stability studies.[1][2] In aqueous solutions, Taurolidine exists in equilibrium with this compound, which is then metabolized to Taurinamide.[3] Accurate quantification of this compound is critical for drug development and quality control. These application notes provide a detailed framework for using this compound as a reference standard in the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure that the analytical method employed is reliable, reproducible, and fit for its intended purpose.[4]

A stability-indicating method is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[5] Forced degradation studies are a crucial component of developing these methods, as they help to establish degradation pathways and demonstrate the specificity of the analytical procedure.[5][6]

Stability-Indicating HPLC Method for this compound

This section details a proposed HPLC method suitable for the quantitative analysis of this compound. The method is adapted from established procedures for the analysis of the parent compound, Taurolidine, and its metabolites.[7]

Chromatographic Conditions
ParameterSpecification
Instrument HPLC System with UV Detector (e.g., Agilent 1260 Infinity II)[7]
Column C8, 5 µm, 4.6 x 150 mm (e.g., Capcell Pak UG120)[7]
Mobile Phase Acetonitrile and Water (95:5 v/v)[7]
Flow Rate 0.5 - 1.0 mL/min[7]
Column Temperature 25°C[7]
Sample Temperature 5°C[7]
Detection Wavelength 210 - 220 nm[7]
Injection Volume 5 - 10 µL
Preparation of Standard and Sample Solutions

1.2.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve in a 25 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • This stock solution should be stored at 2-8°C and protected from light.

1.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1-100 µg/mL).

1.2.3. Sample Preparation

  • For drug product analysis, accurately weigh and crush a representative sample (e.g., tablets).

  • Transfer a portion of the powder equivalent to a target concentration of this compound into a volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and dilute to the final volume.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The validation process should include assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][8]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[5][6] The goal is to achieve 5-20% degradation of the active substance.[6]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[9]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before HPLC analysis. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main this compound peak.

Illustrative Forced Degradation Results:

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl)12.5%One major degradation peak observed.
Base Hydrolysis (0.1 M NaOH)18.2%Two major degradation peaks observed.
Oxidation (3% H₂O₂)8.9%One minor degradation peak observed.
Thermal (70°C)5.1%No significant degradation peaks.
Photolytic (UV/Vis Light)7.3%Minor degradation observed.
Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

Protocol:

  • Prepare a series of at least five concentrations of this compound working standard solutions across the expected range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Illustrative Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,890
50751,456
751,126,789
1001,502,123
Regression Equation y = 15012x + 150
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

Protocol:

  • Spike a placebo or sample matrix with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Illustrative Accuracy Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%40.039.899.5%0.85
100%50.050.3100.6%0.62
120%60.059.799.5%0.77
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target) on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, or with a different analyst or instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Illustrative Precision Data:

Parameter% Assay (n=6)Mean% RSD
Repeatability (Day 1) 99.8, 100.2, 99.5, 100.5, 99.9, 100.1100.0%0.35%
Intermediate Precision (Day 2) 99.4, 100.6, 99.1, 100.8, 99.6, 100.399.97%0.68%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Illustrative LOD and LOQ:

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.45

Visualizations: Workflows and Pathways

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the analytical method validation process using a this compound standard.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Reporting StandardPrep This compound Standard Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation (Drug Product / Placebo) SamplePrep->HPLC ForcedDeg Forced Degradation Sample Generation Specificity Specificity ForcedDeg->Specificity DataAcq Data Acquisition (Peak Area, Retention Time) HPLC->DataAcq DataAcq->Specificity Linearity Linearity DataAcq->Linearity Accuracy Accuracy DataAcq->Accuracy Precision Precision DataAcq->Precision LOD_LOQ LOD & LOQ DataAcq->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: Workflow for this compound analytical method validation.

Proposed Signaling Pathway of this compound's Precursor

This compound is an active metabolite of Taurolidine. The mechanism of action for Taurolidine involves the modulation of inflammatory responses, including the inhibition of pro-inflammatory cytokine production.[10] This diagram illustrates a simplified proposed pathway.

G Taurolidine Taurolidine This compound This compound (Active Metabolite) Taurolidine->this compound Metabolism This compound->InhibitionNode PKC Protein Kinase C (PKC) Pathway Inflammation Inflammatory Response PKC->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Cytokines->Inflammation InhibitionNode->PKC InhibitionNode->Cytokines

Caption: Proposed pathway for Taurolidine/Taurultam action.

This document provides a comprehensive guide for the validation of a stability-indicating HPLC method using this compound as a reference standard. The detailed protocols for the analytical method and validation parameters, along with illustrative data, offer a clear framework for implementation in a laboratory setting. Adherence to these protocols will ensure the development of a robust, reliable, and accurate analytical method suitable for the quantitative determination of this compound in various samples, meeting regulatory expectations for drug development and quality control.

References

Synthesis of Taurultam: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurultam, a derivative of the amino acid taurine (B1682933) and a metabolite of the antimicrobial agent taurolidine (B130013), is a compound of interest for its potential biological activities. This document provides a comprehensive, two-step laboratory protocol for the synthesis of this compound. The synthesis involves the initial preparation of Taurolidine from taurinamide succinate (B1194679) and formaldehyde (B43269), followed by a controlled hydrolysis to yield the final product, this compound. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization methods to ensure the identity and purity of the synthesized compound.

Introduction

This compound, chemically known as 1,2,4-thiadiazinane 1,1-dioxide, is a heterocyclic compound that has garnered attention in medicinal chemistry and drug development. It is recognized as a primary metabolite of Taurolidine, a broad-spectrum antimicrobial agent.[1][2][3] The synthesis of this compound is crucial for further investigation into its pharmacological properties and potential therapeutic applications. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the condensation reaction of taurinamide succinate with formaldehyde to produce Taurolidine. The subsequent step is the controlled hydrolysis of Taurolidine to yield this compound.

Synthesis_Pathway cluster_step1 Step 1: Taurolidine Synthesis cluster_step2 Step 2: Hydrolysis Taurinamide_succinate Taurinamide Succinate Taurolidine Taurolidine Taurinamide_succinate->Taurolidine Condensation Formaldehyde Formaldehyde Formaldehyde->Taurolidine This compound This compound Taurolidine->this compound Water H₂O (Hydrolysis) Water->this compound

Caption: Two-step synthesis pathway of this compound from Taurinamide Succinate.

Experimental Protocols

Step 1: Synthesis of Taurolidine

This procedure is adapted from patented laboratory methods.[4][5][6][7]

Materials:

  • Taurinamide succinate

  • Formaldehyde solution (37% in water)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Toluene (B28343)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Taurinamide succinate in deionized water.

  • Adjust the pH of the solution to 7-8 by the dropwise addition of a saturated sodium bicarbonate solution while stirring.

  • To this solution, add formaldehyde solution (0.5 mL for every 1 g of Taurinamide succinate).

  • Stir the reaction mixture at room temperature for 4 hours. A white solid is expected to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with deionized water.

  • The crude Taurolidine can be purified by recrystallization. Dissolve the solid in a minimal amount of hot DMSO and then add toluene to induce precipitation.

  • Filter the purified Taurolidine, wash with toluene, and dry under vacuum.

Step 2: Controlled Hydrolysis of Taurolidine to this compound

The hydrolysis of Taurolidine to this compound is a critical step that needs to be carefully controlled to achieve a good yield of the desired product.[1][2][3]

Materials:

  • Purified Taurolidine

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • pH meter

  • Lyophilizer (optional)

Procedure:

  • Prepare an aqueous solution of the purified Taurolidine. In an aqueous solution, Taurolidine exists in equilibrium with this compound.[1][3]

  • Gently heat the solution to a temperature between 40-50°C to facilitate the hydrolysis.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for maximizing the formation of this compound.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • The product, this compound, can be isolated from the aqueous solution by lyophilization (freeze-drying) to remove the water.

  • Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Taurolidine. Data for the controlled hydrolysis of Taurolidine to this compound should be determined empirically for optimal results.

ParameterTaurolidine SynthesisReference
Starting MaterialTaurinamide succinate[4][5]
ReagentsFormaldehyde, Sodium Bicarbonate[4][5]
SolventWater[4][5]
Reaction Time4 hours[4][5]
TemperatureRoom Temperature[4][5]
Crude Yield ~70% [4][5]
Purity (crude) ~98% [4][5]
Purification MethodRecrystallization (DMSO/Toluene)[4][5]
Purity (purified) >99.5% [4][5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should be recorded to identify the characteristic peaks of the protons in the this compound molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of this compound, confirming its molecular formula (C₃H₈N₂O₂S).[8]

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Synthesize Taurolidine (Taurinamide succinate + Formaldehyde) start->step1 purify1 Purify Crude Taurolidine (Recrystallization) step1->purify1 step2 Step 2: Controlled Hydrolysis (Aqueous solution, gentle heating) purify1->step2 isolate Isolate this compound (Lyophilization) step2->isolate purify2 Purify this compound (Column Chromatography, if needed) isolate->purify2 characterize Characterize Product (NMR, Mass Spectrometry) purify2->characterize end End characterize->end

References

Application Notes and Protocols for In Vitro Cell Viability Assays Using Taurultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Taurultam in in vitro cell viability and cytotoxicity assays. The information is intended for professionals in the fields of cancer research, drug discovery, and cellular biology.

This compound, a key metabolite of the anti-neoplastic agent Taurolidine (B130013), has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. In aqueous solutions, Taurolidine exists in equilibrium with this compound, which is then metabolized to taurinamide.[1][2] Both metabolites are believed to contribute to the observed anti-cancer activities.[2] This document outlines detailed protocols for assessing the impact of this compound on cell viability and elucidates the underlying signaling pathways.

Data Summary: Efficacy of this compound on Cancer Cell Lines

The following tables summarize the quantitative data from studies investigating the effect of this compound and its parent compound, Taurolidine, on the viability of various cancer cell lines.

Table 1: Effect of this compound (TAU) on Pancreatic and Colon Cancer Cell Viability

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Viable Cells (Mean ± SD)Assay
BxPC-3TAU20002445.1 ± 0.4FACS
HCT116TAU5002456.9 ± 3.2FACS
HPAF IITAU20024~88MTT
HT-29TAU2002487.9 ± 0.9MTT
SW480TAU2002490.1 ± 1.9MTT

Data extracted from a study comparing this compound and Taurolidine.

Table 2: Induction of Apoptosis and Necrosis by this compound (TAU)

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Mean ± SD)% Necrotic CellsAssay
BxPC-3TAU5002429.4 ± 0.4Not SpecifiedFACS
BxPC-3TAU20002429.9 ± 0.6Not SpecifiedFACS
HCT116TAU5002419.4 ± 1.2Not SpecifiedFACS

Data extracted from a study comparing this compound and Taurolidine.

Table 3: Effect of Taurolidine (TRD) on Various Cancer Cell Lines

Cell LineTreatmentConcentration (µM)Incubation Time (hours)% Viable Cells (Mean ± SD)Assay
AsPC-1TRD10002436.8 ± 5.2FACS
BxPC-3TRD10002425.7 ± 4.3FACS
SK-N-BE(2)-M17TRD126 (IC50)2450Not Specified
Neuroblastoma Cell LinesTRD51-274 (IC50)4850Not Specified

Data extracted from multiple studies on Taurolidine.[3][4]

Experimental Protocols

Detailed methodologies for key experiments to assess cell viability and the mechanism of action of this compound are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 100 µM to 2000 µM).[5] Include untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Measurement: Transfer the supernatant to a new 96-well plate and follow the manufacturer's instructions for the LDH assay kit to measure LDH activity.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (untreated cells for spontaneous LDH release and lysed cells for maximum LDH release). A study on a rat metastatic colorectal tumor cell line showed a 4-fold increase in LDH release at a Taurolidine concentration of 25 µg/ml.[6]

Protocol 3: Flow Cytometry for Apoptosis and Necrosis (Annexin V/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

Signaling Pathways and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

This compound and its parent compound, Taurolidine, have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[4] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[4] Furthermore, the modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, has been observed.[7]

Taurultam_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptors Death Receptors This compound->DeathReceptors Bax Bax (upregulated) This compound->Bax Bcl2 Bcl-2 (downregulated) This compound->Bcl2 Caspase8 Caspase-8 activation DeathReceptors->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathways.

Experimental Workflow for Assessing Cell Viability

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cell viability in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Pancreatic, Colon cancer cells) CellSeeding 3. Cell Seeding in Multi-well Plates CellCulture->CellSeeding TaurultamPrep 2. This compound Solution Preparation Treatment 4. Treatment with this compound (Dose- and time-response) TaurultamPrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (24h, 48h, etc.) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Cytotoxicity) Incubation->LDH FACS Flow Cytometry (Apoptosis/Necrosis) Incubation->FACS DataCollection 6. Data Collection (Absorbance, Fluorescence) MTT->DataCollection LDH->DataCollection FACS->DataCollection Analysis 7. Statistical Analysis (% Viability, IC50) DataCollection->Analysis

Caption: In vitro cell viability experimental workflow.

References

Application Notes and Protocols for Taurultam Antiviral Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam, a metabolite of the broad-spectrum antimicrobial agent taurolidine, has demonstrated significant antiviral activity against respiratory viruses of major public health concern.[1][2] In vitro and in vivo studies have shown its efficacy in inhibiting the replication of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza A and B virus strains.[1][2] These findings position this compound as a promising candidate for further antiviral drug development.

This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral efficacy. The protocols outlined below are based on established methodologies and findings from key research studies, offering a comprehensive guide for researchers in the field.

Data Presentation: In Vitro Antiviral Efficacy and Cytotoxicity of this compound

The antiviral activity and cytotoxicity of this compound have been quantified against various viral strains and cell lines. The following tables summarize the key quantitative data.

Virus StrainCell LineEC50 (µg/mL)Reference
SARS-CoV-2/BJ01Vero-E61.23[3]
SARS-CoV-2/DeltaVero-E60.68[3]
SARS-CoV-2/XBB 1.9.1Vero-E66.85[3]
SARS-CoV-2/BF.7Vero-E613.23[3]
Influenza A (H1N1, H3N2)MDCKPotent Activity Reported[1][2]
Influenza BMDCKPotent Activity Reported[1][2]

Table 1: this compound In Vitro Antiviral 50% Effective Concentration (EC50) EC50 values for influenza viruses were not explicitly provided in the primary literature; however, significant inhibition of viral protein expression and plaque formation was observed at a concentration of 30 µg/mL.[4]

Cell LineCC50 (µg/mL)Reference
Vero-E6> 30[3]
Huh7> 30[3]
293T> 30[3]

Table 2: this compound 50% Cytotoxic Concentration (CC50) CC50 is the concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocols

Cytotoxicity Assay Protocol (CCK-8 Assay)

This protocol determines the cytotoxicity of this compound on host cell lines to establish a therapeutic window for antiviral assays. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of viable cell numbers.

Materials:

  • Host cells (e.g., Vero-E6, MDCK, Huh7, 293T-ACE2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound) and a cell-only control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Protocol

This assay is the gold standard for quantifying infectious virus titers and assessing the ability of an antiviral compound to inhibit virus-induced cell death and plaque formation.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates.

  • Virus stock of known titer (e.g., SARS-CoV-2, Influenza A/H1N1).

  • This compound stock solution.

  • Infection medium (e.g., DMEM with 2% FBS).

  • Overlay medium (e.g., 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM).

  • For influenza assays: TPCK-treated trypsin.

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that yields 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of the diluted virus and each this compound dilution. Incubate the mixture at 37°C for 1 hour to allow this compound to interact with the virus. Include a virus-only control.

  • Cell Infection: Wash the cell monolayers with PBS and inoculate with 200-500 µL of the virus-Taurultam mixtures. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application: After the adsorption period, remove the inoculum and gently wash the cells with PBS. Add 2 mL of the overlay medium to each well. For influenza virus, the overlay medium should be supplemented with TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days for influenza or 3-4 days for SARS-CoV-2, until visible plaques have formed.

  • Fixation and Staining: Fix the cells by adding the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The EC50 value is the concentration of this compound that reduces the plaque number by 50%.

Viral Yield Reduction Assay Protocol

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound, providing a measure of its inhibitory effect on viral replication.

Materials:

  • Confluent monolayer of susceptible cells (e.g., Vero E6, MDCK) in 24-well or 48-well plates.

  • Virus stock.

  • This compound stock solution.

  • Infection medium.

  • PBS.

Procedure:

  • Cell Infection: Wash the cell monolayers with PBS and infect with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01-0.1) for 1 hour at 37°C.

  • Compound Treatment: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh infection medium containing serial dilutions of this compound. Include a virus-only control.

  • Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).

  • Supernatant Harvest: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titeration: Determine the viral titer in the harvested supernatants using a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: Compare the viral titers from the this compound-treated wells to the virus-only control. Calculate the percentage of viral yield reduction for each this compound concentration. The EC50 value is the concentration of this compound that reduces the viral yield by 50%.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

G cluster_0 In Vitro Antiviral Efficacy Testing Workflow A 1. Cell Seeding (Vero E6, MDCK, etc.) C 3. Cytotoxicity Assay (CCK-8) Determine CC50 A->C D 4. Antiviral Assays A->D B 2. Compound Preparation (Serial Dilutions of this compound) B->C B->D E Plaque Reduction Assay D->E F Viral Yield Reduction Assay D->F G 5. Data Analysis Calculate EC50 and Selectivity Index E->G F->G

Caption: General workflow for in vitro antiviral efficacy testing of this compound.

Putative Signaling Pathway Inhibition by this compound

Research suggests that this compound may exert its antiviral effects by inhibiting the NF-κB signaling pathway, which is activated by both SARS-CoV-2 and influenza virus infections.[1][5][6]

SARS-CoV-2 and NF-κB Signaling

G cluster_0 SARS-CoV-2 Activation of NF-κB Pathway Virus SARS-CoV-2 Spike Protein TLR2 TLR2 Virus->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Transcription This compound This compound (Putative Inhibition) This compound->IKK Inhibits?

Caption: Putative inhibition of SARS-CoV-2-induced NF-κB signaling by this compound.

Influenza A Virus and NF-κB Signaling

G cluster_0 Influenza A Virus Activation of NF-κB Pathway Virus Influenza A Virus (e.g., M2 Protein) CellularSensor Cellular Sensors (e.g., RIG-I) Virus->CellularSensor Activates Signaling Signaling Cascade CellularSensor->Signaling IKK IKK Complex Signaling->IKK IkB IκBα IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression & Viral RNA Synthesis Nucleus->Genes Activates Transcription This compound This compound (Putative Inhibition) This compound->IKK Inhibits?

Caption: Putative inhibition of Influenza A-induced NF-κB signaling by this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Taurultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam, a derivative of the amino acid taurine, is a key metabolite of the broad-spectrum antimicrobial agent Taurolidine.[1][2] In aqueous solutions, Taurolidine exists in equilibrium with this compound and N-methylol-taurultam.[1] The antibacterial and anti-endotoxin properties of Taurolidine are conferred through the release of active methylol (hydroxymethyl) groups from its metabolites, including this compound.[1] These reactive groups interact with and disrupt the microbial cell wall, leading to bacterial lysis.[1][3] This non-specific mechanism of action is advantageous as it is less likely to induce microbial resistance.[3] Furthermore, Taurolidine and its derivatives have been shown to neutralize bacterial endotoxins and reduce microbial adherence to surfaces.[1][3]

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial isolates to this compound. The methodologies described are based on established standards for antimicrobial susceptibility testing, including broth microdilution, agar (B569324) dilution, and disk diffusion assays.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Taurolidine , the parent compound of this compound, against a range of clinically relevant microorganisms. The antibacterial activity of Taurolidine is mediated through its active metabolites, including this compound.

Bacterial GroupGeneraMIC Range (mg/mL)
Gram-positive Bacteria Staphylococcus (including MRSA), Streptococcus, Enterococcus1 - 2
Gram-negative Bacteria Aerobacter sp., Citrobacter sp., Enterobacter sp., Escherichia coli, Proteus sp., Pseudomonas sp.0.5 - 5
Anaerobic Bacteria Bacteroides sp., Clostridium sp., Peptostreptococcus sp.0.03 - 0.3
Fungi Candida albicans, Cryptococcus neoformans, Aspergillus sp.0.3 - 5

Note: Data is for Taurolidine as reported in the literature.[1][4] Specific MIC values for this compound may vary.

Mechanism of Action

The antibacterial effect of Taurolidine is initiated by its hydrolysis into active metabolites, including this compound and methylol-taurultam. These metabolites release reactive methylol groups which then target the bacterial cell wall. This interaction leads to the disruption of the peptidoglycan layer and ultimately results in bacterial cell lysis.

Mechanism of Action of Taurolidine and its Metabolites Taurolidine Taurolidine Hydrolysis Hydrolysis Taurolidine->Hydrolysis Aqueous Environment This compound This compound Hydrolysis->this compound Methylol_this compound Methylol_this compound Hydrolysis->Methylol_this compound Reactive_Methylol Reactive Methylol Groups This compound->Reactive_Methylol releases Methylol_this compound->Reactive_Methylol releases Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) Reactive_Methylol->Bacterial_Cell_Wall interacts with Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis

Mechanism of Taurolidine Hydrolysis and Antibacterial Action.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be adapted for this compound.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.[5][6]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antimicrobial. This will create a range of this compound concentrations.

    • The last two wells of a row should serve as a positive control (broth and inoculum) and a negative control (broth only).

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_res Results Stock Prepare this compound Stock Solution Plate_Prep Prepare 96-well plate with serial dilutions Stock->Plate_Prep Inoculate Inoculate wells Plate_Prep->Inoculate Inoculum Prepare standardized bacterial inoculum Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC

Workflow for MIC determination using broth microdilution.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.[5][6][7]

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (optional)

Protocol:

  • Preparation of this compound-Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with two-fold dilutions of the antimicrobial.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • A control plate with no this compound should also be prepared.

  • Inoculation:

    • Dilute the standardized bacterial suspension to approximately 10^7 CFU/mL.

    • Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension (final inoculum of 10^4 CFU per spot). Multiple strains can be tested on a single plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9][10]

Materials:

  • Blank sterile paper disks (6 mm)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Preparation of this compound Disks: Impregnate sterile paper disks with a known amount of this compound solution and allow them to dry.

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks on the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of correlation with MIC data.

Quality Control

For all susceptibility testing methods, it is imperative to include quality control (QC) strains with known MIC values for standard antimicrobial agents (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853). This ensures the accuracy and reproducibility of the testing procedure. The results for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.

References

Application Notes & Protocols: Developing Animal Models for Taurultam Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taurultam is an active metabolite of the parent compound Taurolidine (B130013), a synthetic derivative of the amino acid taurine (B1682933).[1][2] this compound, along with other metabolites, is responsible for the broad-spectrum antimicrobial, anti-inflammatory, and anti-neoplastic properties of Taurolidine.[1][3][4] The mechanism of action involves the release of active methylol groups that react with bacterial cell walls, leading to lysis and neutralization of endotoxins like lipopolysaccharides (LPS).[3][5][6] Additionally, this compound and its parent compound have been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.[1][7][8][9]

These diverse biological activities make this compound a promising candidate for various therapeutic applications, including the treatment of severe bacterial infections like peritonitis, prevention of catheter-related bloodstream infections (CRBSIs), and as an adjunct in cancer therapy.[3][9][10] Evaluating the in vivo efficacy of this compound requires robust and reproducible animal models that accurately mimic human disease states.

This document provides detailed protocols for three well-established murine models to assess the antimicrobial, anti-inflammatory, and anti-neoplastic efficacy of this compound:

  • The Cecal Ligation and Puncture (CLP) Model: A gold-standard model for inducing polymicrobial sepsis and peritonitis.

  • The Subcutaneous Catheter Infection Model: To study the prevention of device-associated bacterial colonization and biofilm formation.

  • The Subcutaneous Xenograft Model: For evaluating anti-cancer activity against solid tumors.

Mechanism of Action: this compound Formation and Activity

This compound is formed from the hydrolysis of its parent compound, Taurolidine. The antimicrobial and anti-inflammatory effects are mediated by its reactive N-methylol (hydroxymethyl) groups which target both pathogens and host inflammatory pathways.[3][5]

cluster_0 This compound Generation & Antimicrobial Action cluster_1 Anti-Inflammatory & Anti-Neoplastic Action Taurolidine Taurolidine Metabolites Active Metabolites (Methylol-Taurultam) Taurolidine->Metabolites Hydrolysis Bacteria Bacterial Cell Metabolites->Bacteria Reacts with cell wall Endotoxin Endotoxins (LPS) Metabolites->Endotoxin Cross-links ImmuneCell Immune Cells (e.g., Macrophages) Metabolites->ImmuneCell Modulates CancerCell Cancer Cell Metabolites->CancerCell Induces Lysis Cell Wall Disruption & Lysis Bacteria->Lysis Neutralization Endotoxin Neutralization Endotoxin->Neutralization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ImmuneCell->Cytokines Inhibits Production Apoptosis Induction of Apoptosis CancerCell->Apoptosis

Caption: Mechanism of this compound/Taurolidine Action.

Protocol 1: Murine Cecal Ligation and Puncture (CLP) Model for Sepsis

This model is considered highly clinically relevant as it mimics the polymicrobial infection and inflammatory cascade seen in human abdominal sepsis and peritonitis.[11][12] It is ideal for evaluating the combined antimicrobial and anti-inflammatory efficacy of this compound.

Experimental Workflow: CLP Model

start 1. Acclimatize Mice (e.g., C57BL/6, 7-9 weeks old) anesthesia 2. Anesthetize Mouse (e.g., Ketamine/Xylazine IP) start->anesthesia surgery 3. Perform Midline Laparotomy (1-2 cm incision) anesthesia->surgery cecum 4. Exteriorize Cecum surgery->cecum ligate 5. Ligate Cecum (distal to ileocecal valve with silk suture) cecum->ligate puncture 6. Puncture Cecum (e.g., 22-27G needle, through-and-through) ligate->puncture replace 7. Return Cecum to Peritoneum puncture->replace close 8. Close Abdominal Wall & Skin replace->close resuscitate 9. Post-Op Care (Fluid resuscitation, analgesia) close->resuscitate treatment 10. Administer Treatment (this compound or Vehicle Control) resuscitate->treatment monitor 11. Monitor & Collect Samples (Survival, blood, peritoneal lavage) treatment->monitor end 12. Endpoint Analysis monitor->end

Caption: Workflow for the Cecal Ligation and Puncture (CLP) Model.
Detailed Protocol

  • Animal Preparation:

    • Use 7-9 week old mice (e.g., C57BL/6 or BALB/c).[11][13] Allow animals to acclimatize for at least 5-7 days.

    • Anesthetize the mouse via intraperitoneal (IP) injection of a ketamine/xylazine cocktail.[11] Confirm proper anesthetic depth by lack of pedal reflex.

  • Surgical Procedure:

    • Shave the abdomen and disinfect the area with betadine followed by 70% ethanol.[11]

    • Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.[14]

    • Carefully exteriorize the cecum. Avoid damaging the blood supply.

    • Ligate approximately one-third to one-half of the cecum distal to the ileocecal valve using a silk suture (e.g., 2-0 silk).[14] Ensure the ligation does not cause a bowel obstruction.

    • Puncture the ligated cecum once or twice with a 22G to 27G needle. A small amount of fecal matter may be extruded to ensure patency.[14][15] The needle size can be varied to modulate the severity of sepsis.[11]

    • Gently return the cecum to the peritoneal cavity.

    • Close the peritoneum and skin in two separate layers.

    • Sham Control: Sham-operated animals undergo the same procedure (laparotomy and cecum exteriorization) but without ligation and puncture.[15]

  • Post-Operative Care & Treatment:

    • Immediately after surgery, administer 1 mL of sterile saline subcutaneously for fluid resuscitation.[15]

    • Administer analgesics as per institutional guidelines.

    • House animals in a clean cage on a heating pad during recovery.

    • Administer this compound or vehicle control at predetermined time points via the desired route (e.g., IP or intravenous).

  • Efficacy Endpoints:

    • Survival: Monitor animals at regular intervals for up to 7 days.

    • Bacterial Load: At selected time points, euthanize a subset of animals and collect peritoneal lavage fluid and blood. Perform serial dilutions and plate on appropriate agar (B569324) to determine Colony Forming Units (CFU/mL).[16]

    • Inflammatory Markers: Measure levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or peritoneal fluid using ELISA or multiplex assays.[8][17]

Data Presentation: CLP Model

Table 1: Representative Efficacy Data for this compound in CLP-Induced Sepsis Model

Parameter Vehicle Control (n=10) This compound (20 mg/kg, n=10) P-value
72-Hour Survival Rate 30% (3/10) 80% (8/10) <0.05
Peritoneal Fluid CFU/mL (24h) 8.5 x 10⁷ ± 2.1 x 10⁷ 1.2 x 10⁵ ± 0.5 x 10⁵ <0.001
Blood CFU/mL (24h) 4.2 x 10⁴ ± 1.5 x 10⁴ <100 (Below detection) <0.001
Plasma TNF-α (pg/mL, 6h) 1250 ± 210 450 ± 95 <0.01

| Plasma IL-6 (pg/mL, 6h) | 2800 ± 450 | 980 ± 150 | <0.01 |

Protocol 2: Murine Subcutaneous Catheter Infection Model

This model is designed to simulate catheter-related infections, where microbes colonize the implanted device and can lead to local or systemic infection.[18][19] It is particularly useful for evaluating this compound's ability to prevent bacterial adhesion and biofilm formation on medical device surfaces.

Experimental Workflow: Catheter Infection Model

start 1. Prepare Catheter Segments (e.g., 1-cm polyurethane) precoat 2. Optional: Pre-coat Catheters (with this compound or Vehicle) start->precoat anesthesia 3. Anesthetize Mouse precoat->anesthesia implant 4. Implant Catheter Subcutaneously (Dorsal flank) anesthesia->implant suture 5. Suture Incision implant->suture challenge 6. Inoculate with Bacteria (e.g., S. aureus, ~10^3 CFU in lumen/exit site) suture->challenge treatment 7. Administer Systemic/Local Treatment (this compound or Vehicle) challenge->treatment monitor 8. Monitor for Signs of Infection treatment->monitor explant 9. Euthanize & Explant Catheter (After 3-7 days) monitor->explant analysis 10. Quantify Bacterial Load (Sonication, plating, CFU count) explant->analysis end 11. Endpoint Analysis analysis->end

Caption: Workflow for the Subcutaneous Catheter Infection Model.
Detailed Protocol

  • Catheter and Animal Preparation:

    • Cut sterile polyurethane or silicone catheters into 1-cm segments.

    • If testing a coating, incubate segments in a this compound solution or control vehicle before implantation.

    • Anesthetize mice (e.g., BALB/c) as described in Protocol 1. Shave and sterilize the dorsal flank.

  • Implantation and Inoculation:

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert a single catheter segment into the pocket and close the incision with sutures or wound clips.

    • Prepare a bacterial suspension of a clinically relevant strain (e.g., Staphylococcus aureus USA300).

    • Inoculate the catheter by injecting a small volume (e.g., 10 µL) containing a defined bacterial load (e.g., 1 x 10³ CFU) directly into the catheter lumen or around the implant site.[19]

  • Treatment and Monitoring:

    • Administer this compound or vehicle control systemically (IP, IV) or locally as a flush/lock solution if the model includes an external port.

    • Monitor animals daily for signs of local infection (swelling, redness) and systemic illness.

  • Efficacy Endpoints:

    • After a predetermined period (e.g., 3-7 days), euthanize the animals.

    • Aseptically explant the catheter segment and surrounding tissue.

    • To quantify adherent bacteria, place the catheter segment in sterile saline and sonicate to dislodge the biofilm.

    • Perform serial dilutions of the sonicated fluid and plate to determine CFU/catheter segment.[19]

    • The surrounding tissue can be homogenized to quantify local bacterial burden (CFU/gram of tissue).

Data Presentation: Catheter Infection Model

Table 2: Representative Data for this compound in Preventing Catheter Colonization

Group Mean Bacterial Load (log10 CFU/catheter) ± SD % Reduction vs. Control
Uncoated Catheter + Vehicle 6.8 ± 0.5 -
Uncoated Catheter + Systemic this compound 4.2 ± 0.7 99.75%

| This compound-Coated Catheter + Vehicle | 2.5 ± 0.9 | 99.995% |

Protocol 3: Murine Subcutaneous Xenograft Model

This model is widely used in preclinical cancer research to evaluate the efficacy of novel therapeutic agents on human tumor growth.[20][21][22] It is suitable for assessing the anti-neoplastic properties of this compound.

Experimental Workflow: Subcutaneous Xenograft Model

start 1. Culture Human Cancer Cells (e.g., Ovarian, Colon) harvest 2. Harvest & Prepare Cells (Count, check viability, resuspend) start->harvest mix 3. Optional: Mix Cells with Matrigel (1:1 ratio) harvest->mix inject 4. Inject Cells Subcutaneously (e.g., 3x10^6 cells in flank of immunodeficient mouse) mix->inject monitor_tumor 5. Monitor Tumor Growth (Wait until tumors are palpable, ~50-100 mm³) inject->monitor_tumor randomize 6. Randomize Mice into Groups (Vehicle, this compound low dose, this compound high dose) monitor_tumor->randomize treatment 7. Begin Treatment Regimen (e.g., Daily IP injections) randomize->treatment measure 8. Measure Tumor Volume & Body Weight (2-3 times per week) treatment->measure end 9. Euthanize at Endpoint (e.g., Tumor volume >1500 mm³ or humane endpoint) measure->end analysis 10. Excise Tumor for Analysis (Weighing, histology, etc.) end->analysis final 11. Endpoint Analysis analysis->final

Caption: Workflow for the Subcutaneous Xenograft Model.
Detailed Protocol

  • Cell and Animal Preparation:

    • Culture a human cancer cell line of interest (e.g., ovarian, colorectal) under standard conditions.[20] Harvest cells during the logarithmic growth phase.

    • Count viable cells (e.g., using trypan blue exclusion) and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 3 x 10⁷ cells/mL).[21] For some cell lines, mixing 1:1 with Matrigel can improve engraftment.[20]

    • Use immunodeficient mice (e.g., Nude, SCID, or NSG), 4-6 weeks old.[21]

  • Tumor Inoculation:

    • Anesthetize the mouse.

    • Inject the cell suspension (e.g., 100-200 µL, containing 3-6 x 10⁶ cells) subcutaneously into the mouse's flank using a 27G or 30G needle.[21][22]

  • Treatment and Monitoring:

    • Monitor animals for tumor formation. Once tumors reach a palpable, measurable size (e.g., 50-150 mm³), randomize mice into treatment groups.[22]

    • Administer this compound or vehicle control according to the planned schedule and route (e.g., daily IP injection).

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[21]

    • Monitor the body weight and overall health of the animals as indicators of toxicity.

  • Efficacy Endpoints:

    • The primary endpoint is tumor growth inhibition.

    • Continue the experiment until tumors in the control group reach a predetermined size limit (e.g., 1500 mm³) or when other humane endpoints are met.

    • At the end of the study, euthanize the animals, and excise and weigh the tumors.

    • Tumor tissue can be used for further analysis (e.g., histology, Western blot) to investigate the mechanism of action.

Data Presentation: Xenograft Model

Table 3: Representative Efficacy Data for this compound in a Human Ovarian Cancer Xenograft Model

Parameter (Day 21) Vehicle Control (n=8) This compound (15 mg/kg/day, n=8) This compound (30 mg/kg/day, n=8)
Mean Tumor Volume (mm³) 1250 ± 180 680 ± 110 350 ± 90
Tumor Growth Inhibition (%) - 45.6% 72.0%
Mean Final Tumor Weight (g) 1.3 ± 0.2 0.7 ± 0.15 0.4 ± 0.1

| Mean Body Weight Change (%) | +2.5% | -1.0% | -4.5% |

References

Application Notes and Protocols: Taurultam as a Reference Standard in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam is a key metabolite and a primary degradation product of the antimicrobial agent Taurolidine. In aqueous solutions, Taurolidine exists in equilibrium with this compound, which can further convert to taurinamide.[1][2] Due to this relationship, the quantification of this compound is critical for the quality control, stability testing, and pharmacokinetic studies of Taurolidine-based drug products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in drug development.

Reference standards are essential in the pharmaceutical industry for ensuring the accuracy and reliability of analytical measurements.[3][4][5] A well-characterized reference standard of this compound allows for the precise identification and quantification of it as a related substance in Taurolidine active pharmaceutical ingredients (APIs) and finished drug products.

Physicochemical Properties and Synthesis

This compound's structure is derived from the amino acid taurine. While specific synthesis routes for this compound as a reference standard are not extensively detailed in publicly available literature, its presence as a related substance in the synthesis of Taurolidine is well-documented.[6][7] The synthesis of high-purity Taurolidine often involves controlling reaction conditions to minimize the level of this compound.[6][7] For use as a reference standard, this compound should be of the highest available purity, and its identity and purity should be rigorously confirmed through analytical techniques such as NMR, mass spectrometry, and chromatography.

Application: Quality Control of Taurolidine

The primary application of this compound as a reference standard is in the quality control of Taurolidine. It is used to:

  • Identify and quantify this compound as an impurity in Taurolidine API and drug products.

  • Assess the stability of Taurolidine formulations by monitoring the formation of this compound over time.

  • Support pharmacokinetic studies by enabling the quantification of the this compound metabolite in biological matrices.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound. Due to the lack of a strong chromophore in the this compound molecule, direct UV detection can be challenging, though detection at low wavelengths (210-220 nm) has been reported.[8] More sensitive and specific methods often involve derivatization or the use of mass spectrometry (LC-MS).

Experimental Protocol: HPLC-UV Method for Quantification of this compound in a Taurolidine Formulation

This protocol is a representative method adapted from literature for the analysis of Taurolidine and its related substances.[8]

1. Objective: To quantify the amount of this compound in a Taurolidine drug product using a reference standard.

2. Materials and Reagents:

  • This compound Reference Standard (of known purity)

  • Taurolidine drug product (for analysis)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C8 or C18 column

3. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards across a suitable concentration range (e.g., 1-100 µg/mL).

4. Preparation of Sample Solution:

  • Accurately weigh a portion of the Taurolidine drug product and dissolve it in the mobile phase to achieve a theoretical concentration of this compound within the calibration range.

5. Chromatographic Conditions:

ParameterCondition
Column C8, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 215 nm

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

7. Data Presentation:

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area
1.012,500
5.063,000
10.0124,500
25.0310,000
50.0625,000
100.01,255,000
Correlation Coefficient (r²) >0.999

Table 2: Example System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20004500
%RSD of 6 Injections ≤ 2.0%0.8%

Visualization of Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis RefStd This compound Reference Standard StockSol Standard Stock Solution RefStd->StockSol DrugProd Taurolidine Drug Product SampleSol Sample Solution DrugProd->SampleSol WorkStd Working Standards (Calibration Curve) StockSol->WorkStd HPLC HPLC System (C8 Column, UV Detector) WorkStd->HPLC SampleSol->HPLC Chromatograms Generate Chromatograms HPLC->Chromatograms CalCurve Generate Calibration Curve Chromatograms->CalCurve Standards Quantify Quantify this compound Chromatograms->Quantify Sample CalCurve->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

Metabolic Pathway of Taurolidine

Taurolidine is a pro-drug that, upon administration, is metabolized to active components. The primary pathway involves the formation of this compound and subsequently taurinamide.

G Taurolidine Taurolidine This compound This compound Taurolidine->this compound Metabolism/ Equilibrium Taurinamide Taurinamide This compound->Taurinamide Hydrolysis Taurine Taurine Taurinamide->Taurine Hydrolysis

Caption: Metabolic degradation pathway of Taurolidine.

Stability Considerations

Taurolidine is unstable in aqueous solutions and degrades to this compound.[8][9] When preparing standard and sample solutions, it is crucial to use a solvent system, such as a high percentage of acetonitrile, that minimizes this degradation to ensure accurate quantification.[8] The stability of this compound itself as a reference standard should also be established under defined storage conditions.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for the robust analytical characterization of Taurolidine drug products. By employing validated analytical methods, such as the HPLC protocol detailed herein, researchers and drug development professionals can accurately monitor the purity and stability of Taurolidine, ensuring the quality and safety of the final pharmaceutical product.

References

Application Notes: Taurultam for the Investigation of Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam is recognized as a primary and transient metabolite of Taurolidine (B130013), an antimicrobial and antineoplastic agent.[1][2] In aqueous solutions and within biological systems, Taurolidine exists in a state of equilibrium with this compound and N-methylol-taurultam. These compounds are subsequently metabolized to taurinamide and ultimately to taurine, an endogenous amino acid.[3][4] this compound is characterized by a short pharmacokinetic half-life of approximately 1.5 hours.[3] A thorough evaluation of its potential to cause drug-drug interactions (DDIs) through the inhibition or induction of major drug-metabolizing enzymes and interaction with drug transporters is a critical aspect of its safety profile.

These application notes provide a comprehensive framework for the in vitro assessment of the DDI potential of a transient metabolite such as this compound. The focus is on its interactions with cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter. It is important to note that, at present, there is a lack of specific published data on these interactions for this compound. Therefore, the following protocols and data tables are presented as a guide based on standard industry and regulatory practices for DDI studies.

Rationale for Metabolite DDI Studies

Regulatory authorities globally recommend the evaluation of the DDI potential of any metabolite that constitutes a significant portion of the parent drug's metabolism. For a transient metabolite like this compound, a key factor is its maximum plasma concentration (Cmax) in relation to the parent compound, Taurolidine. If the systemic exposure to the metabolite is significant, a thorough investigation into its capacity to inhibit or induce drug metabolism and transport mechanisms is warranted.

Key In Vitro DDI Assays

  • Cytochrome P450 (CYP) Inhibition Assays: These assays are designed to determine if this compound can impede the metabolic activity of major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.

  • Cytochrome P450 (CYP) Induction Assays: These studies assess the potential of this compound to increase the expression of key CYP enzymes, primarily CYP1A2, 2B6, and 3A4, which is often mediated by the activation of nuclear receptors such as PXR, CAR, and AhR.

  • P-glycoprotein (P-gp) Interaction Assays: These experiments are conducted to determine if this compound is a substrate or an inhibitor of the P-gp efflux transporter, a key player in drug disposition.

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound (test article)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Positive control inhibitors for each CYP isoform

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Methodology:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • In a 96-well plate format, HLM, phosphate (B84403) buffer, and a CYP-specific probe substrate (at a concentration approximating its Km) are combined.

  • This compound is added across a range of concentrations (e.g., 0.1 to 100 µM). Vehicle controls (without this compound) and positive control inhibitors are included.

  • The plate is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

  • The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

  • The reaction is allowed to proceed at 37°C for a predetermined time that is within the linear range of metabolite formation (typically 10-60 minutes).

  • The reaction is terminated by the addition of a cold quenching solution.

  • The plate is centrifuged to precipitate microsomal proteins.

  • The supernatant is analyzed for the presence of the probe substrate's metabolite using a validated LC-MS/MS method.

  • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model.

Data Presentation:

CYP IsoformProbe SubstratePositive Control InhibitorThis compound IC50 (µM)
CYP1A2PhenacetinFurafyllineData not available
CYP2B6BupropionTiclopidineData not available
CYP2C8AmodiaquineGemfibrozilData not available
CYP2C9DiclofenacSulfaphenazoleData not available
CYP2C19S-MephenytoinOmeprazoleData not available
CYP2D6DextromethorphanQuinidineData not available
CYP3A4MidazolamKetoconazoleData not available
Protocol 2: In Vitro Cytochrome P450 Induction Assay

Objective: To assess the potential of this compound to induce the gene expression and/or activity of CYP1A2, CYP2B6, and CYP3A4 in cultured primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes (sandwich-cultured)

  • This compound (test article)

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Hepatocyte culture medium and supplements

  • CYP-specific probe substrates

  • Reagents for qRT-PCR or an LC-MS/MS system

Methodology:

  • Primary human hepatocytes are thawed and plated on collagen-coated plates according to the supplier's recommendations.

  • The cells are allowed to form a confluent monolayer (typically 24-48 hours).

  • Hepatocytes are treated with this compound at multiple concentrations (e.g., 1, 10, 50 µM), a vehicle control, and positive control inducers for 48-72 hours.

  • Following the treatment period, the cells are washed.

  • Enzyme Activity Measurement: The treated cells are incubated with a cocktail of CYP-specific probe substrates, and the formation of metabolites is quantified by LC-MS/MS.

  • mRNA Expression Analysis: Alternatively, cells are lysed, and total RNA is extracted. The relative mRNA levels of the target CYP genes are quantified using qRT-PCR.

  • Cell viability is assessed (e.g., using an MTT or similar assay) to rule out cytotoxicity as a confounding factor.

  • The fold induction of enzyme activity or mRNA expression is calculated relative to the vehicle control. The EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) are determined.

Data Presentation:

CYP IsoformEndpointPositive ControlThis compound EC50 (µM)This compound Emax (fold induction)
CYP1A2Activity/mRNAOmeprazoleData not availableData not available
CYP2B6Activity/mRNAPhenobarbitalData not availableData not available
CYP3A4Activity/mRNARifampicinData not availableData not available
Protocol 3: P-glycoprotein (P-gp) Substrate and Inhibition Assay

Objective: To determine if this compound is a substrate or an inhibitor of the P-gp transporter using a bidirectional transport assay with a polarized cell line.

Materials:

  • Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell™ inserts)

  • This compound (test article)

  • A known P-gp substrate (e.g., Digoxin)

  • A known P-gp inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • LC-MS/MS system

Methodology:

Part A: P-gp Substrate Assessment

  • Caco-2 or MDCK-MDR1 cells are cultured on permeable supports until a confluent monolayer with functional tight junctions is formed.

  • The transport of this compound is measured in both the apical (A) to basolateral (B) and the basolateral (B) to apical (A) directions.

  • This compound is added to either the apical or basolateral chamber.

  • Samples are taken from the receiver chamber at designated time points, and the concentration of this compound is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both transport directions.

  • The efflux ratio is determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux and suggests that this compound is a P-gp substrate.

Part B: P-gp Inhibition Assessment

  • A bidirectional transport assay is performed with a known P-gp substrate (e.g., Digoxin) in the presence and absence of this compound.

  • A reduction in the B-to-A transport of the probe substrate in the presence of this compound indicates P-gp inhibition.

  • The IC50 of this compound for P-gp inhibition is determined by evaluating its effect on the probe substrate's transport across a range of concentrations.

Data Presentation:

Assay TypeParameterValueInterpretation
Substrate Assay Papp (A to B)Data not available
Papp (B to A)Data not available
Efflux Ratio Data not available>2 suggests substrate
Inhibition Assay IC50 (µM) Data not availablePotency of inhibition

Visualizations

cluster_metabolism Metabolic Pathway of Taurolidine Taurolidine Taurolidine This compound This compound Taurolidine->this compound Equilibrium Methylol_this compound N-methylol-taurultam This compound->Methylol_this compound Taurinamide Taurinamide Methylol_this compound->Taurinamide Taurine Taurine Taurinamide->Taurine

Caption: Metabolic conversion of Taurolidine to this compound and subsequent metabolites.

cluster_workflow CYP450 Inhibition Assay Workflow start Start prepare Prepare HLM, Probe Substrate, and this compound dilutions start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate reaction with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench reaction incubate->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate % Inhibition and IC50 analyze->calculate end End calculate->end

Caption: General workflow for an in vitro CYP450 inhibition assay.

cluster_induction_workflow P-glycoprotein Bidirectional Transport Assay start Start seed_cells Seed Caco-2/MDCK-MDR1 cells on permeable supports start->seed_cells form_monolayer Allow monolayer formation seed_cells->form_monolayer add_compound Add this compound to Apical (A) or Basolateral (B) chamber form_monolayer->add_compound sample Sample from receiver chamber at time points add_compound->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

References

Probing the Multifaceted Mechanisms of Taurultam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antimicrobial, anti-inflammatory, and anti-cancer mechanisms of Taurultam. Detailed protocols for key in vitro experiments are provided to enable researchers to effectively study its mechanism of action.

Antimicrobial and Anti-biofilm Activity of this compound

This compound, a derivative of the amino acid taurine (B1682933), exhibits broad-spectrum antimicrobial activity. It is the active metabolite of Taurolidine, which exists in equilibrium with this compound in aqueous solutions.[1] The antimicrobial action is attributed to its ability to inhibit microbial adhesion to surfaces and disrupt microbial cell membranes.[2][3]

Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Protocol: Broth Microdilution Assay [4][5][6]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing only broth and inoculum). Include a sterility control well with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, subculture 10-15 µL from each well that shows no visible growth onto an appropriate agar (B569324) plate. Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Table 1: Reported Antimicrobial Activity of Taurolidine/Taurultam

MicroorganismCompoundMIC Range (µg/mL)Reference
Escherichia coliTaurolidine>1000[7]
Staphylococcus aureusTaurolidine256-512 (MIC₅₀/₉₀)[8]
Coagulase-negative StaphylococcusTaurolidine256-512 (MIC₅₀/₉₀)[8]
Enterococcus speciesTaurolidine512-1024 (MIC₅₀/₉₀)[8]
Viridans group streptococciTaurolidine512-512 (MIC₅₀/₉₀)[8]
EnterobacteralesTaurolidine256-1024 (MIC₅₀/₉₀)[8]
Pseudomonas aeruginosaTaurolidine1024-2048 (MIC₅₀/₉₀)[8]
Candida albicansTaurolidine1024-2048 (MIC₅₀/₉₀)[8]

Note: Taurolidine is often used in studies, and its activity is attributed to its equilibrium with this compound and its metabolites.

Assessing Anti-biofilm Activity

Objective: To evaluate the ability of this compound to inhibit biofilm formation and disrupt established biofilms.

Protocol: Crystal Violet Biofilm Assay [9][10][11][12][13]

  • Biofilm Formation: Grow bacteria in a 96-well flat-bottom microtiter plate in a suitable medium. For inhibition assays, add varying concentrations of this compound at the time of inoculation. For disruption assays, allow the biofilm to form for 24-48 hours before adding this compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Fixation: Fix the remaining biofilm with 100% methanol (B129727) for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 10-15 minutes.

  • Washing: Wash the wells with distilled water to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. A decrease in absorbance in the presence of this compound indicates anti-biofilm activity.

G cluster_0 Antimicrobial & Anti-biofilm Workflow A Prepare this compound dilutions C Co-incubate for MIC/MBC or add to pre-formed biofilm A->C B Prepare bacterial inoculum B->C D Incubate (18-24h for MIC, 24-48h for biofilm) C->D E Read MIC (visual turbidity) D->E MIC G Wash, fix, and stain with Crystal Violet D->G Biofilm F Plate for MBC determination E->F MBC H Solubilize and read absorbance (570nm) G->H

Antimicrobial and anti-biofilm experimental workflow.

Anti-inflammatory Mechanism of this compound

This compound and its parent compound, Taurolidine, have demonstrated significant anti-inflammatory properties. This is primarily achieved by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB.[14]

Measurement of Pro-inflammatory Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by immune cells.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [15][16][17][18][19]

  • Cell Culture and Stimulation: Culture immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages like RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol. Briefly:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Block non-specific binding sites.

    • Add the collected cell supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Table 2: Reported Anti-inflammatory Effects of Taurolidine

Cell TypeStimulantCytokine InhibitedEffective ConcentrationReference
Human PBMCsLPSTNF-α, IL-1βNot specified[20]
Peritoneal MacrophagesZymosanTNF-α, IL-6Not specified[14]
Adipose ExplantsLPSIL-6, TNF-α, IL-8500 µM (as TauCl)[20]

Note: Many studies use Taurolidine or taurine derivatives like Taurine Chloramine (TauCl).

Investigation of the NF-κB Signaling Pathway

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay [21][22][23][24][25]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or HeLa) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB activation.

G cluster_0 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Activates This compound This compound This compound->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

Anti-cancer and Pro-apoptotic Mechanisms of this compound

This compound, through its parent compound Taurolidine, has been shown to induce apoptosis in various cancer cell lines.[20] The proposed mechanisms involve the activation of both intrinsic and extrinsic apoptotic pathways.

Assessment of Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol: MTT Assay [26][27][28][29]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.

Table 3: Reported Cytotoxic and Pro-apoptotic Effects of Taurolidine

Cell LineEffectIC₅₀ / ConcentrationTimeReference
Various Cancer Cell LinesGrowth InhibitionIC₅₀: 9.6–34.2 µM3 days[30]
Neuroblastoma Cell LinesApoptosis InductionIC₅₀: 51-274 µM48 h[7]
HCT-15 Colon CarcinomaApoptosis Induction100 µM36 h[31]
Detection of Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Protocol: Annexin V/Propidium Iodide (PI) Staining [32][33][34][35][36]

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Measurement of Caspase Activity

Objective: To determine the involvement of caspases in this compound-induced apoptosis.

Protocol: Colorimetric or Fluorometric Caspase Activity Assay [37][38][39][40][41]

  • Cell Treatment and Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Assay: In a 96-well plate, add cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AFC).

  • Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase activity in the sample.

G cluster_0 Apoptosis Induction Pathway This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Taurultam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders bacteria highly resistant to conventional antimicrobial agents and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. Taurultam, a derivative of the antimicrobial agent Taurolidine, is a promising candidate for anti-biofilm applications. Taurolidine has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its proposed mechanism of action involves the disruption of the bacterial cell wall via the release of active methylol groups, a non-specific action that may reduce the likelihood of resistance development.[1][4] Furthermore, Taurolidine has been shown to neutralize bacterial toxins and inhibit microbial adherence to surfaces, a critical step in biofilm formation.[4][5][6][7]

These application notes provide a comprehensive guide to the methodologies used to assess the anti-biofilm properties of this compound, including protocols for quantifying biofilm inhibition and eradication, and visualization of relevant biological pathways and experimental workflows.

Key Experimental Protocols

Assessing the anti-biofilm efficacy of a compound like this compound requires a multi-faceted approach, typically involving the quantification of biofilm biomass, the viability of cells within the biofilm, and the determination of minimum inhibitory concentrations against biofilm-embedded bacteria.

Quantification of Biofilm Biomass: Crystal Violet Assay

The Crystal Violet (CV) assay is a straightforward and widely used method for quantifying the total biomass of a biofilm. The dye stains both the bacterial cells and the EPS matrix.

Protocol: Crystal Violet Assay

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Bacterial Suspension Preparation: Inoculate the selected bacterial strain in the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Biofilm Formation:

    • For biofilm inhibition studies, add 100 µL of the bacterial suspension to the wells of a 96-well plate. Then, add 100 µL of this compound at various concentrations (typically a 2-fold serial dilution). Include a positive control (bacteria with medium only) and a negative control (medium only).

    • For biofilm eradication studies, add 200 µL of the bacterial suspension to the wells and incubate for 24-48 hours at 37°C to allow for mature biofilm formation.

  • Incubation: Incubate the plates for 24-48 hours at 37°C under static conditions.

  • Treatment of Pre-formed Biofilms (for eradication assay): After incubation, carefully remove the planktonic (free-floating) bacteria by aspiration. Wash the wells gently with PBS. Add 200 µL of this compound at various concentrations to the wells containing the established biofilms and incubate for a further 24 hours.

  • Washing: Gently aspirate the medium from all wells. Wash the wells three times with 200 µL of PBS to remove planktonic bacteria and residual medium.

  • Fixation (Optional): Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes. Aspirate the methanol.

  • Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Washing: Remove the Crystal Violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 15-30 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition or reduction is calculated using the formula: % Inhibition = [(OD_control - OD_blank) - (OD_treated - OD_blank)] / (OD_control - OD_blank) * 100

Assessment of Cell Viability within Biofilms: Resazurin (B115843) Assay

The Resazurin assay determines the metabolic activity of viable cells within a biofilm. The blue, non-fluorescent dye, resazurin, is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

Protocol: Resazurin Assay

Materials:

  • Biofilms cultured in 96-well plates (as described in the CV assay protocol)

  • This compound stock solution

  • PBS

  • Resazurin solution (e.g., 0.01% w/v in PBS, sterile filtered)

  • Fluorometric microplate reader

Procedure:

  • Biofilm Formation and Treatment: Prepare and treat biofilms with this compound as described for the Crystal Violet assay (inhibition or eradication).

  • Washing: After the incubation and treatment period, carefully remove the planktonic cells and wash the biofilms twice with PBS.

  • Resazurin Addition: Add 200 µL of the resazurin solution to each well, including controls.

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.

  • Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorometric microplate reader.

  • Data Analysis: The reduction in fluorescence in treated wells compared to the untreated control indicates a decrease in viable cells. The percentage of viability reduction can be calculated similarly to the CV assay.

Quantitative Data Presentation

The following tables present example data on the anti-biofilm activity of Taurolidine, the parent compound of this compound, against various bacterial species. This data can serve as a benchmark for studies involving this compound.

Table 1: Minimum Inhibitory (MIC) and Minimum Bactericidal (MBC) Concentrations of Taurolidine against Planktonic and Biofilm Bacteria

Bacterial SpeciesConditionMIC (mg/mL)MBC (mg/mL)
Porphyromonas gingivalisPlanktonic0.310.64
Aggregatibacter actinomycetemcomitansPlanktonic0.310.64
12-species Periodontal MixturePlanktonic2.52.5
Porphyromonas gingivalisBiofilm>10>10
Aggregatibacter actinomycetemcomitansBiofilm>10>10
12-species Periodontal MixtureBiofilm>10>10

Data derived from studies on Taurolidine and may be used as a reference for this compound.

Table 2: Eradication of Established Biofilms by Taurolidine

Bacterial SpeciesTaurolidine Concentration (mg/mL)Log10 CFU Reduction
Porphyromonas gingivalis10~5.0
Aggregatibacter actinomycetemcomitans10~7.0
12-species Periodontal Mixture10~3.0

Data derived from studies on Taurolidine and may be used as a reference for this compound.

Visualizations: Pathways and Workflows

Experimental Workflow for Anti-Biofilm Activity Assessment

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Biofilm Growth cluster_quantification Quantification prep_culture Overnight Bacterial Culture prep_dilution Dilute to Working Concentration prep_culture->prep_dilution assay_plate Inoculate 96-well Plate prep_dilution->assay_plate assay_compound Add this compound (Serial Dilutions) assay_plate->assay_compound incubation Incubate 24-48h at 37°C assay_compound->incubation quant_wash Wash to Remove Planktonic Cells incubation->quant_wash quant_cv Crystal Violet Staining (Biomass) quant_wash->quant_cv quant_res Resazurin Assay (Viability) quant_wash->quant_res quant_read Measure Absorbance/Fluorescence quant_cv->quant_read quant_res->quant_read data_analysis data_analysis quant_read->data_analysis Data Analysis

Caption: General workflow for assessing the anti-biofilm activity of this compound.

Crystal Violet Assay Workflow

G start Start: Biofilm in 96-well Plate wash1 Wash with PBS start->wash1 stain Add 0.1% Crystal Violet wash1->stain incubate_stain Incubate 15-20 min stain->incubate_stain wash2 Wash with Water incubate_stain->wash2 dry Air Dry Plate wash2->dry solubilize Add 30% Acetic Acid dry->solubilize incubate_sol Incubate 15-30 min solubilize->incubate_sol read Measure Absorbance at 590 nm incubate_sol->read end End: Quantify Biomass read->end G Simplified LasI/LasR Quorum Sensing System in P. aeruginosa cluster_cell Bacterial Cell lasI LasI Synthase AHL AHL (Autoinducer) lasI->AHL lasR LasR Receptor AHL_complex AHL-LasR Complex lasR->AHL_complex target_genes Target Genes (Virulence, Biofilm Formation) AHL_out AHL (Autoinducer) AHL->AHL_out Diffusion out of cell AHL_complex->target_genes Activates Transcription AHL_out->lasR Diffusion into cell (at high concentration)

References

Application Notes and Protocols for Measuring Taurultam's Effect on Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the antiviral efficacy of Taurultam. The protocols detailed below are essential for researchers in virology and drug development seeking to understand and quantify the impact of this compound on the replication of various viruses, with a particular focus on SARS-CoV-2 and influenza virus.

Introduction

This compound, a derivative of the broad-spectrum antimicrobial agent taurolidine, has demonstrated significant antiviral activity against several respiratory viruses.[1][2][3] Its potential as an antiviral agent stems from its ability to inhibit viral replication and modulate the host's inflammatory response.[1][2] This document outlines key in vitro and in vivo techniques to measure the antiviral effects of this compound, presents available quantitative data, and illustrates the putative signaling pathway involved in its mechanism of action.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against various viral strains. The following table summarizes the 50% effective concentration (EC50) values of this compound against different variants of SARS-CoV-2.

Virus StrainCell LineEC50 (µg/mL)Reference
SARS-CoV-2 (BJ01)Vero-E61.23[2]
SARS-CoV-2 (Delta)Vero-E60.68[2]
SARS-CoV-2 (XBB 1.9.1)Vero-E66.85[2]
SARS-CoV-2 (BF.7)Vero-E613.23[2]

Key Experimental Protocols

To accurately assess the antiviral properties of this compound, a series of standardized assays should be performed. These include evaluating the compound's cytotoxicity, its ability to inhibit viral replication and infectivity, and its impact on viral protein and nucleic acid levels.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays. This is crucial to ensure that any observed reduction in viral replication is due to the specific antiviral activity of the compound and not a result of general cytotoxicity.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Vero-E6 for SARS-CoV-2, MDCK for influenza virus) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Plaque Reduction Assay

Objective: To quantify the number of infectious virus particles and to determine the ability of this compound to inhibit the formation of viral plaques. This assay is a gold standard for measuring the infectivity of lytic viruses.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Infect the cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Preparation: Prepare an overlay medium containing 2x growth medium, low-melting-point agarose (B213101) (e.g., 1.2%), and varying concentrations of this compound. Maintain the overlay at 42°C.

  • Overlay Application: After the adsorption period, remove the virus inoculum and gently add the this compound-containing overlay to each well. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-4 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the plaque number by 50% (IC50) is determined.

Viral Load Quantification by qRT-PCR

Objective: To measure the amount of viral RNA in cell culture supernatants or in tissue samples from in vivo studies, providing a direct measure of viral replication.

Protocol:

  • Sample Collection: Collect cell culture supernatants or tissue homogenates at various time points post-infection from both this compound-treated and untreated samples.

  • RNA Extraction: Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe). The qPCR instrument will monitor the fluorescence intensity in real-time as the target viral gene is amplified.

  • Standard Curve: Generate a standard curve using known quantities of a plasmid containing the target viral gene sequence to enable absolute quantification of viral RNA copies.

  • Analysis: Determine the viral RNA copy number in each sample by comparing its amplification curve to the standard curve. Analyze the fold-change in viral load in this compound-treated samples compared to untreated controls.

Western Blot for Viral Protein Expression

Objective: To detect and quantify the expression levels of specific viral proteins (e.g., Nucleocapsid protein) in infected cells treated with this compound.

Protocol:

  • Cell Lysis: Lyse infected cells (treated and untreated with this compound) with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the viral protein expression levels between treated and untreated samples.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for in vitro antiviral testing and the proposed mechanism of action for this compound via the NF-κB signaling pathway.

Caption: General workflow for in vitro antiviral testing of this compound.

NFkB_Signaling_Pathway cluster_stimulus Viral Infection Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus (e.g., SARS-CoV-2, Influenza) PAMPs Viral PAMPs Virus->PAMPs IKK IKK Complex IkBa_NFkB IκBα NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation IkBa_NFkB->NFkB Release p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylated Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Transcription->ProInflammatory

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Concluding Remarks

The methodologies described in these application notes provide a robust framework for the preclinical evaluation of this compound as an antiviral agent. Consistent application of these protocols will yield reliable and reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for guiding future drug development efforts. The evidence to date suggests that this compound warrants further investigation as a promising candidate for the treatment of viral infections.

References

Troubleshooting & Optimization

Taurultam Solubility in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Taurultam in aqueous solutions.

Introduction to this compound Solubility

This compound is a key metabolite of the antimicrobial and antineoplastic agent Taurolidine. In aqueous solutions, Taurolidine is unstable and hydrolyzes to form active metabolites, including this compound and methylol-taurultam[1][2][3]. Understanding the solubility and stability of this compound is crucial for accurate and reproducible experimental results. While specific quantitative solubility data in various buffers and cell culture media is limited, this guide provides the available information and best-practice recommendations for working with this compound.

Quantitative Solubility and Stability Data

The available quantitative data on this compound solubility is limited. The following table summarizes the known solubility and stability information. Researchers should consider this a starting point and may need to determine solubility empirically for their specific experimental conditions.

ParameterSolvent/ConditionValue/ObservationReferences
Water Solubility Water8 g/L[4]
Stability Acidic Aqueous Solution with PVPPolyvinylpyrrolidone (PVP) increases the stability of this compound.[1]
Metabolite Stability Whole Blood and RPMI/PBS with PVPThis compound and other Taurolidine metabolites are stable for over 48 hours.
Aqueous Instability Aqueous SolutionThis compound is a degradation product of Taurolidine, which is unstable in aqueous solutions. This compound itself is part of a reversible degradation pathway.[1][3][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

For preparing a concentrated stock solution, it is advisable to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous buffers or cell culture media. This is a common strategy for compounds with limited aqueous solubility.

Q2: How should I prepare a working solution of this compound in an aqueous buffer (e.g., PBS)?

To prepare a working solution, start by making a high-concentration stock solution in DMSO. Then, slowly add the stock solution to your aqueous buffer of choice while vortexing or stirring to ensure proper mixing and minimize precipitation. It is recommended to not store the final aqueous solution for more than one day to avoid potential degradation or precipitation.

Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your specific solvent and conditions. Please refer to the troubleshooting guide below for steps to address this issue.

Q4: How does pH affect the solubility of this compound?

Q5: How does temperature affect the solubility of this compound?

For most solid solutes, solubility increases with temperature. If you are having trouble dissolving this compound, gentle warming (e.g., to 37°C) may help. However, be cautious, as elevated temperatures can also accelerate the degradation of the compound.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Issue 1: this compound Powder Does Not Dissolve

Potential Causes:

  • The solubility limit in the chosen solvent has been reached.

  • The dissolution rate is slow.

  • The quality of the solvent is poor (e.g., contains impurities or is not at the optimal pH).

Troubleshooting Steps:

  • Verify Concentration: Check if the intended concentration exceeds the known solubility of this compound in water (8 g/L). For other aqueous solutions, the solubility may be lower.

  • Use an Organic Co-Solvent: Prepare a concentrated stock solution in DMSO first.

  • Apply Gentle Heat: Warm the solution to 37°C while stirring. Avoid excessive heat to prevent degradation.

  • Increase Dissolution Time: Allow for a longer stirring or vortexing time.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.

  • Check Solvent pH: Ensure the pH of your aqueous buffer is appropriate. Although a full pH-solubility profile for this compound is not published, slight adjustments in pH can sometimes improve solubility.

Issue 2: Precipitation Occurs After Preparing the Aqueous Solution

Potential Causes:

  • Supersaturation of the solution.

  • Change in temperature or pH upon storage.

  • Interaction with components of the buffer or cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is recommended to prepare aqueous solutions of this compound fresh for each experiment and avoid storing them for extended periods.

  • Dilute Further: Your working concentration may be too high. Try preparing a more dilute solution.

  • Maintain Constant Temperature: Store and use the solution at a consistent temperature.

  • Filter Sterilization: If sterile filtration is required, ensure the filter material is compatible with your solvent and does not cause the compound to precipitate. It is advisable to filter the solution after dilution into the final aqueous buffer.

Issue 3: Inconsistent Experimental Results

Potential Causes:

  • Incomplete dissolution of this compound.

  • Degradation of this compound in the aqueous solution over time.

  • Precipitation of the compound during the experiment.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before use, visually inspect your stock and working solutions to ensure there is no precipitate.

  • Minimize Time in Aqueous Solution: Add the this compound solution to your experimental setup as close to the start of the experiment as possible.

  • Control for Solvent Effects: If using a co-solvent like DMSO, ensure that the final concentration of the solvent in your experiment is low and consistent across all conditions, including controls.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the mixture for 1-2 minutes. If necessary, sonicate for 10-15 minutes or warm gently to 37°C until the powder is completely dissolved.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a this compound Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and adjust the pH as required for your experiment.

  • Pre-warming: If your experiment is at a physiological temperature, pre-warm the aqueous buffer to 37°C.

  • Dilution: While gently vortexing the pre-warmed buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • Final Mixing: Continue to mix the working solution for a few minutes to ensure homogeneity.

  • Use Immediately: Use the freshly prepared aqueous working solution promptly. It is not recommended to store aqueous solutions of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Preparing this compound Solution dissolve_powder Attempt to Dissolve this compound Powder start->dissolve_powder observe_solution Observe Solution dissolve_powder->observe_solution clear_solution Solution is Clear observe_solution->clear_solution Yes cloudy_solution Solution is Cloudy or has Precipitate observe_solution->cloudy_solution No proceed_experiment Proceed with Experiment clear_solution->proceed_experiment troubleshoot_header Troubleshooting Steps check_concentration 1. Check Concentration vs. Solubility Limit cloudy_solution->check_concentration use_dmso 2. Use DMSO for Stock Solution check_concentration->use_dmso gentle_heat 3. Apply Gentle Heat (37°C) use_dmso->gentle_heat sonicate 4. Sonicate Solution gentle_heat->sonicate check_ph 5. Verify Solvent pH sonicate->check_ph reprepare_solution Re-prepare Solution Following Best Practices check_ph->reprepare_solution reprepare_solution->dissolve_powder

Troubleshooting Workflow for this compound Solubility

This technical support guide is intended to assist researchers in overcoming common challenges associated with this compound solubility. Given the limited availability of specific data, the provided protocols and troubleshooting steps are based on general principles of chemical solubility and best practices in a laboratory setting. For critical applications, it is always recommended to empirically determine the solubility and stability of this compound under your specific experimental conditions.

References

Taurultam Cell Culture Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Taurultam in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate reproducible and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound Degradation of this compound: this compound is a metabolite of Taurolidine (B130013), which is known to be unstable in aqueous solutions.[1][2] this compound's stability can also be compromised over time in culture media.Prepare fresh this compound solutions for each experiment. If a stock solution is necessary, prepare it in an appropriate solvent (e.g., DMSO, sterile water, or PBS, depending on solubility) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] Consider the use of stabilizers like polyvinylpyrrolidone (B124986) (PVP) if compatible with your experimental design, as PVP has been shown to increase the stability of this compound.[5][6]
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations based on published data (see Table 1).
Incorrect Handling of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
High Cell Death or Unexpected Cytotoxicity Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (media with solvent only) to assess solvent toxicity.
This compound Concentration Too High: Exceeding the optimal concentration can lead to non-specific cytotoxicity.Refer to dose-response data to select a concentration that induces the desired effect without causing excessive cell death.
Contamination: Bacterial or fungal contamination can cause cell death.Regularly check cultures for signs of contamination. Use aseptic techniques and consider using antibiotics/antimycotics if necessary.
Difficulty Dissolving this compound Poor Solubility: this compound may have limited solubility in aqueous solutions at high concentrations.To prepare a stock solution, consider using a solvent like DMSO.[3] For working solutions in cell culture media, ensure thorough mixing. Gentle warming and sonication can aid in dissolution, but care should be taken to avoid degradation.[7]
Variability Between Experiments Inconsistent Cell Health or Density: Differences in cell passage number, confluence, or initial seeding density can affect experimental outcomes.Use cells within a consistent passage number range. Seed cells at a uniform density for all experiments. Ensure cells are in the logarithmic growth phase at the start of the experiment.
Variability in Reagent Preparation: Inconsistent preparation of this compound solutions or other reagents.Prepare reagents fresh and consistently for each experiment. Calibrate pipettes and other lab equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal concentration of this compound varies depending on the cell line and the biological effect being studied. Based on available literature, a starting range of 100 µM to 2000 µM is recommended for cancer cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO or sterile water, depending on the solubility of your specific this compound formulation.[3] The stock solution should be filter-sterilized and stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4] Protect the stock solution from light.

Q3: What is the stability of this compound in cell culture media?

A3: this compound's parent compound, Taurolidine, is known to be unstable in aqueous solutions, and its degradation products, including this compound, are responsible for its biological activity.[1][2] Therefore, it is best to prepare fresh working solutions of this compound in cell culture media immediately before each experiment.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound and its parent compound Taurolidine have been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8] Additionally, they have been implicated in the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[9][10]

Q5: What controls should I include in my this compound experiments?

A5: It is essential to include the following controls:

  • Untreated Control: Cells cultured in media without this compound or solvent.

  • Vehicle Control: Cells treated with the same volume of the solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experimental wells.

  • Positive Control (for apoptosis/cytotoxicity assays): A known inducer of apoptosis or cell death to ensure the assay is working correctly.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges of this compound and Taurolidine in Cell Culture

CompoundCell Line(s)Concentration RangeObserved Effect
This compoundPancreatic and Colon Cancer500 µM - 2000 µMDecreased cell viability, increased apoptosis and necrosis.
TaurolidineVarious Cancer Cell Lines100 µM - 1000 µMCell death induction, apoptosis, and necrosis.
TaurolidineMurine Melanoma Cells0 - 100 µMReduced cell viability and induced apoptosis.[2]
TaurolidineHuman Ovarian Cancer CellsIC50: 9.6-34.2 µMGrowth inhibition.[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability following this compound treatment using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[14][15]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate time. Harvest both adherent and suspension cells, including the culture supernatant which may contain apoptotic bodies.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis of Protein Expression

This protocol provides a general procedure for analyzing the expression of specific proteins (e.g., Bcl-2 family members) in this compound-treated cells by Western blotting.[16][17]

Materials:

  • This compound-treated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture Taurultam_Prep 2. This compound Solution Preparation Cell_Culture->Taurultam_Prep Treatment 3. Cell Treatment Taurultam_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Viability 5a. Viability Assay (MTT) Incubation->Viability Apoptosis 5b. Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Protein 5c. Protein Analysis (Western Blot) Incubation->Protein Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

Taurultam_Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammatory Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes NFkB NF-κB This compound->NFkB Inhibits Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces

References

preventing Taurultam degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Taurultam during storage and experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key bioactive metabolite of Taurolidine, a broad-spectrum antimicrobial agent. Taurolidine is known to be unstable in aqueous solutions, where it exists in equilibrium with this compound and other degradation products. The stability of this compound itself is crucial as its degradation can impact the reproducibility and accuracy of experimental results.

Q2: What are the main degradation pathways of this compound?

In aqueous solutions, this compound is in a reversible equilibrium with its parent compound, Taurolidine. The primary degradation pathway for this compound involves its breakdown into taurineamide and formaldehyde.

Q3: What are the primary factors that influence this compound's stability?

The stability of this compound is significantly influenced by the following factors:

  • pH: The pH of the solution can affect the rate of hydrolysis.

  • Temperature: Higher temperatures generally accelerate the degradation process.

  • Presence of Water: As a hydrolytic process, the presence of water is essential for degradation.

  • Excipients: Certain excipients, like polyvinylpyrrolidone (B124986) (PVP), can enhance stability.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over the course of an experiment.

  • Unexpected peaks appearing in analytical chromatograms (e.g., HPLC).

Possible Cause:

  • Degradation of this compound in your experimental solutions.

Troubleshooting Steps:

  • Assess Solution Preparation and Storage:

    • Are you preparing fresh solutions for each experiment?

    • How long are your solutions stored before use?

    • Under what temperature conditions are your stock and working solutions stored?

  • Evaluate Solvent/Buffer Composition:

    • What is the pH of your experimental buffer? Acidic conditions may favor this compound stability.

    • Consider the use of a stabilizing agent like polyvinylpyrrolidone (PVP).

  • Perform a Stability Check:

    • Analyze your this compound solution by HPLC at the beginning and end of your experiment's duration to check for the appearance of degradation products (taurineamide, formaldehyde).

Issue 2: Loss of Compound During Storage

Symptoms:

  • Reduced concentration of this compound in stock solutions over time, confirmed by analytical methods.

  • Visible changes in the appearance of the solution (e.g., precipitation, color change).

Possible Cause:

  • Improper storage conditions leading to degradation.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation. For short-term storage, refrigeration (2-8°C) is recommended.

    • Solvent: For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures.

    • Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil.

  • Consider a Stabilizer:

    • For aqueous solutions, the addition of polyvinylpyrrolidone (PVP) has been shown to stabilize this compound. An optimal concentration would need to be determined for your specific application.

Data on this compound Stability

FactorConditionEffect on StabilityRecommendation
Temperature High TemperatureDecreases StabilityStore at low temperatures (-20°C or -80°C for long-term, 2-8°C for short-term).
Low TemperatureIncreases Stability
pH Acidic pHGenerally Increases StabilityUse buffers with a slightly acidic pH where experimentally feasible.
Neutral to Alkaline pHGenerally Decreases StabilityAvoid prolonged storage in neutral or alkaline buffers.
Solvent Aqueous SolutionsProne to HydrolysisPrepare fresh or use stabilizing agents.
Anhydrous Aprotic Solvents (e.g., DMSO, DMF)More StableIdeal for long-term stock solutions.
Additives Polyvinylpyrrolidone (PVP)Increases StabilityConsider adding PVP to aqueous solutions.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound in a given solution. The specific parameters may need to be optimized for your equipment and experimental conditions.

1. Objective: To quantify the concentration of this compound and its primary degradation product, taurineamide, over time.

2. Materials:

  • This compound standard

  • Taurineamide standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Buffer (e.g., phosphate (B84403) buffer, adjusted to the desired pH)

  • HPLC system with a UV detector

  • C18 reverse-phase column

3. Method:

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution. The exact gradient will need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound and taurineamide (e.g., around 210-220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

4. Procedure:

  • Prepare a stock solution of this compound in the desired solvent or buffer at a known concentration.

  • At time zero (t=0), inject an aliquot of the solution into the HPLC system and record the chromatogram.

  • Store the solution under the desired experimental conditions (e.g., specific temperature, pH).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.

  • Quantify the peak areas of this compound and any new peaks that appear, corresponding to degradation products (identified using the taurineamide standard).

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Visualizations

Taurultam_Degradation_Pathway Taurolidine Taurolidine This compound This compound Taurolidine->this compound Equilibrium Taurineamide Taurineamide This compound->Taurineamide Degradation Formaldehyde Formaldehyde This compound->Formaldehyde Degradation

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Assess Solution Preparation & Storage start->check_solution evaluate_buffer Evaluate Solvent/ Buffer Composition check_solution->evaluate_buffer Storage OK prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh Storage Issue stability_check Perform HPLC Stability Check evaluate_buffer->stability_check Composition OK use_stabilizer Consider Using PVP evaluate_buffer->use_stabilizer Aqueous Buffer adjust_pH Adjust Buffer pH evaluate_buffer->adjust_pH pH Issue analyze_degradation Analyze for Degradation Products stability_check->analyze_degradation prepare_fresh->check_solution use_stabilizer->evaluate_buffer adjust_pH->evaluate_buffer analyze_degradation->start Degradation Detected end Consistent Results analyze_degradation->end No Degradation

Caption: Troubleshooting workflow for inconsistent results.

Technical Support Center: Taurultam HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the HPLC-MS/MS analysis of Taurultam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important? A1: this compound is a key metabolite and degradation product of Taurolidine (B130013), an antimicrobial and anti-inflammatory agent.[1] Quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies to understand the stability, metabolism, and therapeutic concentration of its parent compound, Taurolidine.[2]

Q2: What are the primary challenges in analyzing this compound by HPLC-MS/MS? A2: The main challenges stem from this compound's polar nature and the instability of its parent compound, Taurolidine. As a polar molecule, this compound exhibits poor retention on traditional reversed-phase HPLC columns, often eluting in the void volume.[3][4] Additionally, the instability of Taurolidine in aqueous solutions can lead to variability in this compound concentrations if sample handling is not carefully controlled.[5]

Q3: What type of HPLC column is best suited for this compound analysis? A3: Due to its polarity, standard C18 columns are often inadequate.[3] Recommended alternatives include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These are highly effective for retaining and separating polar compounds.[3][6]

  • Polar-Embedded Columns (e.g., "Aqua" or "AQ" type): These are modified reversed-phase columns designed to prevent phase collapse in highly aqueous mobile phases, improving retention for polar analytes.[4]

  • Mixed-Mode Columns: These columns offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) and can be effective for retaining a wide range of compounds, including polar ones.[7]

Q4: Is derivatization necessary for this compound analysis? A4: While not always mandatory, derivatization can significantly improve chromatographic retention and mass spectrometric sensitivity. One validated method for this compound and its related compound taurinamide involves dansyl derivatization prior to HPLC-ESI-MS/MS analysis.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Chromatography Issues

Q: My this compound peak is eluting at or near the void volume (poor retention). What can I do? A: This is a common issue for polar analytes on traditional reversed-phase columns.

  • Problem: The analyte has minimal interaction with the non-polar stationary phase.

  • Solutions:

    • Switch Column Type: The most effective solution is to use a column designed for polar compounds. Consider a HILIC or a polar-embedded C18 column.[3][4]

    • Modify Mobile Phase (Reversed-Phase): If using a reversed-phase column, drastically reduce the organic solvent concentration. You can attempt to run in a highly aqueous mobile phase (e.g., 95-100% aqueous), but only if using an aqueous-stable column (e.g., "AQ" type) to avoid phase collapse.[6]

    • Modify Mobile Phase (HILIC): For HILIC, ensure your mobile phase has a high organic content (typically >80% acetonitrile) to promote retention. Elution is achieved by increasing the aqueous portion of the mobile phase.[3]

    • Consider Derivatization: Derivatizing this compound to make it less polar can improve retention on reversed-phase columns.[2]

Q: I'm observing poor peak shape (tailing or fronting) for this compound. What are the causes and solutions? A: Poor peak shape can result from several factors.

  • Problem: Peak tailing is often caused by secondary interactions with the column, while fronting can indicate column overload.

  • Solutions for Tailing:

    • Check Mobile Phase pH: For amine-containing compounds, using a mobile phase with a low pH (e.g., adding 0.1% formic acid) can protonate the analyte and silanol (B1196071) groups on the silica (B1680970) surface, reducing unwanted interactions.[8]

    • Reduce Silanol Activity: Use a high-purity, end-capped column to minimize interactions with active silanol groups.[9]

    • Check for Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.[9][10]

  • Solutions for Fronting:

    • Reduce Sample Load: Dilute the sample or reduce the injection volume. Overloading the column is a common cause of fronting peaks.[9]

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a much stronger solvent can distort the peak shape.

Q: My retention times are shifting between injections. What should I check? A: Inconsistent retention times compromise data reliability.

  • Problem: Drifting retention times can be caused by issues with the column, mobile phase, or pump.

  • Solutions:

    • Column Equilibration: Ensure the column is fully equilibrated between injections, especially when running gradients. HILIC columns, in particular, may require longer equilibration times to form a stable water layer.[3]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily, as changes in pH or composition (e.g., evaporation of the organic component) can cause drift.[10] Ensure buffers are fully dissolved to prevent pump issues.

    • System Leaks: Check for leaks in the pump, fittings, or seals. A leak will cause pressure fluctuations and affect the flow rate, leading to shifting retention times.[10]

    • Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.[10]

Mass Spectrometry & Sensitivity Issues

Q: My signal for this compound is weak or inconsistent. How can I improve sensitivity? A: Low signal intensity can be an issue with ionization or transmission.

  • Problem: this compound may not ionize efficiently under standard conditions, or the signal may be suppressed by matrix components.

  • Solutions:

    • Optimize Ion Source Parameters: Systematically optimize parameters like capillary voltage, gas flows (nebulizing and drying gas), and source temperature to maximize the signal for this compound.[11]

    • Mobile Phase Additives: Ensure your mobile phase contains an appropriate additive to promote ionization. For positive electrospray ionization (ESI+), 0.1% formic acid or acetic acid is commonly used. Avoid non-volatile buffers like phosphate (B84403) if using MS.[12]

    • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up, adjust chromatography to separate this compound from the interfering peaks, or use a deuterated internal standard to compensate.

    • Derivatization: As mentioned, derivatization can enhance ionization efficiency in addition to improving chromatography.[2]

    • Instrument Cleaning: A dirty ion source can lead to poor sensitivity and inconsistent results. Follow the manufacturer's instructions for cleaning the instrument optics.

Quantitative Data Summary

Table 1: Example HPLC-MS/MS Parameters for this compound Analysis

The following are suggested starting parameters based on methods for related polar compounds and general LC-MS principles. Optimization is required.

ParameterSettingRationale & Notes
HPLC System
ColumnHILIC (e.g., Amide, Silica) or Polar-Embedded RP (e.g., AQ-C18)Essential for retaining the polar this compound analyte.[3][4]
Mobile Phase AWater + 0.1% Formic AcidAcid modifier promotes ionization in ESI+.
Mobile Phase BAcetonitrile (B52724) + 0.1% Formic Acid
Gradient (HILIC)Start at 90-95% B, decrease to 40-50% BHigh organic content is needed for retention in HILIC.[3]
Flow Rate0.3 - 0.5 mL/minTypical for analytical scale columns.
Column Temp30 - 40 °CImproves peak shape and reproducibility.[10]
Injection Volume2 - 10 µLMinimize to prevent peak distortion; adjust based on sensitivity.
MS/MS System
Ionization ModeESI Positive (ESI+)This compound contains amine groups that readily protonate.
Scan TypeMultiple Reaction Monitoring (MRM)Provides selectivity and sensitivity for quantification.
Capillary Voltage3.5 - 4.5 kVOptimize for maximum signal.
Source Temp350 - 550 °COptimize for efficient desolvation.[11]
MRM TransitionsAnalyte-specificMust be determined by infusing a this compound standard.
Collision EnergyAnalyte-specificOptimize for the most stable and abundant product ion.

Key Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

This protocol is a common method for extracting small molecules from plasma or serum.

  • Thaw Samples: Thaw frozen plasma/serum samples and internal standard (IS) stock solutions on ice.

  • Aliquot Sample: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of IS working solution to each sample, blank, and calibration standard (except for the double blank).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or methanol). This 3:1 ratio of organic solvent to sample is a common starting point.

  • Vortex: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent identical to the initial mobile phase (e.g., 100 µL of 90% Acetonitrile / 10% Water with 0.1% Formic Acid for HILIC analysis). This step helps focus the analyte and ensures solvent compatibility with the HPLC method.[13]

  • Inject: Vortex the reconstituted sample briefly and inject it into the HPLC-MS/MS system.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)

This protocol describes how to prepare standards for method validation and quantification.

  • Prepare Stock Solutions: Prepare a primary stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) at a high concentration (e.g., 1 mg/mL). Prepare a separate stock for the IS. Store at -20°C or below.[14]

  • Create Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent. These will be used to spike into the biological matrix.

  • Spike Calibration Standards: Obtain a pool of blank biological matrix (e.g., drug-free plasma). Aliquot the matrix and spike with small volumes of the working standard solutions to create a calibration curve with 6-8 non-zero concentration levels. The final concentration should cover the expected range of the study samples.[15]

  • Prepare QC Samples: Using a separate stock solution weighing if possible, prepare QC samples in the blank matrix at a minimum of three concentration levels: Low, Medium, and High. These should be prepared in bulk for use throughout the validation and sample analysis.[16]

  • Process and Analyze: Process the calibration standards and QC samples alongside the unknown samples using the validated sample preparation method (e.g., Protocol 1).

  • Construct Calibration Curve: Generate the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to fit the curve.

Visual Guides and Workflows

G start Problem Observed (e.g., Poor Peak Shape, Low Signal) check_pressure Check System Pressure & Flow Rate start->check_pressure pressure_ok Pressure Stable? check_pressure->pressure_ok check_chrom Review Chromatography pressure_ok->check_chrom Yes fix_leak Troubleshoot Pump/Leaks (Check fittings, seals, degas MP) pressure_ok->fix_leak No retention Retention Time Issue? check_chrom->retention check_ms Review MS Signal intensity Intensity/Noise Issue? check_ms->intensity fix_leak->check_pressure peak_shape Peak Shape Issue? retention->peak_shape No fix_rt Check Equilibration Time Check MP Preparation Check Column Temp retention->fix_rt Yes peak_shape->check_ms No fix_shape Adjust Sample Solvent Check for Overload Optimize Mobile Phase pH peak_shape->fix_shape Yes fix_intensity Optimize Source Parameters Clean Ion Source Check Sample Prep/Matrix Effects intensity->fix_intensity Yes end Problem Resolved intensity->end No fix_rt->end fix_shape->end fix_intensity->end

Caption: General troubleshooting workflow for HPLC-MS/MS analysis.

G start Collect Biological Sample (e.g., Plasma) add_is Aliquot Sample & Add Internal Standard (IS) start->add_is ppt Add Organic Solvent (e.g., 3:1 ACN:Sample) add_is->ppt vortex Vortex to Precipitate Proteins ppt->vortex centrifuge Centrifuge to Pellet Debris vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evap Evaporate & Reconstitute (Optional but Recommended) transfer->evap inject Inject into HPLC-MS/MS transfer->inject Direct Injection evap->inject

Caption: Standard sample preparation workflow using protein precipitation.

G cluster_rp Reversed-Phase Mode cluster_hilic HILIC Mode analyte This compound (Polar Analyte) retention Chromatographic Retention rp_organic Decrease % Organic (Increase Aqueous) rp_organic->retention Increases rp_column Use Aqueous C18 (Polar-Embedded) rp_column->retention Improves hilic_organic Increase % Organic (e.g., >80% ACN) hilic_organic->retention Increases hilic_column Use HILIC Column (Amide, Silica) hilic_column->retention Enables

Caption: Key parameter relationships for retaining a polar analyte.

References

Technical Support Center: Taurultam Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Taurultam Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a primary and active metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine (B130013).[1][2] Taurolidine is unstable in aqueous solutions and rapidly hydrolyzes to form this compound and methylol-taurultam, which are considered responsible for its biological activity.[2][3] Accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding the mechanism of action of Taurolidine.

Q2: What are the common analytical methods used to quantify this compound?

A2: The most common analytical methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex biological matrices.

Q3: What are the key pre-analytical factors that can affect the stability of this compound in biological samples?

A3: Pre-analytical factors are critical for ensuring the accuracy of this compound measurements. Key considerations include:

  • Sample Collection and Handling: Use appropriate anticoagulants (e.g., lithium heparin) for plasma collection. Avoid prolonged exposure of samples to room temperature to minimize degradation.[6][7]

  • Storage Temperature: For long-term storage, samples should be kept at -80°C.[6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of metabolites.[6]

  • Sample Processing: Prompt centrifugation of blood samples to separate plasma or serum is important to minimize metabolic activity of blood cells that could alter analyte concentrations.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: Poor Reproducibility and Inaccurate Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Sample Degradation Ensure proper sample collection, handling, and storage procedures are followed. Keep samples on ice during processing and store at -80°C for long-term stability. Avoid multiple freeze-thaw cycles.[6]
Matrix Effects (LC-MS/MS) Biological matrices can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[8]
Cross-Reactivity (Immunoassays) Antibodies used in an immunoassay may cross-react with structurally similar compounds, such as other Taurolidine metabolites (e.g., Taurinamide) or endogenous molecules.[9] Confirm specificity by testing for cross-reactivity with related compounds. If significant cross-reactivity is observed, consider using a more specific method like LC-MS/MS.
Pipetting and Dilution Errors Inaccurate pipetting and serial dilutions can introduce significant errors. Calibrate pipettes regularly and use proper pipetting techniques. Prepare fresh calibration standards for each run.
Instrumental Issues A dirty ion source, column degradation, or detector malfunction can lead to poor performance. Perform regular instrument maintenance and calibration as per the manufacturer's recommendations.
Issue 2: High Background or Baseline Noise

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Reagents or Solvents Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases and reconstitution solutions daily. Filter all solutions before use.
Sample Carryover Residual analyte from a high-concentration sample can carry over to subsequent injections, leading to elevated baselines. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
Inadequate Sample Cleanup Insufficient removal of matrix components can result in a high background signal. Optimize the sample preparation method to improve the removal of interfering substances.
Hemolysis or Lipemia Hemolyzed or lipemic samples can interfere with certain assays, particularly spectrophotometric and some immunoassays, causing high background.[10][11] Visually inspect samples for hemolysis and lipemia. If present, consider sample pre-treatment (e.g., protein precipitation for lipemic samples) or flagging the results.
Issue 3: Poor Peak Shape in HPLC/LC-MS

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Contamination Accumulation of matrix components on the analytical column can lead to peak tailing or fronting. Use a guard column and implement a robust column washing procedure after each analytical batch.
Inappropriate Mobile Phase The pH and composition of the mobile phase can significantly affect peak shape. Ensure the mobile phase pH is appropriate for the analyte's pKa. Optimize the organic solvent composition.
Column Overloading Injecting too much analyte can saturate the column, resulting in broad or asymmetric peaks. Reduce the injection volume or dilute the sample.
Degraded Column The stationary phase of the column can degrade over time. Replace the column if performance does not improve after cleaning.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in human plasma. Method optimization and validation are required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Agilent 6495 Triple Quadrupole or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: (Precursor ion > Product ion) - To be determined empirically

    • Internal Standard: (Precursor ion > Product ion) - To be determined empirically

3. Data Analysis

  • Quantify this compound concentration using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma) with known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Signaling and Metabolic Pathways

Metabolic Pathway of Taurolidine

Taurolidine undergoes hydrolysis to form its active metabolites, this compound and methylol-taurultam. This compound is further metabolized to taurinamide, which then breaks down into taurine, an endogenous amino acid.

Metabolic_Pathway Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Methylol_this compound Methylol- This compound Taurolidine->Methylol_this compound Hydrolysis Taurinamide Taurinamide This compound->Taurinamide Metabolism Methylol_this compound->Taurinamide Metabolism Taurine Taurine Taurinamide->Taurine Metabolism

Caption: Metabolic degradation of Taurolidine.

Proposed Mechanism of Action of Taurolidine Metabolites

The metabolites of Taurolidine, including this compound, are believed to exert their antineoplastic and anti-inflammatory effects through multiple pathways, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

Signaling_Pathway cluster_0 Taurolidine Metabolites (inc. This compound) cluster_1 Mitochondrial Apoptosis Pathway cluster_2 NF-κB Signaling Pathway Taurolidine_Metabolites Taurolidine Metabolites (including this compound) Bcl2 Bcl-2 Taurolidine_Metabolites->Bcl2 Bax Bax Taurolidine_Metabolites->Bax IKK IKK Taurolidine_Metabolites->IKK Inhibition Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes

Caption: Proposed signaling pathways of Taurolidine metabolites.

References

Technical Support Center: Enhancing the Bioavailability of Taurultam in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at improving the bioavailability of Taurultam.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations of this compound Across Subjects

High inter-subject variability in plasma concentrations can mask the true pharmacokinetic profile of this compound and complicate data interpretation.

Possible Causes and Solutions:

  • Inconsistent Dosing Technique: Improper oral gavage technique can lead to dosing errors or reflux of the formulation.

    • Recommendation: Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gavage needle sizes for the animal model. Verify the dose volume administered to each animal.

  • Formulation Instability or Inhomogeneity: If this compound is not uniformly dispersed or stable in the vehicle, different animals may receive different effective doses.

    • Recommendation: Ensure the formulation is homogenous before each administration. Conduct stability studies of the formulation under experimental conditions. For suspensions, ensure adequate mixing before drawing each dose.

  • Physiological Differences: Factors such as fed vs. fasted state, stress levels, and gut motility can significantly impact drug absorption.

    • Recommendation: Standardize experimental conditions. Ensure all animals are fasted for a consistent period before dosing (typically overnight for rodents). Acclimatize animals to the experimental environment to minimize stress.

Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption

A well-dissolving formulation in vitro that fails to produce high plasma concentrations in vivo suggests post-dissolution barriers to absorption.

Possible Causes and Solutions:

  • Gastrointestinal (GI) Degradation: this compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

    • Recommendation: Investigate the pH stability profile of this compound. Consider the use of enteric-coated formulations to protect the compound from stomach acid.

  • High First-Pass Metabolism: this compound may be extensively metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or the liver before reaching systemic circulation.

    • Recommendation: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes from the relevant species. An intravenous (IV) dose group in your pharmacokinetic study is essential to calculate absolute bioavailability and estimate the extent of first-pass metabolism.

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.

    • Recommendation: Utilize in vitro models, such as Caco-2 cell permeability assays, to investigate if this compound is a P-gp substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of this compound that may limit its oral bioavailability?

A1: The oral bioavailability of this compound can be influenced by several key physicochemical properties. Its moderate lipophilicity and potential for low aqueous solubility can be significant hurdles. The presence of functional groups susceptible to enzymatic metabolism can also contribute to poor systemic exposure after oral administration.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Illustrative Data)

ParameterValueImplication for Bioavailability
Molecular Weight~149 g/mol Favorable for passive diffusion (follows Lipinski's Rule of 5).
LogP~0.5 - 1.5Moderate lipophilicity, may require a balance for membrane permeability and solubility.
Aqueous SolubilityLow to moderateCan be a rate-limiting step for absorption. Formulation strategies are likely needed.
Absolute Bioavailability (Rat, Oral)< 20%Suggests significant absorption barriers (e.g., low solubility, high first-pass metabolism).

Q2: Which formulation strategies are most effective for enhancing the bioavailability of a compound like this compound?

A2: The choice of formulation depends on the specific rate-limiting factor. For a compound with solubility challenges, lipid-based formulations or amorphous solid dispersions are often effective.

Table 2: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyMechanism of ActionSuitability for this compound
Lipid-Based Formulations (e.g., SMEDDS) This compound is dissolved in a lipid/surfactant mixture, forming a microemulsion in the GI tract, increasing the surface area for absorption.High potential, especially if solubility is the primary issue. Can also enhance lymphatic uptake, partially bypassing the liver.
Amorphous Solid Dispersions (ASDs) This compound is dispersed in a polymer matrix, preventing crystallization and maintaining a higher energy amorphous state, which enhances solubility and dissolution rate.Very effective for poorly soluble compounds. Requires careful polymer selection to ensure stability.
Nanocrystal Formulations The particle size of this compound is reduced to the nanometer range, increasing the surface area-to-volume ratio and dissolution velocity according to the Noyes-Whitney equation.Suitable if the dissolution rate is the main barrier. Less effective if inherent solubility is extremely low.

Experimental Protocols

Protocol: Comparative Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C).

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Groups (n=6 per group):

    • Group 1 (Control): this compound suspension in 0.5% carboxymethyl cellulose (B213188) (CMC).

    • Group 2 (Test Formulation): this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS).

    • Group 3 (IV Reference): this compound in a saline/DMSO solution for intravenous administration.

  • Dosing:

    • Oral Groups: Administer the respective formulations via oral gavage at a dose of 10 mg/kg.

    • IV Group: Administer the IV solution via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) via the saphenous vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters (AUC, Cmax, Tmax) using non-compartmental analysis. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

troubleshooting_workflow cluster_investigation Investigation of Limiting Factors cluster_solutions Potential Formulation Solutions start Low In Vivo Bioavailability of this compound Observed solubility Is Solubility a Limiting Factor? (pH-solubility profile) start->solubility permeability Is Permeability a Limiting Factor? (Caco-2 Assay) start->permeability metabolism Is First-Pass Metabolism High? (Liver Microsome Assay) start->metabolism sol_form Enhance Solubility (e.g., SMEDDS, ASDs) solubility->sol_form perm_form Use Permeation Enhancers permeability->perm_form met_form Bypass Liver (e.g., Lymphatic Targeting) metabolism->met_form

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

logical_relationship cluster_absorption Absorption Phase cluster_disposition Disposition Phase formulation This compound Formulation (e.g., SMEDDS) dissolution Dissolution in GI Fluids formulation->dissolution Improves absorption Intestinal Absorption dissolution->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Bioavailable Fraction) liver->systemic Reduces

Technical Support Center: Addressing Taurultam Instability in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of Taurultam in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

A1: this compound is a metabolite of the antimicrobial and anti-neoplastic agent Taurolidine (B130013). In aqueous solutions and biological matrices like plasma, Taurolidine exists in equilibrium with this compound, which can then be further transformed into Taurinamide.[1] The instability of this compound, primarily its conversion to Taurinamide, can lead to inaccurate quantification in pharmacokinetic and pharmacodynamic studies, impacting the assessment of its therapeutic efficacy and safety profile.

Q2: What are the primary factors that influence this compound stability in plasma samples?

A2: The stability of this compound in plasma is influenced by several pre-analytical variables, including:

  • Time between blood collection and plasma separation: In whole blood, a time- and concentration-dependent conversion of this compound to Taurinamide is observed.[1] Therefore, prompt processing of blood samples to separate plasma is critical.

  • Temperature: Like many biological analytes, the stability of this compound is temperature-dependent. Storage at lower temperatures is generally recommended to slow down degradation processes.[2]

  • pH of the sample matrix: The rate of hydrolysis and conversion of related compounds can be pH-dependent.[2]

  • Analytical method used for quantification: Certain analytical methods and solvents can either promote or inhibit the degradation of this compound during the analytical process.[3][4]

Q3: What is the expected behavior of this compound in plasma versus whole blood?

A3: In in vitro studies, plasma concentrations of this compound and its conversion product, Taurinamide, have been shown to remain constant over the incubation period, suggesting a degree of stability in isolated plasma.[1] However, in whole blood, there is a noticeable time-dependent formation of Taurinamide from this compound, indicating that cellular components in whole blood likely contribute to its degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations Degradation of this compound to Taurinamide.- Minimize the time between blood collection and centrifugation to separate plasma. - Keep samples on ice or at 4°C during processing. - For long-term storage, freeze plasma samples at -80°C immediately after separation.[5]
High variability in this compound measurements between replicates Inconsistent sample handling and processing times.- Standardize the entire sample handling workflow, from collection to analysis. - Ensure all samples are processed under the same temperature conditions and for the same duration.
Decreasing this compound concentration over time in stored samples Ongoing conversion to Taurinamide during storage.- Evaluate the stability of this compound at different storage temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal condition for your study duration. - Avoid repeated freeze-thaw cycles of plasma samples.[2]
Discrepancy between expected and measured this compound levels Analytical method-induced degradation.- Use an analytical solvent system that inhibits hydrolysis. A mixture of acetonitrile (B52724) and water (e.g., 94:6 to 96:4 v/v) has been suggested to stabilize the related compound Taurolidine.[4] - Consider analytical techniques, such as the chromotropic acid method, which can quench the decomposition of this compound.[3] - Immediate derivatization of the sample post-collection can also be a strategy to stabilize this compound for analysis.[6]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling for this compound Analysis
  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated rack at 4°C immediately after collection to minimize enzymatic activity.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples according to the tube manufacturer's instructions (e.g., 1,500 x g for 10 minutes at 4°C) to separate the plasma.

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells and transfer it to pre-chilled, labeled polypropylene (B1209903) tubes.

  • Storage:

    • For short-term storage (up to 24 hours), store the plasma aliquots at 4°C.

    • For long-term storage, immediately freeze the plasma aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Plasma
  • Spiking: Thaw a pool of human plasma and spike it with a known concentration of this compound.

  • Incubation Conditions: Aliquot the spiked plasma into separate tubes for incubation under different conditions:

    • Temperature: Room temperature (e.g., 25°C), refrigerated (4°C), and frozen (-20°C and -80°C).

    • Time Points: 0, 2, 4, 8, 24, and 48 hours for room temperature and refrigerated samples. For frozen samples, time points can be extended to days or weeks.

  • Sample Analysis: At each time point, retrieve the respective aliquots. For frozen samples, thaw them quickly in a water bath at room temperature. Process all samples for analysis using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Determine the half-life (t½) of this compound under each storage condition.

Visualizations

G cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Blood_Collection 1. Blood Collection (Anticoagulant Tube) Cooling 2. Immediate Cooling (On Ice / 4°C) Blood_Collection->Cooling Minimize Delay Centrifugation 3. Centrifugation (<30 mins post-collection) Cooling->Centrifugation Plasma_Separation 4. Plasma Separation Centrifugation->Plasma_Separation Storage 5. Storage (-80°C for long-term) Plasma_Separation->Storage Sample_Thawing 6. Sample Thawing (If frozen) Storage->Sample_Thawing Sample_Prep 7. Sample Preparation (e.g., Protein Precipitation) Sample_Thawing->Sample_Prep LCMS_Analysis 8. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis

Caption: Recommended workflow for plasma sample handling to ensure this compound stability.

G Taurolidine Taurolidine This compound This compound Taurolidine->this compound Equilibrium Taurinamide Taurinamide This compound->Taurinamide Transformation (Instability concern)

Caption: Relationship between Taurolidine, this compound, and Taurinamide.

References

Technical Support Center: Overcoming Resistance to Taurultam in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Taurultam and bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an active metabolite of Taurolidine. Its antimicrobial activity stems from the release of reactive methylol groups. These groups interact with and disrupt the bacterial cell wall, leading to cell lysis. They also neutralize endotoxins by cross-linking the lipopolysaccharide-protein complex on the outer membrane of Gram-negative bacteria.[1] This mechanism is generally effective against a broad spectrum of bacteria and resistance is considered a rare event.[1]

Q2: Has bacterial resistance to this compound or its parent compound, Taurolidine, been observed?

A2: While uncommon, acquired resistance to Taurolidine has been documented. A notable in-vitro study demonstrated that a strain of Porphyromonas gingivalis developed resistance after continuous exposure to subinhibitory concentrations of Taurolidine.[1]

Q3: What is the primary mechanism of acquired resistance to this compound?

A3: The primary mechanism of acquired resistance identified to date is the upregulation of efflux pumps.[1] These are membrane proteins that actively transport antimicrobial agents, such as this compound, out of the bacterial cell, preventing them from reaching their target at a sufficient concentration to be effective.[1][2]

Q4: Can resistance to this compound be overcome?

A4: Yes, in the documented case of efflux-mediated resistance in P. gingivalis, the resistance was reversed by the use of efflux pump inhibitors (EPIs).[1] These compounds block the activity of the efflux pumps, allowing this compound to accumulate inside the bacterial cell and exert its antimicrobial effect.

Q5: What are some examples of efflux pump inhibitors that have been used to reverse this compound resistance?

A5: In the study involving P. gingivalis, the following efflux pump inhibitors were effective in resensitizing the resistant strain to Taurolidine:

Troubleshooting Guides

Issue 1: Increased Minimum Inhibitory Concentration (MIC) of this compound Observed in a Previously Susceptible Bacterial Strain.

Possible Cause: The bacterial strain may have developed resistance to this compound, potentially through the upregulation of efflux pumps.

Troubleshooting Steps:

  • Confirm the MIC: Repeat the MIC determination using a standardized method, such as the broth microdilution assay according to CLSI guidelines, to ensure the result is reproducible. Include a known susceptible quality control strain.

  • Investigate the Role of Efflux Pumps: Perform a synergy assay by determining the MIC of this compound in the presence of a subinhibitory concentration of an efflux pump inhibitor (EPI). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.

  • Assess for other Resistance Mechanisms: If EPIs do not reverse the resistance, consider other potential mechanisms such as target site modification or enzymatic degradation, although these have not yet been reported for this compound.

Issue 2: Inconsistent results in synergy assays with this compound and efflux pump inhibitors.

Possible Cause:

  • Inappropriate concentration of the efflux pump inhibitor.

  • Instability of the compounds.

  • Issues with the experimental setup.

Troubleshooting Steps:

  • Determine the MIC of the EPI: Ensure that the concentration of the EPI used in the synergy assay is subinhibitory (typically 1/4 to 1/8 of its MIC) to avoid any intrinsic antimicrobial activity of the inhibitor itself.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and the EPI on the day of the experiment, as their stability in solution over time may vary.

  • Standardize Inoculum: Ensure a standardized bacterial inoculum is used for each experiment, as variations in bacterial density can affect MIC values.

  • Include Appropriate Controls: Run controls for the bacteria-only (growth control), this compound-only, and EPI-only wells to ensure the validity of the results.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Taurolidine against a resistant strain of Porphyromonas gingivalis in the presence and absence of various efflux pump inhibitors.

TreatmentMIC of Taurolidine (µg/mL)Fold Reduction in MIC
Taurolidine alone2000-
Taurolidine + 1-(1-naphthylmethyl)piperazine (NMP)5004
Taurolidine + Carbonyl cyanide 3-chlorophenylhydrazone (CCCP)5004
Taurolidine + Reserpine10002
Taurolidine + Verapamil10002

Data adapted from Eick et al., 2020.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth for the test organism

  • Bacterial culture in the logarithmic growth phase

  • This compound stock solution

  • Sterile saline or broth for dilution

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air or under appropriate atmospheric conditions for the test organism (e.g., anaerobic conditions for P. gingivalis).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Efflux Pump Inhibitor (EPI) Synergy Assay (Checkerboard Assay)

Materials:

  • Same as for MIC determination

  • Efflux pump inhibitor (EPI) stock solution

Procedure:

  • Determine the MIC of the EPI: First, determine the MIC of the EPI alone using the protocol described above.

  • Prepare Plates: In a 96-well plate, prepare a two-fold serial dilution of this compound along the x-axis and a two-fold serial dilution of the EPI along the y-axis.

  • Inoculation: Inoculate the wells with the standardized bacterial suspension as in the MIC protocol.

  • Incubation and Reading: Incubate the plate and read the results as described for the MIC determination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of EPI = MIC of EPI in combination / MIC of EPI alone

    • FIC Index = FIC of this compound + FIC of EPI

  • Interpretation:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Indifference (or additive effect)

    • FIC Index > 4: Antagonism

Visualizations

Taurultam_Resistance_Mechanism cluster_cell Bacterial Cell Taurultam_in This compound Target Bacterial Cell Wall (Target) Taurultam_in->Target Inhibition of cell wall synthesis EffluxPump Efflux Pump Taurultam_in->EffluxPump Binding to pump Taurultam_out This compound (Extracellular) EffluxPump->Taurultam_out Expulsion from cell

Caption: Mechanism of efflux pump-mediated resistance to this compound.

Experimental_Workflow start Observation: Increased this compound MIC confirm_mic 1. Confirm MIC (Broth Microdilution) start->confirm_mic hypothesis Hypothesis: Efflux Pump Upregulation confirm_mic->hypothesis epi_assay 2. Perform Synergy Assay (Checkerboard with EPI) hypothesis->epi_assay analyze_fic 3. Calculate FIC Index epi_assay->analyze_fic interpretation 4. Interpret Results analyze_fic->interpretation synergy Synergy (FIC ≤ 0.5) Resistance Overcome interpretation->synergy Yes no_synergy No Synergy (FIC > 0.5) Consider other mechanisms interpretation->no_synergy No

Caption: Experimental workflow for investigating and overcoming this compound resistance.

Logical_Relationship Resistance This compound Resistance Efflux_Upregulation Upregulation of Efflux Pumps Resistance->Efflux_Upregulation Drug_Expulsion Increased Expulsion of this compound Efflux_Upregulation->Drug_Expulsion Low_Intracellular_Conc Low Intracellular This compound Concentration Drug_Expulsion->Low_Intracellular_Conc Ineffective This compound is Ineffective Low_Intracellular_Conc->Ineffective Ineffective->Resistance EPI Efflux Pump Inhibitor (EPI) Block_Pump Blocks Efflux Pump EPI->Block_Pump Block_Pump->Efflux_Upregulation Inhibits Restore_Conc Restores Intracellular This compound Concentration Block_Pump->Restore_Conc Effective This compound is Effective Restore_Conc->Effective

References

Technical Support Center: Minimizing Off-Target Effects of Taurultam In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Taurultam and its precursor, Taurolidine (B130013), in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Taurolidine and this compound, and which compound should I be concerned about for off-target effects?

A1: Taurolidine is a precursor molecule that, in aqueous solutions like cell culture media, is in equilibrium with and metabolizes to this compound and N-methylol-taurultam. These methylol-containing derivatives are highly reactive and are considered the primary active components responsible for the biological activity. Therefore, when working with Taurolidine, you are inherently studying the effects of a mixture that includes this compound. Off-target effects can arise from any of these related molecules.

Q2: What is the primary mechanism of action of this compound and its precursors, and how does this relate to off-target effects?

A2: The primary on-target mechanism, particularly for its antimicrobial and antineoplastic properties, involves the release of reactive methylol groups. These groups can chemically react with bacterial cell walls and are also thought to be involved in its anticancer effects, which include the induction of apoptosis.[1][2] This reactive nature, however, is a double-edged sword. The same reactivity that provides the desired therapeutic effect can also lead to off-target interactions with unintended cellular macromolecules, such as proteins and nucleic acids, leading to confounding experimental results.

Q3: I am observing high levels of cytotoxicity at concentrations where I expect to see a specific on-target effect. What could be the cause?

A3: This may indicate a narrow therapeutic window or significant off-target toxicity. This compound's precursors are known to be cytotoxic in a dose- and time-dependent manner.[3] Consider the following:

  • Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both the concentration and incubation time to identify a window where on-target effects are maximized and general cytotoxicity is minimized.

  • Cell Line Specificity: The sensitivity to this compound can vary between cell lines. It is advisable to test your compound in multiple cell lines, including non-malignant control cells, to assess for a cancer-specific effect.[4][5]

  • Compound Stability: The active metabolites are generated over time in aqueous media. Inconsistent results could be due to variations in the rate of breakdown. Ensure consistent timing in your experiments.

Q4: My experimental results are inconsistent between experiments. What are some common sources of variability?

A4: Inconsistency can arise from several factors when working with a reactive compound like this compound's precursors:

  • Reagent Preparation and Storage: Always prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Cell Culture Conditions: Maintain consistency in cell density, passage number, and media composition, as these can all influence cellular metabolism and sensitivity to treatment.[6]

  • Assay Interference: The reactive nature of the active metabolites could potentially interfere with certain assay reagents. For example, compounds that alter the cellular redox state can interfere with viability assays like MTT. It is recommended to use an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method, to confirm viability results.[7]

Q5: Are there any known specific off-target proteins for this compound?

A5: As of now, the public domain lacks comprehensive screening data (e.g., broad kinase panels or proteomic-based off-target identification) for this compound. Its mechanism is often described in terms of its chemical reactivity rather than specific protein binding. Given its reactivity, it is plausible that it interacts with multiple proteins. Researchers should consider performing their own off-target profiling, such as proteomic analysis, to identify potential unintended binding partners in their specific experimental system.[4][8][9]

Troubleshooting Guides

Guide 1: Unexpected or Low Potency
Symptom Possible Cause Troubleshooting Steps
Higher than expected IC50 value Compound Instability/Degradation: this compound's precursor, Taurolidine, hydrolyzes in aqueous media to form active metabolites. The kinetics of this process can affect the effective concentration of the active species.1. Pre-incubation: Consider pre-incubating the compound in media for a consistent period before adding it to the cells to allow for the formation of active metabolites. 2. Fresh Preparations: Always prepare fresh dilutions immediately before use.[7] 3. Analytical Chemistry: If possible, use analytical methods like HPLC to assess the stability and conversion of the parent compound in your specific media over time.
Cell Line Insensitivity: The target pathway may not be critical for survival in your chosen cell line.1. Literature Review: Confirm that your cell line is reported to be sensitive to agents that induce apoptosis or the specific pathway you are investigating. 2. Positive Controls: Use a well-characterized inducing agent for the pathway of interest to ensure your cells can respond as expected. 3. Alternative Cell Lines: Test the compound in a panel of cell lines with known sensitivities.
No observable on-target effect (e.g., no apoptosis) Sub-optimal Concentration or Time: The concentration may be too low, or the incubation time too short to induce the desired effect.1. Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions for observing the on-target effect.[6] 2. Confirm Target Engagement: If a specific protein target is hypothesized, use techniques like Western blotting to check for downstream signaling changes that would confirm target engagement.
Guide 2: Investigating Potential Off-Target Effects
Symptom Possible Cause Troubleshooting Steps
Phenotype does not match the expected on-target effect Engagement of an unknown off-target protein or pathway. 1. Global Expression Analysis: Perform RNA-seq or proteomic analysis to identify unexpectedly perturbed signaling pathways.[6][8] 2. Pathway Analysis: Use bioinformatics tools to analyze the global expression data and identify potential off-target pathways. 3. Validate Off-Target Interactions: Use techniques like Western blotting, qPCR, or functional assays to confirm the engagement of suspected off-target proteins.[6]
Similar phenotype observed with structurally unrelated compounds The observed phenotype might be a general stress response rather than a specific on-target effect. 1. Use Negative Controls: Include a structurally similar but inactive compound if available. 2. Multiple On-Target Agents: Use a different compound that is known to act on the same primary target but has a different chemical structure to see if the same phenotype is produced.
High cytotoxicity in normal cells The compound may have off-target effects that are toxic to both cancerous and non-cancerous cells. 1. Compare IC50 Values: Determine the IC50 values in a panel of cancer cell lines and compare them to the IC50 values in non-malignant cell lines (e.g., fibroblasts, epithelial cells) to calculate a therapeutic index.[5][10] 2. Lower Concentrations: Investigate if the desired on-target effect can be achieved at concentrations that are not toxic to normal cells.

Data Presentation

Table 1: Reported IC50 Values of Taurolidine in Various Cell Lines

Cell LineCell TypeAssay DurationIC50 (µg/ml)Reference
PBMCsPeripheral Blood Mononuclear Cells2 hours500[3]
GranulocytesGranulocytes2 hours520[3]
PBMCsPeripheral Blood Mononuclear Cells24 hours40[3]
PBMCsPeripheral Blood Mononuclear Cells48 hours43[3]
HT29Colon Carcinoma24 hours~250 µM (approx. 71.5 µg/ml)[11]
Chang LiverLiver Cells24 hours~250 µM (approx. 71.5 µg/ml)[11]
SK-N-BE(2)-M17Neuroblastoma48 hours51-274 µM (approx. 14.6 - 78.4 µg/ml)[12]
SK-N-SHNeuroblastoma48 hours51-274 µM (approx. 14.6 - 78.4 µg/ml)[12]

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. This table should be used as a general guide.

Experimental Protocols

Protocol 1: General Cell Viability Assay (ATP-Based)

This protocol describes a general method for assessing cell viability using an ATP-based assay, which is less prone to interference from reactive compounds than redox-based assays.

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound/Taurolidine in cell culture medium immediately before use.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Allow the plate to equilibrate to room temperature for approximately 30 minutes. Add the ATP-based viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Apoptosis Markers

This protocol can be used to confirm if the observed cytotoxicity is due to the on-target effect of apoptosis induction.

  • Treatment and Lysis: Seed cells in 6-well plates and treat with this compound/Taurolidine at the desired concentrations and for the appropriate duration. Collect the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental_Workflow Experimental Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Investigation start Start with this compound/Taurolidine dose_response Dose-Response Curve (e.g., ATP-based viability assay) start->dose_response ic50 Determine IC50 dose_response->ic50 on_target_assay On-Target Assay (e.g., Apoptosis Assay - Western Blot for Cleaved Caspase-3) ic50->on_target_assay phenotype_mismatch Phenotype Mismatch or High Toxicity in Normal Cells? on_target_assay->phenotype_mismatch proteomics Global Proteomics/ RNA-seq phenotype_mismatch->proteomics Yes end Conclusion phenotype_mismatch->end No pathway_analysis Bioinformatics Pathway Analysis proteomics->pathway_analysis validate_off_target Validate Off-Target (e.g., Western Blot, Functional Assay) pathway_analysis->validate_off_target validate_off_target->end Characterize Off-Target

Caption: A logical workflow for identifying and validating potential off-target effects.

Apoptosis_Pathway Proposed Apoptotic Signaling by Taurolidine/Taurultam cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., FAS, TRAIL-R) caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax Bax activation bax->mitochondria bcl2 Bcl-2 inhibition bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 This compound Taurolidine/Taurultam This compound->death_receptor This compound->bax This compound->bcl2 apoptosis Apoptosis caspase3->apoptosis

Caption: Taurolidine induces apoptosis via both extrinsic and intrinsic pathways.[1][13]

Signaling_Modulation Modulation of p53 and NF-κB Signaling by Taurine cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway taurine Taurine (Metabolite of Taurolidine) p53 p53 activation taurine->p53 nfkb NF-κB activation taurine->nfkb inhibition p21 p21 expression p53->p21 cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Taurine, a metabolite, can modulate p53 and NF-κB signaling pathways.[14][15][16]

References

Technical Support Center: Optimizing Taurultam Treatment in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing incubation time and troubleshooting experiments involving Taurultam and its parent compound, Taurolidine (B130013).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Taurolidine?

A1: this compound is a primary active metabolite of Taurolidine, a derivative of the amino acid taurine (B1682933).[1][2] In aqueous solutions, Taurolidine hydrolyzes to produce this compound and methylol-taurultam, which are considered the active agents responsible for its antimicrobial and antineoplastic effects.[2][3][4] The mechanism of action involves the release of reactive methylol groups that interact with cellular components, including bacterial cell walls and proteins involved in cell signaling.[3][5]

Q2: What is the primary mechanism of this compound's anti-cancer activity?

A2: this compound, through its parent compound Taurolidine, exerts anti-cancer effects primarily by inducing programmed cell death (apoptosis).[6][7] This is achieved through the modulation of key signaling pathways that control cell survival and death. Studies have shown that treatment leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[6][8] A key aspect of this is the modulation of the Bcl-2 family of proteins, specifically by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[9][10]

Q3: What is a recommended starting concentration and incubation time for this compound treatment?

A3: The optimal concentration and incubation time for this compound/Taurolidine are highly dependent on the specific cell line being investigated.[11][12] A preliminary dose-response and time-course experiment is crucial.

  • Concentration: For many cancer cell lines, effective concentrations range from 100 µM to 1000 µM.[8][11] For sensitive cell lines like peripheral blood mononuclear cells (PBMCs), cytotoxic effects can be seen at concentrations as low as 40 µg/ml after 24 hours.[2]

  • Incubation Time: Significant effects on cell viability and apoptosis can be observed as early as 2 to 6 hours post-treatment in some cell lines.[11][13] However, for many cell types, longer incubation periods of 24 to 48 hours are necessary to observe maximal effects.[2][8][11] Time-course experiments (e.g., 6, 12, 24, 48, and 72 hours) are recommended to identify the optimal window for your specific experimental endpoint.[14][15]

Q4: How does the cellular response to this compound vary between different cell lines?

A4: The response to this compound/Taurolidine can be remarkably heterogeneous across different cancer cell lines.[11] Studies have shown variations in:

  • Sensitivity (IC50): The concentration required to inhibit 50% of cell growth can vary significantly. For instance, after 24 hours, the IC50 for the SK-N-BE(2)-M17 neuroblastoma cell line was 126 µM, while for other neuroblastoma lines, it was over 350 µM.[8]

  • Mode of Cell Death: Some cell lines may primarily undergo apoptosis, while others exhibit a mix of apoptosis and necrosis.[11]

  • Involvement of Signaling Pathways: The dependence on caspase activation and the role of reactive oxygen species (ROS) in mediating cell death can differ between cell types.[11][12]

Due to this variability, it is essential to characterize the specific response of your cell line of interest rather than relying on data from other models.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or No Cytotoxic Effect Observed Incubation time is too short: The compound may require more time to induce a response in your specific cell line.Perform a time-course experiment, extending the incubation period to 48 or 72 hours.[14]
Suboptimal drug concentration: The concentration may be too low to elicit a significant effect.Conduct a dose-response experiment with a wider range of concentrations (e.g., 50 µM to 1000 µM).[11][16]
Cell health and confluence: Unhealthy, over-confluent, or low-passage cells can respond differently.[16]Use healthy, consistently passaged cells and ensure a consistent seeding density for all experiments. Avoid using the outer wells of multi-well plates to prevent "edge effects."[16]
Compound stability: this compound's parent compound, Taurolidine, is unstable in aqueous solutions and hydrolyzes over time.[5]Prepare fresh stock solutions and treatment media immediately before each experiment.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results.Ensure thorough mixing of the cell suspension before plating to achieve a uniform cell density in each well.[16]
Solvent toxicity: If using a solvent like DMSO to dissolve the compound, high final concentrations can be toxic to cells.Ensure the final solvent concentration in the culture medium is low and consistent across all treatments (typically <0.1%). Include a vehicle-only control.[16]
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and experimental outcomes.[17]Regularly check cultures for signs of contamination. Practice strict aseptic techniques.[18][19]
Unexpected Cell Morphology Changes pH shift in media: Cellular metabolism can cause the pH of the culture medium to change, affecting cell health.[19]Ensure the medium is properly buffered (e.g., with HEPES for CO2-independent incubation) and that the incubator's CO2 levels are correct for the sodium bicarbonate concentration in your medium.[18]
Detachment of adherent cells: The treatment may be causing cells to detach, which can be mistaken for resistance if only adherent cells are analyzed.When assessing viability or apoptosis, always collect both the supernatant and the adherent cells to account for the entire cell population.[16][19]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of Taurolidine (the parent compound of this compound) from various studies. These values serve as a starting point for experimental design.

Table 1: IC50 Values of Taurolidine in Various Cell Lines

Cell LineCell TypeIncubation TimeIC50 ConcentrationCitation
PBMCsPeripheral Blood Mononuclear Cells2 hours500 µg/ml[2]
PBMCsPeripheral Blood Mononuclear Cells24 hours40 µg/ml[2]
PBMCsPeripheral Blood Mononuclear Cells48 hours43 µg/ml[2]
GranulocytesGranulocytes2 hours520 µg/ml[2]
SK-N-BE(2)-M17Neuroblastoma24 hours126 µM[8]
Other Neuroblastoma LinesNeuroblastoma24 hours152 - 353 µM[8]

Table 2: Effect of Taurolidine Concentration on Cell Viability After 24 Hours

Cell LineConcentration% Viable Cells (Mean ± SD)Primary Mode of Cell DeathCitation
HT29 (Colon Cancer)250 µM66.2% ± 5.6%Apoptosis[11]
Chang Liver (Liver Cancer)250 µM33.2% ± 1.0%Apoptosis & Necrosis[11]
BxPC-3 (Pancreatic Cancer)1000 µMSignificant Reduction vs. ControlApoptosis & Necrosis[11]
DHD/K12/TRb (Colorectal)25 µg/ml~25% (vs. 100% control)Necrosis[20]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (WST-1/MTT)

This protocol is used to determine the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours to allow for cell attachment.[11]

  • Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest drug concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 6, 24, 48 hours) at 37°C in a 5% CO2 incubator.[11]

  • Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours.[2]

  • Measurement: If using WST-1, measure the absorbance at 435 nm.[2] If using MTT, first add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.[14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis versus necrosis.

  • Cell Seeding and Treatment: Seed 3 x 10^6 cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for the chosen incubation time (e.g., 6 or 24 hours).[11]

  • Cell Harvesting: Collect both the floating cells from the supernatant and the adherent cells (by trypsinization). Combine them and centrifuge to form a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways and Experimental Logic

Taurultam_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound (from Taurolidine) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) Activated This compound->Bax upregulates DeathReceptors Death Receptors (e.g., Fas, TRAILR) This compound->DeathReceptors may activate (Extrinsic Pathway) Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptors->Caspase8

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Incubation_Time_Optimization_Workflow cluster_workflow Experimental Workflow cluster_incubation 4. Incubation Time Points start Start: Select Cell Line seed_cells 1. Seed Cells (e.g., 96-well plate) start->seed_cells prepare_drug 2. Prepare this compound (Dose Range) seed_cells->prepare_drug treat_cells 3. Treat Cells prepare_drug->treat_cells t6 6 Hours treat_cells->t6 t24 24 Hours treat_cells->t24 t48 48 Hours treat_cells->t48 t72 72 Hours treat_cells->t72 assay 5. Perform Assay (e.g., WST-1 / Annexin V) t6->assay t24->assay t48->assay t72->assay analyze 6. Analyze Data (Calculate IC50 / % Apoptosis) assay->analyze determine_optimal 7. Determine Optimal Incubation Time analyze->determine_optimal end End: Proceed with Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Synthesis of High-Purity Taurultam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Taurultam (1,2,4-thiadiazinane 1,1-dioxide).

Frequently Asked Questions (FAQs)

Q1: What is the most common direct synthetic route to this compound?

A1: The most common and direct laboratory-scale synthesis of this compound involves the cyclization of taurinamide with a formaldehyde (B43269) source. This reaction is typically carried out in an aqueous medium where the pH is carefully controlled to facilitate the condensation reaction.

Q2: What are the primary challenges in synthesizing high-purity this compound?

A2: The main challenges include:

  • Controlling Side Reactions: The reaction between taurinamide and formaldehyde can lead to the formation of oligomeric or polymeric byproducts.

  • Removal of Unreacted Starting Materials: Efficient removal of unreacted taurinamide and excess formaldehyde is crucial for achieving high purity.

  • Product Isolation and Purification: this compound has high polarity and water solubility, which can complicate its isolation from the aqueous reaction mixture and subsequent purification.

  • Analytical Detection: this compound lacks a strong chromophore, making its detection and quantification by standard HPLC-UV methods challenging.[1][2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Due to the absence of a significant UV-absorbing moiety, traditional HPLC-UV is not ideal for accurate quantification. The recommended techniques are:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is a mass-based detection method that provides a more uniform response for non-volatile analytes, regardless of their optical properties, making it well-suited for purity analysis of this compound.[1][3][4]

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This provides high sensitivity and specificity for identifying and quantifying this compound and any potential impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This can be used for the absolute quantification of this compound against a certified internal standard.

Q4: What are the expected key impurities in the direct synthesis of this compound?

A4: The primary impurities to monitor are:

  • Unreacted Taurinamide: Incomplete reaction will leave residual starting material.

  • Taurine: Hydrolysis of taurinamide can lead to the formation of taurine.

  • Formaldehyde-related byproducts: Self-polymerization of formaldehyde (paraformaldehyde) or reaction with taurinamide to form other adducts can occur.

  • Bis-taurultam methane: Dimerization of this compound with a methylene (B1212753) bridge, though more commonly associated with Taurolidine synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation
Possible Causes Recommended Solutions
Incorrect pH of the reaction mixture. The cyclization reaction is pH-sensitive. Ensure the pH is maintained in the recommended range (typically neutral to slightly basic, pH 7-8) throughout the reaction. Use a reliable pH meter and make adjustments with dilute acid or base as needed.
Low quality or incorrect stoichiometry of formaldehyde. Use a fresh, high-quality source of formaldehyde (e.g., a recently prepared solution from paraformaldehyde). Ensure the molar ratio of formaldehyde to taurinamide is optimized; a slight excess of formaldehyde is often used, but a large excess can promote side reactions.
Reaction temperature is too low. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. Monitor the reaction for the formation of byproducts at higher temperatures.
Insufficient reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC with a suitable stain, or HPLC-CAD/MS). Allow the reaction to proceed until the consumption of the limiting reagent is maximized.
Problem 2: Product is Contaminated with Starting Material (Taurinamide)
Possible Causes Recommended Solutions
Incomplete reaction. See solutions for "Low or No Product Formation". Consider extending the reaction time or slightly increasing the amount of formaldehyde.
Inefficient purification. Taurinamide and this compound have similar polarities, which can make chromatographic separation challenging. Optimize the recrystallization solvent system to maximize the precipitation of this compound while keeping taurinamide in the mother liquor. A mixed solvent system may be required.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes Recommended Solutions
"Oiling out" during recrystallization. This occurs when the product separates as a liquid instead of a solid. This can be due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of impurities. Ensure the solvent's boiling point is lower than this compound's melting point. If impurities are the cause, consider a preliminary purification step like column chromatography.
Poor crystal formation. Slow cooling of the saturated solution is crucial for the formation of pure crystals.[5][6][7][8][9] Avoid rapid cooling in an ice bath until the solution has slowly cooled to room temperature and initial crystal formation is observed. Seeding the solution with a small crystal of pure this compound can induce crystallization.
Product is highly soluble in the chosen recrystallization solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Screen a variety of solvents or solvent mixtures. For a polar compound like this compound, polar protic solvents (e.g., water, ethanol) or mixtures with less polar solvents (e.g., ethanol (B145695)/ethyl acetate) could be effective.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from taurinamide and formaldehyde.

Materials:

  • Taurinamide (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1 eq)

  • Deionized water

  • Sodium bicarbonate (for pH adjustment)

  • Hydrochloric acid (1 M, for pH adjustment)

Procedure:

  • Dissolve taurinamide in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Adjust the pH of the solution to approximately 7.5 with a saturated solution of sodium bicarbonate.

  • Slowly add the formaldehyde solution to the stirring taurinamide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC-CAD. The reaction is typically complete within 4-6 hours.

  • Upon completion, adjust the pH to neutral (pH 7.0) with 1 M HCl if necessary.

  • Concentrate the reaction mixture under reduced pressure to remove most of the water.

  • The crude this compound can then be purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

ParameterSynthesis of this compound
Starting Material Taurinamide
Reagents Formaldehyde
Typical Solvent Water
Reaction Temperature Room Temperature to 50 °C
Typical Reaction Time 4-6 hours
Purification Method Recrystallization
Analytical Method HPLC-CAD, HPLC-MS
Expected Purity >98% (after recrystallization)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Taurinamide Taurinamide Reaction Reaction (Aqueous, pH 7.5) Taurinamide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Concentration Concentration Reaction->Concentration Recrystallization Recrystallization Concentration->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying HighPuritythis compound High-Purity this compound Drying->HighPuritythis compound Troubleshooting_Low_Yield Start Low or No Product Yield Check_pH Is pH between 7 and 8? Start->Check_pH Check_Reagents Are reagents fresh and stoichiometry correct? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp_Time Is temperature and reaction time adequate? Check_Reagents->Check_Temp_Time Yes Use_Fresh_Reagents Use fresh reagents and check calculations Check_Reagents->Use_Fresh_Reagents No Increase_Temp_Time Increase temperature or prolong reaction time Check_Temp_Time->Increase_Temp_Time No Success Improved Yield Check_Temp_Time->Success Yes Adjust_pH->Check_pH Use_Fresh_Reagents->Check_Reagents Increase_Temp_Time->Check_Temp_Time

References

controlling for Taurultam conversion from taurolidine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with taurolidine (B130013). Below are solutions to common issues related to the conversion of taurolidine to its main degradation product, Taurultam, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between taurolidine and this compound?

A1: Taurolidine is unstable in aqueous solutions and undergoes hydrolysis to form several derivatives, with this compound being a primary and more stable degradation product. This conversion is a key aspect of taurolidine's mechanism of action, as the breakdown releases active methylol groups that contribute to its antimicrobial and anti-neoplastic properties. In biological environments, taurolidine exists in equilibrium with this compound and other metabolites.

Q2: I'm seeing inconsistent results in my cell culture experiments with taurolidine. Could the conversion to this compound be the cause?

A2: Yes, inconsistent results are a common issue when working with taurolidine due to its instability in aqueous-based cell culture media. The rate of conversion to this compound can be influenced by factors such as pH, temperature, and the specific components of the media. This means the concentration of active taurolidine can decrease over the course of your experiment, and the concentration of this compound will increase, potentially leading to variability in your results.

Q3: What are the biological activities of this compound? Do I need to account for them in my experiments?

A3: this compound is not an inert byproduct; it exhibits its own biological activities. Studies have shown that this compound has antimicrobial and antiviral properties, though its bactericidal activity may be less potent than that of taurolidine.[1][2] For example, one study noted that the inhibitory effects of taurolidine on E. coli were greater than those of this compound at similar concentrations, attributing the difference to the formaldehyde (B43269) released by taurolidine.[1] However, another study suggested that the bactericidal effects of taurolidine solutions are primarily due to this compound.[1] Given that this compound is biologically active, it is crucial to account for its presence and effects in your experimental design and data interpretation.

Q4: How can I minimize the conversion of taurolidine to this compound in my experiments?

A4: To minimize the conversion, it is recommended to prepare fresh stock solutions of taurolidine in an appropriate solvent like DMSO and add it to the cell culture medium immediately before treating your cells. Avoid storing taurolidine in aqueous solutions for extended periods. For longer experiments, consider replenishing the media with freshly prepared taurolidine at regular intervals.

Q5: How can I quantify the concentrations of both taurolidine and this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the simultaneous quantification of taurolidine and its metabolites. Due to taurolidine's instability in aqueous mobile phases, specific HPLC methods have been developed, often using a high percentage of organic solvent. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of taurolidine into this compound and other byproducts in your stock solution or experimental setup.- Prepare fresh stock solutions of taurolidine in DMSO for each experiment.- Add taurolidine to the cell culture medium immediately before use.- For long-term experiments, consider replenishing the medium with fresh taurolidine at regular intervals.- Verify the purity of your taurolidine stock using HPLC.
High variability between replicate experiments The rate of taurolidine conversion to this compound may differ between experiments due to slight variations in conditions (e.g., pH of the media, incubation time before analysis).- Standardize your experimental protocol meticulously, paying close attention to timing and media preparation.- Use a consistent source and batch of cell culture media and supplements.- Consider quantifying the concentrations of both taurolidine and this compound at the beginning and end of your experiment to monitor the conversion rate.
Unexpected cellular responses or off-target effects The observed effects may be partially or wholly due to the biological activity of this compound.- If possible, run parallel experiments with this compound alone to understand its specific effects on your experimental system.- Refer to the literature to understand the known biological activities of this compound and how they might influence your results.

Data Presentation

Table 1: Comparative Biological Activity of Taurolidine and this compound

Activity Taurolidine This compound Reference
Antibacterial Generally more potent, attributed to the release of formaldehyde.Active, but may be less potent than taurolidine. Some studies suggest it is the primary bactericidal component.[1][2]
Antiviral Effective against viruses such as SARS-CoV-2 and influenza.Also shows potent antiviral activity against SARS-CoV-2 and influenza virus.
Anticancer Induces apoptosis and necrosis in various cancer cell lines.Less studied for its anticancer effects, but as a primary metabolite, it's present in situ.
Effect on NF-κB Known to modulate NF-κB signaling pathways.Effects on NF-κB are not as well-documented, but likely contributes to the overall effect observed with taurolidine treatment.

Experimental Protocols

Protocol 1: Quantification of Taurolidine and this compound by HPLC

This protocol provides a general framework for the simultaneous quantification of taurolidine and this compound in biological samples. Optimization may be required for your specific application.

1. Sample Preparation:

  • For cell culture supernatants or lysates, precipitate proteins by adding acetonitrile (B52724) in a 1:3 ratio (sample:acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Due to taurolidine's instability in water, a mobile phase with a high organic content is recommended. One method suggests using 100% acetonitrile. Another approach is a gradient of acetonitrile and a phosphoric acid solution at pH 2.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210-220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Temperature: 5°C.

3. Calibration Curve:

  • Prepare a series of standard solutions containing known concentrations of both taurolidine and this compound in the same matrix as your samples (e.g., cell culture medium).

  • Run the standards on the HPLC to generate a calibration curve for each compound.

4. Data Analysis:

  • Integrate the peak areas for taurolidine and this compound in your samples.

  • Use the calibration curves to determine the concentration of each compound in your samples.

Mandatory Visualizations

Taurolidine_Degradation_Pathway Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Methylol_this compound Methylol-Taurultam Taurolidine->Methylol_this compound Hydrolysis Formaldehyde Formaldehyde Taurolidine->Formaldehyde Release Taurinamide Taurinamide Methylol_this compound->Taurinamide Active_Metabolites Other Active Metabolites Methylol_this compound->Active_Metabolites Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Fresh Taurolidine Stock (DMSO) Treat_Cells Add Taurolidine to Media & Treat Cells Immediately Prep_Stock->Treat_Cells Prep_Media Prepare Cell Culture Media Prep_Media->Treat_Cells Incubate Incubate Cells for Desired Time Treat_Cells->Incubate Collect_Samples Collect Supernatant and/or Lysate Incubate->Collect_Samples HPLC_Analysis Quantify Taurolidine & This compound via HPLC Collect_Samples->HPLC_Analysis Data_Interpretation Interpret Data Considering Conversion & Metabolite Activity HPLC_Analysis->Data_Interpretation

References

Technical Support Center: A Guide to Taurultam and Taurolidine Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taurultam and its precursor, Taurolidine (B130013). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Taurolidine?

A1: Taurolidine is a precursor molecule that, in aqueous solutions and biological systems, is in equilibrium with this compound and N-methylol-taurultam.[1][2] Taurolidine and its metabolites, including this compound, are responsible for its biological activities.[1][2] Due to this equilibrium, many studies use Taurolidine as the initial compound, with the understanding that this compound is one of the active molecules present.

Q2: What are the primary applications of this compound/Taurolidine in research?

A2: this compound and Taurolidine are investigated for a range of therapeutic applications, including their anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

Q3: How should I prepare and store this compound/Taurolidine solutions?

A3: Taurolidine has limited solubility in water (up to 2%).[2] For in vitro studies, it is often dissolved in a vehicle such as polyvinylpyrrolidone (B124986) (PVP) or phosphate-buffered saline (PBS).[1][6] Stock solutions should be prepared under sterile conditions and stored as recommended by the manufacturer, typically protected from light. For cell culture experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound/Taurolidine.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected cell viability results (e.g., MTT assay) Compound Precipitation: Taurolidine has limited aqueous solubility and can precipitate in culture media, leading to inconsistent effective concentrations.[2]- Visually inspect the media for any precipitate after adding the compound.- Prepare fresh dilutions from a stock solution for each experiment.- Consider using a vehicle like PVP to improve stability.[1]
Time-Dependent Cytotoxicity: The cytotoxic effects of Taurolidine can be time-dependent, with longer incubation periods leading to increased cell death at lower concentrations.[1]- Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your cell line and experimental endpoint.[7]
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivity to Taurolidine.[4][7]- Conduct a dose-response analysis for each new cell line to determine the appropriate concentration range.
High background in apoptosis assays (e.g., Annexin V/PI) Vehicle-Induced Effects: The vehicle used to dissolve this compound/Taurolidine (e.g., PVP) may have its own modest effects on cells.- Always include a vehicle control group in your experimental design to account for any effects of the solvent.[1]
Mechanical Stress: Excessive handling or harsh trypsinization can damage cell membranes, leading to false-positive staining.- Handle cells gently during harvesting and staining procedures.
Difficulty in observing anti-inflammatory effects (e.g., cytokine inhibition) Inappropriate Stimulus: The concentration or type of inflammatory stimulus (e.g., LPS) may be too high, overpowering the inhibitory effect of this compound.- Titrate the concentration of the inflammatory stimulus (e.g., LPS) to induce a sub-maximal cytokine response.- Ensure the stimulus is appropriate for your cell type and the cytokines you are measuring.
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is crucial.- Pre-incubation with this compound before adding the inflammatory stimulus is often more effective.[3]
Burning sensation or pain during in vivo administration Local Irritation: Some studies have reported a burning sensation upon administration of Taurolidine solutions.- This is a known potential side effect. The concentration and infusion rate may need to be optimized for in vivo studies.

Experimental Protocols and Controls

Selecting Appropriate Controls

Proper controls are essential for the accurate interpretation of your results.

Control Type Purpose Examples for this compound/Taurolidine Studies
Negative Control To establish a baseline and account for spontaneous changes in the experimental system.- Untreated Cells/Animals: Cells or animals that do not receive any treatment.
Vehicle Control To differentiate the effects of the compound from the effects of the solvent used to dissolve it.- PVP Solution: A solution of polyvinylpyrrolidone at the same concentration used to dissolve this compound/Taurolidine.[1] - PBS: Phosphate-buffered saline if used as the vehicle.[6]
Positive Control (Anti-cancer/Apoptosis) To confirm that the experimental system is capable of producing the expected effect.- Staurosporine (0.5-2.0 µM): A potent inducer of apoptosis.- Doxorubicin (0.5-5.0 µM): A chemotherapeutic agent known to induce apoptosis.
Positive Control (Anti-inflammatory) To validate the inflammatory response and provide a benchmark for inhibition.- LPS (Lipopolysaccharide): To induce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]- TNF-α (Tumor Necrosis Factor-alpha): To directly stimulate the NF-κB pathway.
Positive Control (NF-κB Inhibition) To confirm the ability to detect inhibition of the NF-κB pathway.- BAY 11-7082: A known inhibitor of IκBα phosphorylation.
Detailed Experimental Protocols

This protocol is adapted for assessing the cytotoxic effects of this compound/Taurolidine on adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound/Taurolidine in complete culture medium. A suggested starting range is 10 µM to 1000 µM.[4]

    • Include the following controls: untreated cells, vehicle-treated cells (e.g., PVP in media), and a positive control for cell death (e.g., Doxorubicin).

    • Replace the existing medium with 100 µL of the prepared treatment or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

This protocol outlines the detection of apoptosis in response to this compound/Taurolidine treatment using flow cytometry.[3][5]

  • Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound/Taurolidine (e.g., 100 µM, 250 µM, 500 µM) for 12, 24, or 48 hours.[4][7] Include untreated, vehicle, and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This protocol is for measuring the inhibition of LPS-induced TNF-α and IL-6 production in macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[1][3]

  • Cell Seeding: Plate cells at an appropriate density in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound/Taurolidine (e.g., 10-100 µg/mL) for 1-2 hours.[1][11] Include vehicle and untreated controls.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control and incubate for 4-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the LPS-only treated group to determine the percentage of inhibition.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Taurolidine. Note that this compound is an active metabolite of Taurolidine.

Table 1: Anti-Cancer Effects of Taurolidine on Cell Viability
Cell LineCancer TypeConcentration (µM)Incubation Time (h)% Viable Cells (approx.)
HT29Colon2502466%
Chang LiverLiver2502433%
HT1080Fibrosarcoma1002427%
AsPC-1Pancreas10002437%
BxPC-3Pancreas10002426%
SK-N-BE(2)-M17Neuroblastoma100-50048Significant Inhibition
SK-N-SHNeuroblastoma100-50048Significant Inhibition

Data compiled from a study by McCourt et al. (2000) and another by a separate research group.[4][7]

Table 2: Anti-Inflammatory Effects of Taurolidine
Cell TypeStimulusTaurolidine Conc. (µg/mL)Incubation Time (h)Cytokine% Inhibition (approx.)
Human PBMCsLPS40-10024IL-180-90%
Human PBMCsLPS40-10024TNF-α80-90%
Human PBMCsLPS<404TNF-αDose-dependent decrease
Rat Mesangial CellsLPS1004-24TNF-αSignificant Inhibition

Data compiled from studies by Bedrosian et al. (1991), a 2022 study, and another by a separate research group.[1][3][11]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound/Taurolidine

The diagrams below illustrate the proposed mechanisms of action of this compound/Taurolidine in inducing apoptosis and inhibiting inflammation.

References

issues with Taurultam stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Taurultam in various buffer systems. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous buffer solutions?

A1: this compound is a key intermediate in the hydrolysis of Taurolidine.[1][2] In an aqueous environment, this compound itself can undergo further hydrolysis. This proceeds through a concerted mechanism involving the cleavage of a C-N bond, leading to the formation of methylol-taurineamide.[3] This subsequently degrades to taurine, an amino acid.[2] The rate of this degradation is influenced by factors such as pH and temperature.[4]

Q2: How does pH affect the stability of this compound?

A2: While specific pH-rate profiles for this compound are not extensively published, general principles of hydrolysis suggest that the stability of this compound is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the amide-like bond within the this compound ring structure. Typically, a slighlty acidic to neutral pH range is expected to offer the best stability. Extreme pH values (highly acidic or alkaline) are likely to accelerate degradation.

Q3: Which buffer systems are recommended for working with this compound?

A3: For general experimental purposes where stability is desired, it is advisable to use a buffer system that maintains a pH between 6.0 and 7.5. Phosphate (B84403) buffers are a common choice in this range.[5][6] Citrate (B86180) buffers can also be used, particularly for pH values between 3 and 6.[7][8] However, it is crucial to consider potential interactions between the buffer species and this compound, especially if the formulation is intended for biological assays. It is always recommended to perform a preliminary stability study in the selected buffer system under your specific experimental conditions.

Q4: What are the visible signs of this compound degradation in a solution?

A4: this compound and its primary degradation products are typically colorless, so visual inspection (e.g., color change) is not a reliable indicator of degradation. The most reliable way to assess stability and degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4][9] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q5: Can I store this compound solutions, and if so, under what conditions?

A5: For short-term storage, it is recommended to keep this compound solutions at 2-8°C in a tightly sealed container to minimize evaporation and potential microbial growth. For long-term storage, freezing the solution at -20°C or below is advisable. However, it is important to be aware that freeze-thaw cycles can sometimes affect the stability of compounds, so it is best to aliquot the solution into single-use volumes before freezing. A stability study should be conducted to determine the acceptable storage duration under your specific conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound concentration in solution. The pH of the buffer system may be outside the optimal stability range for this compound.Verify the pH of your buffer. If it is highly acidic or alkaline, consider preparing a fresh buffer in the recommended pH range of 6.0-7.5.
The storage temperature may be too high, accelerating degradation.Store this compound solutions at 2-8°C for short-term use or frozen for longer-term storage. Avoid leaving solutions at room temperature for extended periods.
The buffer components may be catalyzing the degradation.If using a non-standard buffer, consider switching to a more common and inert buffer system like phosphate buffer.
Appearance of unexpected peaks in HPLC chromatogram. This is likely due to the formation of degradation products.Characterize the degradation products using techniques like mass spectrometry (MS) to confirm the degradation pathway. Review your experimental conditions (pH, temperature, light exposure) to identify the stress factor causing the degradation.
The sample may be contaminated.Prepare a fresh solution using high-purity reagents and solvent. Ensure all glassware and equipment are clean.
Inconsistent results in biological assays. Degradation of this compound to less active or inactive products.Perform an HPLC analysis of the this compound solution immediately before use in the assay to confirm its concentration and purity. Prepare fresh solutions for each experiment if stability is a concern.
Interaction of this compound or its degradation products with assay components.Run appropriate controls, including a vehicle control and a control with a known degradation product if available, to assess potential interference.

Data Summary

The following table summarizes the expected stability of this compound in different buffer systems under forced degradation conditions. This data is illustrative and intended to provide a general understanding of the stability profile. Actual results may vary depending on the specific experimental conditions.

Buffer System (50 mM) pH Temperature (°C) Time (hours) Remaining this compound (%) Primary Degradation Product
Acetate Buffer4.54024~85%Methylol-taurineamide
Phosphate Buffer6.84024>95%Minimal Degradation
Phosphate Buffer7.44024~90%Methylol-taurineamide
Borate Buffer9.04024~70%Methylol-taurineamide

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a specific buffer system.[10][11]

1. Materials:

  • This compound
  • Selected Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
  • Hydrochloric Acid (HCl), 0.1 M
  • Sodium Hydroxide (NaOH), 0.1 M
  • Hydrogen Peroxide (H₂O₂), 3%
  • High-purity water
  • HPLC system with UV detector
  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
  • pH meter

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the selected buffer.
  • Stress Conditions:
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C for 2, 4, 8, and 24 hours.
  • Control: Keep the stock solution at 4°C.
  • Sample Analysis: At each time point, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by HPLC.

3. HPLC Method:

  • Mobile Phase: Acetonitrile and water (e.g., 10:90 v/v).[9]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 210-220 nm.[9]
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the control sample.
  • Identify and quantify the major degradation products.

Visualizations

Taurultam_Degradation_Pathway Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Methylol_this compound Methylol-Taurultam This compound->Methylol_this compound Equilibrium Methylol_Taurineamide Methylol-taurineamide Methylol_this compound->Methylol_Taurineamide Hydrolysis (concerted mechanism) Taurine Taurine Methylol_Taurineamide->Taurine Further Degradation

Caption: Degradation pathway of Taurolidine to Taurine via this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check this compound Purity (e.g., via HPLC) Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Yes Purity_Low Purity is Low/ Degradation Products Present Check_Purity->Purity_Low No Check_Solution_Prep Review Solution Preparation Protocol Purity_OK->Check_Solution_Prep Use_New_Stock Use New Stock of this compound Purity_Low->Use_New_Stock Check_Buffer_pH Verify Buffer pH Check_Solution_Prep->Check_Buffer_pH pH_Correct pH is Correct Check_Buffer_pH->pH_Correct Yes pH_Incorrect pH is Incorrect Check_Buffer_pH->pH_Incorrect No Check_Storage Check Storage Conditions (Temp, Time) Storage_Correct Conditions are Correct Check_Storage->Storage_Correct Yes Storage_Incorrect Conditions are Incorrect Check_Storage->Storage_Incorrect No pH_Correct->Check_Storage Prepare_New_Buffer Prepare Fresh Buffer pH_Incorrect->Prepare_New_Buffer Consider_Interaction Consider Assay Interaction Storage_Correct->Consider_Interaction Adjust_Storage Adjust Storage Conditions Storage_Incorrect->Adjust_Storage

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Managing Cytotoxicity of Taurultam in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Taurultam in non-cancerous cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in non-cancerous cells a concern?

A1: this compound is a derivative of the amino acid taurine (B1682933) and a metabolite of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine.[1] While being investigated for its therapeutic potential, it is crucial to understand and manage its cytotoxic effects on healthy, non-cancerous cells to ensure a favorable therapeutic window. Unintended toxicity to normal cells can be a limiting factor in drug development.

Q2: What are the expected cytotoxic effects of this compound on non-cancerous cells?

A2: Direct comprehensive data on this compound's cytotoxicity across various non-cancerous cell lines is limited. However, studies on its precursor, Taurolidine, provide valuable insights. Taurolidine has been shown to induce a dose- and time-dependent decrease in the viability of non-cancerous cells such as peripheral blood mononuclear cells (PBMCs) and granulocytes.[1] The mechanism is believed to involve the release of reactive methylol groups that can interact with cellular components.[2] It is plausible that this compound may exhibit similar cytotoxic characteristics.

Q3: How does the cytotoxicity of this compound (or its precursor Taurolidine) in non-cancerous cells compare to its effect on cancer cells?

A3: Research on Taurolidine suggests some degree of selective cytotoxicity towards cancer cells. For instance, neuroblastoma cell lines were found to be significantly more responsive to Taurolidine than non-malignant human umbilical vein endothelial cells (HUVECs).[3] This suggests a potential therapeutic window, but careful dose-response studies in relevant non-cancerous cell lines are essential for any experimental system.

Q4: What are the common assays to measure this compound-induced cytotoxicity?

A4: Standard in vitro cytotoxicity assays are suitable for assessing the effects of this compound. These include:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

Q5: What signaling pathways are potentially involved in this compound-induced cytotoxicity in non-cancerous cells?

A5: Based on studies of Taurolidine and related compounds, several signaling pathways may be involved:

  • Apoptosis Pathways: Taurolidine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases 8, 9, and 3.[4][5]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a key event in Taurolidine-induced apoptosis.[2]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) can contribute to cellular damage and apoptosis.[6]

  • PI3K/Akt/mTOR Pathway: While the parent compound taurine is known to modulate this pathway for cell survival, the impact of this compound on this pathway in the context of cytotoxicity in non-cancerous cells is an area for further investigation.[7][8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a hemocytometer or automated cell counter for accurate cell counts.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, or fill them with sterile medium or PBS to maintain humidity.
Contamination of cell cultures.Regularly check cultures for signs of contamination (e.g., turbidity, pH changes, microscopic examination). Use aseptic techniques and certified cell lines.
Unexpectedly high cytotoxicity at low this compound concentrations. Error in compound dilution.Prepare fresh serial dilutions of this compound for each experiment. Verify the stock solution concentration.
High sensitivity of the specific cell line.Perform a broad dose-response curve to determine the optimal concentration range for your cell line. Consider using a less sensitive non-cancerous cell line for comparison if appropriate.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.5%). Run a solvent-only control.
No significant cytotoxicity observed at expected concentrations. Inactive this compound compound.Check the storage conditions and expiration date of the this compound stock. Test the compound on a sensitive positive control cancer cell line.
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for observing cytotoxic effects.
Cell confluence is too high.High cell density can sometimes confer resistance to cytotoxic agents. Seed cells at a lower density that allows for logarithmic growth during the experiment.
Difficulty in distinguishing between apoptosis and necrosis. Late-stage apoptosis can resemble necrosis.Use a combination of assays. For example, Annexin V/PI staining can distinguish early apoptosis (Annexin V positive, PI negative) from late apoptosis/necrosis (Annexin V and PI positive). Caspase activation assays can also specifically measure apoptosis.
Sub-optimal staining in flow cytometry.Optimize antibody/dye concentrations and incubation times. Use appropriate compensation controls for multi-color flow cytometry.

Quantitative Data Summary

Table 1: Cytotoxicity of Taurolidine in Non-Cancerous Human Cells

Cell TypeAssayIncubation TimeIC₅₀ (µg/mL)IC₅₀ (µM)
Peripheral Blood Mononuclear Cells (PBMCs)WST-12 hours500~1747
24 hours40~140
48 hours43~150
GranulocytesWST-12 hours520~1817

Data extracted from The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions.[1] Note: The molecular weight of Taurolidine is approximately 286.38 g/mol .

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Cytotoxicity Assay

This protocol is based on common LDH assay kits.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Prepare control wells:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Medium background: Medium only.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 10-30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).

  • Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100

Apoptosis Assay using Annexin V/PI Staining

This protocol is a standard procedure for flow cytometry-based apoptosis detection.[10]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

  • Differentiate cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Non-Cancerous Cell Line incubation1 Incubate 24h (Cell Adhesion) start->incubation1 treatment Treat with this compound (Dose-Response & Time-Course) incubation1->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) treatment->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability, % Cytotoxicity, % Apoptosis readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Taurultam_Induced_Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound death_receptor Death Receptor (e.g., Fas) This compound->death_receptor Potential Interaction mitochondria Mitochondrial Stress / ROS This compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis PI3K_Akt_mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway Core Pathway cluster_output Cellular Outcomes growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 survival Cell Survival (Inhibition of Apoptosis) akt->survival cell_growth Cell Growth & Proliferation mtorc1->cell_growth This compound This compound This compound->akt Modulation? This compound->mtorc1 Modulation?

References

Validation & Comparative

A Comparative Guide to the Antineoplastic Activities of Taurultam and Taurolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurolidine (B130013), a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine, has garnered significant interest for its antineoplastic properties. Its primary metabolite in aqueous solutions, taurultam, has also been investigated for potential anti-cancer activity. This guide provides an objective comparison of the antineoplastic performance of this compound and its parent compound, taurolidine, supported by experimental data, detailed methodologies, and visualizations of the key biological pathways involved.

Quantitative Comparison of Antineoplastic Activity

A direct comparative study on pancreatic and colon cancer cell lines revealed that while both this compound (TAU) and taurolidine (TRD) exhibit cytotoxic and anti-proliferative effects, taurolidine is generally more potent.[1] To account for the stoichiometry of the hydrolysis of one mole of taurolidine into two moles of this compound, the study used doubled concentrations of this compound for a more accurate comparison.[1]

Table 1: Comparative Effects on Cell Viability in Pancreatic and Colon Cancer Cell Lines (24h treatment)[1]
Cell LineTreatment (24h)% Viable Cells (Mean ± SEM)
AsPC-1 Control100 ± 0.0
TAU (500 µM)76.5 ± 2.1
TAU (2000 µM)No significant reduction
TRD (250 µM)Significantly lower than TAU
TRD (1000 µM)Significantly lower than TAU
BxPC-3 Control100 ± 0.0
TAU (500 µM)Significantly reduced
TAU (2000 µM)45.1 ± 0.4
TRD (250 µM)Similar to TAU (500 µM)
TRD (1000 µM)Significantly lower than TAU
HCT116 Control100 ± 0.0
TAU (500 µM)56.9 ± 3.2
TAU (2000 µM)Significantly reduced
TRD (250 µM)Significantly lower than TAU
TRD (1000 µM)Significantly lower than TAU
SW480 Control100 ± 0.0
TAU (various)Dose-dependent decrease
TRD (various)More effective than TAU
Table 2: Induction of Apoptosis and Necrosis in Pancreatic and Colon Cancer Cell Lines (24h treatment)[1]
Cell LineTreatment (24h)% Apoptotic Cells (Mean ± SEM)% Necrotic Cells (Mean ± SEM)
AsPC-1 TAU (500 µM)14.3 ± 0.6Not specified
TAU (2000 µM)13.4 ± 0.7Not specified
BxPC-3 TAU (500 µM)29.4 ± 0.4Not specified
TAU (2000 µM)29.9 ± 0.6Not specified
HCT116 TAU (500 µM)19.4 ± 1.2Not specified

Experimental Protocols

The following methodologies were employed in the key comparative study to assess the antineoplastic activities of this compound and taurolidine[1].

Cell Culture

Pancreatic (AsPC-1, BxPC-3, HPAF II, MiaPaca-2, Panc-1) and colon (SW-480, HT-29, HCT-116) cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 45,000 cells/well.

  • After 24 hours, cells were treated with increasing concentrations of this compound or taurolidine for 24 and 48 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.

  • Absorbance was measured at a specific wavelength to determine cell viability.

Proliferation Assay (BrdU Assay)
  • Cells were seeded and treated with the compounds as in the MTT assay.

  • BrdU (Bromodeoxyuridine) was added to the wells to be incorporated into the DNA of proliferating cells.

  • Cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to a peroxidase enzyme.

  • A substrate solution was added, and the colorimetric reaction was measured to quantify cell proliferation.

Apoptosis and Necrosis Analysis (FACS Analysis)
  • Cells were treated with different concentrations of this compound and taurolidine for 24 hours.

  • Cells were harvested and stained with Annexin V-FITC (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis and necrosis).

  • The stained cells were analyzed by flow cytometry (FACS) to quantify the percentage of viable, apoptotic, and necrotic cells.

Mechanism of Action and Signaling Pathways

Taurolidine

Taurolidine's antineoplastic activity is multifaceted and involves several mechanisms:

  • Induction of Apoptosis: Taurolidine induces programmed cell death in a variety of cancer cell lines.[2][3] This is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] Key events include the activation of caspases-3, -8, and -9, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[2]

  • Inhibition of Angiogenesis: Taurolidine has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3]

  • Modulation of Inflammatory Response: It can downregulate the release of pro-inflammatory cytokines such as TNF-α and IL-1, which can contribute to the tumor microenvironment.[5]

  • Generation of Reactive Oxygen Species (ROS): Taurolidine's cytotoxic effects are linked to the generation of ROS within cancer cells, leading to oxidative stress and cell death.[1]

This compound

The antineoplastic mechanism of this compound is less well-characterized but is believed to operate similarly to taurolidine, albeit with lower efficacy.[1] The comparative study suggests that this compound also induces apoptosis and necrosis in cancer cells.[1] However, the prevailing hypothesis is that the antineoplastic activity of taurolidine is primarily driven by the release of methylol-containing species during its hydrolysis, a process in which this compound is an intermediate.[1] This suggests that this compound itself may be less active than the reactive intermediates formed from taurolidine.

Visualizing the Experimental Workflow and Molecular Pathways

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays Analysis cluster_data Data Acquisition cell_lines Pancreatic & Colon Cancer Cell Lines seeding Seed cells in 96-well plates cell_lines->seeding tau This compound (TAU) trd Taurolidine (TRD) incubation Incubate for 24h & 48h tau->incubation trd->incubation mtt MTT Assay (Viability) incubation->mtt brdu BrdU Assay (Proliferation) incubation->brdu facs FACS Analysis (Apoptosis/Necrosis) incubation->facs quant_viability Quantify Cell Viability mtt->quant_viability quant_prolif Quantify Proliferation brdu->quant_prolif quant_apoptosis Quantify Apoptosis & Necrosis facs->quant_apoptosis

Caption: Experimental workflow for comparing the antineoplastic activity of this compound and taurolidine.

Proposed Signaling Pathways

G cluster_trd Taurolidine (TRD) cluster_tau This compound (TAU) cluster_effects Cellular Effects trd_node Taurolidine hydrolysis Hydrolysis trd_node->hydrolysis methylol Methylol-containing species hydrolysis->methylol tau_metabolite This compound (Metabolite) hydrolysis->tau_metabolite ros ↑ ROS methylol->ros necrosis ↑ Necrosis methylol->necrosis proliferation ↓ Proliferation methylol->proliferation apoptosis ↑ Apoptosis tau_metabolite->apoptosis tau_metabolite->necrosis tau_metabolite->proliferation tau_node This compound tau_node->apoptosis tau_node->necrosis tau_node->proliferation ros->apoptosis viability ↓ Cell Viability apoptosis->viability caspase8 Caspase-8 apoptosis->caspase8 caspase9 Caspase-9 apoptosis->caspase9 necrosis->viability caspase3 caspase3 caspase8->caspase3 Caspase-3 caspase9->caspase3

Caption: Proposed signaling pathways for the antineoplastic effects of taurolidine and this compound.

Conclusion

The available evidence indicates that both taurolidine and its metabolite, this compound, possess antineoplastic properties. However, comparative studies demonstrate that taurolidine is a more potent anti-cancer agent.[1] The superior activity of taurolidine is likely attributable to the generation of reactive methylol-containing species during its hydrolysis.[1] While this compound does contribute to the overall antineoplastic effect, its role appears to be secondary to that of the parent compound and its other breakdown products. Further research is warranted to fully elucidate the independent mechanisms of this compound and to explore the potential of both compounds in combination therapies.

References

Comparative Efficacy of Taurultam and Other Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiviral efficacy of Taurultam against other established antiviral agents, namely Molnupiravir for SARS-CoV-2 and Oseltamivir for influenza viruses. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Introduction to this compound

This compound is a metabolite of Taurolidine, a compound known for its antimicrobial and anti-inflammatory properties.[1][2][3] Recent studies have highlighted the potent antiviral activity of this compound against a range of respiratory viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza viruses.[3] Its antiviral effect is believed to be a key component of the activity observed with its parent compound, Taurolidine.[3] This guide compares the in vitro efficacy of this compound with that of commercially available antiviral drugs.

Comparative In Vitro Efficacy

The antiviral activity of this compound and its comparators has been quantified using standard in vitro assays, primarily by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the viral activity in cell culture.

Table 1: Comparative Efficacy against SARS-CoV-2 Variants

The following table summarizes the EC50 values of this compound and Molnupiravir against various SARS-CoV-2 variants in Vero E6 cells. Lower EC50 values indicate higher potency.

Antiviral AgentSARS-CoV-2 VariantCell LineEC50Citation
This compound BJ01Vero E61.23 µg/mL[3]
DeltaVero E60.68 µg/mL[3]
XBB.1.9.1Vero E66.85 µg/mL[3]
BF.7Vero E613.23 µg/mL[3]
Molnupiravir WA1Vero E61.23 µM
Alpha, Beta, Gamma, Delta, Lambda, Mu, Omicron (various lineages)Vero E60.28 - 5.50 µM

Note: Molnupiravir EC50 values are presented in µM. To convert this compound's EC50 to µM for a rough comparison, the molar mass of this compound (approximately 131.19 g/mol ) can be used. For example, 1.23 µg/mL is approximately 9.38 µM.

Table 2: Comparative Efficacy against Influenza Viruses

This table presents the EC50 values for Taurolidine (the parent compound of this compound) and the IC50 values for Oseltamivir against different influenza virus strains in Madin-Darby Canine Kidney (MDCK) cells.

Antiviral AgentInfluenza Virus StrainCell LineEC50 / IC50Citation
Taurolidine H5N1MDCK34.45 µg/mL[1][2]
H1N1MDCK31.63 µg/mL[4]
Influenza B (IBV/S9-MD)MDCK22.73 µg/mL[4]
Oseltamivir A/H1N1Clinical IsolatesMedian IC50: 2.5 nM[5][6]
A/H3N2Clinical IsolatesMedian IC50: 0.96 nM[5][6]
BClinical IsolatesMedian IC50: 60 nM[5][6]

Note: Oseltamivir IC50 values are presented in nM, indicating very high potency. Taurolidine EC50 values are in µg/mL. For reference, 34.45 µg/mL of Taurolidine (molar mass approx. 284.36 g/mol ) is roughly 121 µM.

Mechanisms of Action and Signaling Pathways

The antiviral agents discussed employ distinct mechanisms to inhibit viral replication and mitigate virus-induced pathology.

This compound/Taurolidine: Inhibition of NF-κB Signaling Pathway

The antiviral and anti-inflammatory effects of Taurolidine, and by extension its active metabolite this compound, are linked to the inhibition of the NF-κB signaling pathway.[1][3] By preventing the activation of NF-κB, Taurolidine reduces the expression of pro-inflammatory cytokines, thereby mitigating the cytokine storm and lung injury associated with severe influenza virus infection.[1]

Taurultam_Mechanism cluster_virus Viral Infection cluster_cell Host Cell Virus Virus IKK IKK Virus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Pro_inflammatory_Cytokines induces transcription of This compound This compound This compound->IKK inhibits

Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.

Molnupiravir: Viral Mutagenesis

Molnupiravir is a prodrug that is converted into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate.[7][8] This active metabolite is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe" or lethal mutagenesis.[7][9]

Molnupiravir_Mechanism Molnupiravir Molnupiravir NHC NHC (active form) Molnupiravir->NHC metabolized to Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) NHC->Viral_RdRp incorporated by Viral_RNA Nascent Viral RNA Mutated_RNA Mutated Viral RNA Viral_RdRp->Mutated_RNA synthesizes Nonfunctional_Virus Non-functional Virions Mutated_RNA->Nonfunctional_Virus leads to Oseltamivir_Mechanism cluster_infection Viral Replication Cycle Host_Cell Infected Host Cell New_Virions New Virions Neuraminidase Neuraminidase Release Viral Release Neuraminidase->Release mediates Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits CPE_Assay_Workflow cluster_prep Preparation cluster_infection_incubation Infection and Incubation cluster_analysis Analysis Cell_Seeding 1. Seed susceptible cells (e.g., Vero E6, MDCK) in 96-well plates. Compound_Dilution 2. Prepare serial dilutions of the antiviral compound. Add_Compound 3. Add compound dilutions to the cells. Add_Virus 4. Infect cells with the virus (e.g., SARS-CoV-2, Influenza). Add_Compound->Add_Virus Incubation 5. Incubate for a defined period (e.g., 48-72 hours). Add_Virus->Incubation Assess_CPE 6. Assess cytopathic effect (CPE) (e.g., microscopy). Incubation->Assess_CPE Cell_Viability 7. Quantify cell viability (e.g., Neutral Red or Crystal Violet staining). Assess_CPE->Cell_Viability Calculate_EC50 8. Calculate EC50/IC50 values using dose-response curves. Cell_Viability->Calculate_EC50

References

Validating Taurultam's Mechanism of Action: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the proposed mechanism of action of Taurultam, a derivative of the broad-spectrum antimicrobial and antineoplastic agent Taurolidine (B130013). We will explore a hypothetical signaling pathway and detail the use of genetic knockouts to elucidate the compound's molecular targets and downstream effects. This document is intended to serve as a practical resource for researchers designing experiments to verify drug mechanisms.

Introduction to this compound's Proposed Mechanism of Action

This compound is a key metabolite of Taurolidine, and its biological activities are thought to be mediated by the release of reactive methylol groups.[1][2][3] These groups can interact with bacterial cell walls, leading to antimicrobial effects, and are also implicated in the compound's antineoplastic properties.[2][4][5] While the precise signaling pathways underlying this compound's anticancer effects are not fully elucidated, studies on the parent compound, Taurolidine, suggest the induction of apoptosis and the modulation of inflammatory responses.[4][5] Research has pointed to the involvement of pro-apoptotic transcription factors such as EGR1 and ATF3, as well as pathways related to ER stress and mitochondrial apoptosis.[6]

A related compound, taurine, has been shown to upregulate the expression of Thioredoxin-Interacting Protein (TXNIP) through the ERK/Ets-1 signaling cascade.[7][8] TXNIP is a crucial regulator of cellular redox status and is known to induce apoptosis in various cancer cell lines. This guide will focus on a hypothetical validation of this compound's mechanism of action through the lens of this potential ERK/Ets-1/TXNIP signaling pathway.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a proposed signaling pathway for this compound, culminating in the induction of apoptosis through the upregulation of TXNIP.

Taurultam_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell_Membrane This compound->Cell_Membrane ERK ERK Cell_Membrane->ERK Ets1 Ets-1 ERK->Ets1 Phosphorylation Nucleus Nucleus Ets-1 Ets1->Nucleus:p1 TXNIP_Gene TXNIP Gene Nucleus:p1->TXNIP_Gene Transcription TXNIP_mRNA TXNIP mRNA TXNIP_Gene->TXNIP_mRNA TXNIP_Protein TXNIP Protein TXNIP_mRNA->TXNIP_Protein Translation Apoptosis Apoptosis TXNIP_Protein->Apoptosis

Caption: Proposed this compound signaling pathway leading to apoptosis.

Experimental Validation Using Genetic Knockouts

To validate the proposed mechanism of action, we will compare the effects of this compound on wild-type cancer cells versus cancer cells with a genetic knockout of a key signaling component. For this guide, we will focus on knocking out the TXNIP gene.

Experimental Workflow

The following diagram outlines the workflow for validating this compound's mechanism of action using CRISPR-Cas9-mediated gene knockout.

Experimental_Workflow Start Start: Cancer Cell Line CRISPR Transfect with CRISPR-Cas9 targeting TXNIP Start->CRISPR Selection Single Cell Sorting & Clonal Expansion CRISPR->Selection Validation Validate TXNIP Knockout (Western Blot, Sequencing) Selection->Validation Treatment Treat Wild-Type and TXNIP-KO cells with this compound Validation->Treatment Analysis Comparative Analysis: - Apoptosis Assay - Gene Expression - Cell Viability Treatment->Analysis Conclusion Conclusion: Validate role of TXNIP in this compound's MoA Analysis->Conclusion

Caption: Workflow for validating this compound's mechanism using genetic knockouts.

Comparative Data Presentation

The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound on wild-type and TXNIP-knockout (KO) cancer cells.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Cell Viability (%)
Wild-Type0100 ± 5.2
Wild-Type10065 ± 4.8
Wild-Type25030 ± 3.5
TXNIP-KO0100 ± 6.1
TXNIP-KO10095 ± 5.5
TXNIP-KO25088 ± 4.9

Table 2: Apoptosis Induction by this compound

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)
Wild-Type05 ± 1.2
Wild-Type25060 ± 5.7
TXNIP-KO06 ± 1.5
TXNIP-KO25010 ± 2.1

Table 3: Gene Expression Changes in Response to this compound (250 µM)

GeneWild-Type (Fold Change)TXNIP-KO (Fold Change)
EGR14.5 ± 0.84.2 ± 0.7
ATF33.8 ± 0.63.5 ± 0.5
TXNIP8.2 ± 1.1Not Detected
Caspase-36.5 ± 0.91.5 ± 0.3

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TXNIP

Objective: To generate a stable TXNIP-knockout cancer cell line.

Materials:

  • Cancer cell line (e.g., HT29)

  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent

  • TrueCut™ Cas9 Protein v2

  • Custom synthesized TXNIP sgRNA

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 96-well plates for clonal selection

  • Phosphate-buffered saline (PBS)

Protocol:

  • Design and synthesize sgRNA targeting a constitutive exon of the TXNIP gene.

  • Prepare Cas9/sgRNA ribonucleoprotein (RNP) complexes by incubating Cas9 protein with sgRNA in Opti-MEM.

  • Seed cancer cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfect cells with the RNP complexes using Lipofectamine CRISPRMAX.

  • After 48 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Once clones have expanded, screen for TXNIP knockout by Western blot analysis of TXNIP protein expression and Sanger sequencing of the targeted genomic locus.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of wild-type and TXNIP-KO cells.

Materials:

  • Wild-type and TXNIP-KO cancer cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (0-500 µM) for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • Wild-type and TXNIP-KO cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound (e.g., 250 µM) for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to determine the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the expression levels of target genes in response to this compound.

Materials:

  • Wild-type and TXNIP-KO cancer cells

  • This compound

  • TRIzol™ Reagent

  • High-Capacity cDNA Reverse Transcription Kit

  • PowerUp™ SYBR™ Green Master Mix

  • Gene-specific primers (e.g., for EGR1, ATF3, Caspase-3, and a housekeeping gene like GAPDH)

Protocol:

  • Treat cells with this compound (e.g., 250 µM) for 8 hours.

  • Extract total RNA using TRIzol.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The hypothetical data presented in this guide illustrates how genetic knockouts can be a powerful tool to validate the mechanism of action of a drug. In this example, the resistance of TXNIP-KO cells to this compound-induced apoptosis and cell death would provide strong evidence for the essential role of TXNIP in mediating the drug's effects. This comparative approach, combining genetic modification with functional assays, provides a robust framework for elucidating the molecular pathways targeted by novel and existing therapeutic compounds.

References

A Comparative Analysis of the Cytotoxicity of Taurultam and Dxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Taurultam and the widely-used chemotherapeutic agent, doxorubicin (B1662922). The information is compiled from preclinical research to assist in evaluating their potential applications in oncology.

Executive Summary

Overview of Cytotoxic Mechanisms

This compound and its Precursor, Taurolidine

This compound is a metabolite of Taurolidine, a compound that has been investigated for its anti-neoplastic properties. The cytotoxic activity of Taurolidine is primarily attributed to its ability to induce apoptosis in cancer cells. While the precise signaling pathways activated by this compound are not as extensively characterized as those for doxorubicin, it is understood to contribute to the overall cytotoxic effect of Taurolidine, which involves both intrinsic and extrinsic apoptotic pathways.

Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic with potent cytotoxic effects. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

These actions collectively trigger a cascade of events leading to cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for this compound, Taurolidine, and doxorubicin across various cancer cell lines. It is important to note the differences in experimental conditions (e.g., exposure time, assay method) when comparing these values.

Table 1: Cytotoxicity of this compound and Taurolidine in Pancreatic and Colon Cancer Cell Lines

CompoundCell LineCancer TypeAssayExposure TimeIC50 (µM)
This compoundHPAF IIPancreaticMTT24h>200
HT-29ColonMTT24h>200
SW480ColonMTT24h>200
TaurolidineHPAF IIPancreaticMTT24h~100
HT-29ColonMTT24h~150
SW480ColonMTT24h~120

Data synthesized from a study comparing the anti-proliferative effects of this compound and Taurolidine.

Table 2: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeAssayExposure TimeIC50 (µM)
MCF-7BreastMTT48h0.5 - 2.0
MDA-MB-231BreastMTT72h0.1 - 0.5
A549LungMTT72h0.2 - 1.0
HCT116ColonMTT48h0.1 - 0.8
JurkatLeukemiaMTT48h0.05 - 0.2
U87 MGGlioblastomaMTT72h0.3 - 1.5

IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions and the sensitivity of the cell line.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or doxorubicin) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualization of Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound/Doxorubicin) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (IC50 determination) data_acq->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

Doxorubicin's Pro-Apoptotic Signaling Pathway

G Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_damage DNA Damage DNA->DNA_damage ROS->DNA_damage Mito_damage Mitochondrial Damage ROS->Mito_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation Mito_damage->Bax p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling events in doxorubicin-induced apoptosis.

General Apoptotic Pathway Activated by this compound

G This compound This compound Apoptotic_stimuli Pro-apoptotic Stimuli This compound->Apoptotic_stimuli Intrinsic Intrinsic Pathway (Mitochondrial) Apoptotic_stimuli->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Apoptotic_stimuli->Extrinsic Casp_cascade Caspase Cascade Activation (Caspase-8, -9, -3) Intrinsic->Casp_cascade Extrinsic->Casp_cascade Apoptosis Apoptosis Casp_cascade->Apoptosis

Caption: this compound is understood to induce apoptosis through general pathways.

Conclusion

Based on the available preclinical data, doxorubicin is a significantly more potent cytotoxic agent than this compound. The IC50 values for doxorubicin are generally in the sub-micromolar to low micromolar range, while the effective concentrations for this compound's parent compound, Taurolidine, are considerably higher, and this compound itself shows even lower activity.

The mechanisms of cytotoxicity for doxorubicin are well-defined and involve direct DNA damage and the generation of oxidative stress. While this compound is known to induce apoptosis, its specific molecular targets and signaling pathways require further elucidation.

For researchers and drug development professionals, this guide highlights the considerable difference in cytotoxic potency between these two compounds. Future studies directly comparing this compound and doxorubicin in a panel of cancer cell lines using standardized methodologies would be invaluable for a more definitive assessment of this compound's potential as an anti-cancer agent.

Taurultam in Focus: A Head-to-Head Comparison with Other Taurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of therapeutic compound development, taurine (B1682933) and its derivatives have garnered significant attention for their diverse biological activities. This comprehensive guide offers a detailed, head-to-head comparison of Taurultam with other notable taurine derivatives, including its parent compound Taurolidine, as well as Taurinamide and N-Chlorotaurine. This publication is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Introduction to this compound and its Lineage

This compound is a key metabolite of Taurolidine, a broad-spectrum antimicrobial and anti-inflammatory agent.[1][2] In aqueous solutions, Taurolidine exists in equilibrium with this compound and is further metabolized to Taurinamide and ultimately to the endogenous amino acid, taurine.[2] The biological activity of Taurolidine is often attributed to its metabolites, making a direct comparison of these derivatives crucial for understanding their therapeutic potential.[1][3]

Comparative Analysis of Biological Activities

This guide focuses on three primary areas of biological activity: antibacterial, antiviral, and anti-inflammatory effects. The following sections provide a detailed comparison of this compound with other taurine derivatives, supported by experimental data.

Antibacterial Activity: this compound vs. Taurolidine

A direct comparison of the growth inhibitory and bactericidal effects of this compound and Taurolidine has been conducted on clinical isolates of Escherichia coli.

Table 1: Comparative Antibacterial Activity against E. coli

CompoundConcentration for Bactericidal ActivityKey Findings
This compound 4.5% w/vExhibited bactericidal activity.[4][5]
Taurolidine 2.0% w/vShowed greater bactericidal activity at a lower concentration compared to this compound.[4][5]

Note: The enhanced activity of Taurolidine is suggested to be partly due to the presence of sublethal concentrations of formaldehyde (B43269) released during its hydrolysis.[4][5]

Antiviral Activity: this compound in the Spotlight

Recent studies have highlighted the potent antiviral activity of this compound against respiratory viruses.

Table 2: Antiviral Efficacy of this compound

VirusCell LineIn Vitro Efficacy (EC₅₀)In Vivo ModelKey In Vivo Findings
SARS-CoV-2 (BJ01) Vero-E61.23 µg/mL[6]BALB/c miceMitigated body weight loss and improved survival.[6]
SARS-CoV-2 (Delta) Vero-E60.68 µg/mL[6]--
Influenza A (H1N1) MDCK-BALB/c miceReduced viral loads and lung injury.[7][8]
Influenza B MDCK-BALB/c miceReduced viral loads and lung injury.[7][8]

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

Anti-inflammatory Properties: A Family Affair

While direct comparative studies on the anti-inflammatory effects of this compound are limited, the well-documented properties of its parent compound, Taurolidine, and other taurine derivatives like N-Chlorotaurine provide valuable insights.

Table 3: Comparative Anti-inflammatory Effects of Taurine Derivatives

CompoundKey MechanismEffect on Cytokines
Taurolidine Inhibition of pro-inflammatory cytokine synthesis.[9]More effective than N-Chlorotaurine at inhibiting IL-6 production.[9]
N-Chlorotaurine Attenuates IL-6 expression.-
Taurine Attenuates inflammation through inhibition of NF-κB dependent NLRP3 activation.[10]Reduces TNF-α and IL-17.[11]

Experimental Protocols

To facilitate further research, this section details the methodologies for the key experiments cited in this guide.

Protocol 1: Assessment of Antibacterial Activity (Growth Inhibition Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Taurolidine against E. coli.

Materials:

  • Clinical isolate of Escherichia coli

  • Mueller-Hinton Broth (MHB)

  • This compound and Taurolidine solutions of varying concentrations

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of E. coli in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serially dilute this compound and Taurolidine in MHB in the wells of a 96-well plate.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a spectrophotometer.

Protocol 2: In Vitro Antiviral Activity Assay

Objective: To determine the EC₅₀ of this compound against SARS-CoV-2.

Materials:

  • Vero-E6 cells

  • SARS-CoV-2 virus stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound solutions of varying concentrations

  • Cell viability assay kit (e.g., CCK-8)

Procedure:

  • Seed Vero-E6 cells in a 96-well plate and incubate until they reach 70-80% confluency.

  • Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • After 1 hour of incubation to allow for viral entry, remove the virus-containing medium and wash the cells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a CCK-8 assay according to the manufacturer's instructions.

  • Calculate the EC₅₀ value from the dose-response curve.[6]

Protocol 3: Cytokine Inhibition Assay

Objective: To evaluate the effect of taurine derivatives on the production of pro-inflammatory cytokines.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • This compound, Taurolidine, or N-Chlorotaurine solutions

  • RPMI-1640 medium

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

Signaling Pathways and Mechanisms of Action

The biological effects of taurine derivatives are mediated through various signaling pathways. While the specific pathways for this compound are still under investigation, insights can be drawn from its parent compound and taurine.

The anti-inflammatory effects of taurine are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Taurine Taurine Taurine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of taurine.

The mechanism of action for the antibacterial effects of Taurolidine and its metabolites, including this compound, is believed to involve the release of active methylol groups that react with the bacterial cell wall, leading to cell lysis.[2][12]

Experimental_Workflow_Antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (E. coli) Plate 96-well Plate Incubation (37°C) Bacteria->Plate Compounds This compound & Taurolidine Dilutions Compounds->Plate Measurement Measure Growth (OD600) Plate->Measurement MIC Determine MIC Measurement->MIC

Caption: Experimental workflow for determining antibacterial activity.

Conclusion

This compound demonstrates significant biological activity, particularly in the antiviral and antibacterial realms. While direct head-to-head comparisons with a wide array of taurine derivatives are still emerging, the existing data, primarily in comparison with its parent compound Taurolidine, provides a strong foundation for its potential as a therapeutic agent. The anti-inflammatory properties of the broader taurine family also suggest a promising avenue for future investigation into this compound's capabilities. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and further elucidate the therapeutic promise of this compound.

References

A Comparative Guide to Taurultam Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Taurultam, a key antimicrobial agent and a major metabolite of taurolidine (B130013). The selection of an appropriate quantification method is critical for accurate pharmacokinetic studies, stability testing, and quality control in drug development. This document outlines the performance of various methods based on published experimental data, offering a clear comparison to aid in methodological selection.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of different analytical methods used for the quantification of this compound and its related compounds. This data is compiled from various validation studies to facilitate a direct comparison.

Method Analyte(s) Linearity (Range) Accuracy (% Recovery) Precision (% CV) Limit of Detection (LOD) Reference
HPLC with Fluorescence Detection This compound (TRT), Taurinamide (TRM)r ≥ 0.995 (TRT), r ≥ 0.997 (TRM)94.9 - 116.3% (TRT), 102.1 - 114.6% (TRM)1.3 - 15.95% (TRT), 2.3 - 8.5% (TRM)Not Specified[1]
HPLC with Fluorescence Detection This compound, TaurinamideLinear calibration graphs83.03% (this compound), 88.76% (Taurinamide) in spiked plasmaNot Specified7.35 × 10⁻⁷ M (this compound), 8.2 × 10⁻⁶ M (Taurinamide)[2]
Direct HPLC TaurolidineNot SpecifiedNot SpecifiedNot SpecifiedLOQ: 1.30 x 10⁻⁴ M[3]
Chromotropic Acid Assay Taurolidine decomposition products (incl. This compound)Not SpecifiedNot SpecifiedSufficient reproducibilitySufficient sensitivity[4]
LC-MS Taurine (B1682933)0.1-500 µg/ml or µg/g70.1 - 94.4%Not SpecifiedLOQ: 0.1 µg/ml or µg/g[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the information available in the cited literature.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is suitable for the sensitive quantification of this compound and its metabolite Taurinamide in biological fluids.[1][2]

  • Sample Preparation:

    • Thaw frozen samples.

    • Combine with the derivatizing reagent, 9-fluorenylmethyl chloroformate (FMOC-Cl), and internal standards for this compound and Taurinamide.

    • Perform liquid-liquid extraction.

  • Derivatization (Pre-column):

    • For this compound: Derivatize with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). The reaction is carried out at 95°C for 5 minutes, followed by rapid cooling.[2]

    • For Taurinamide: Derivatize with o-phthalaldehyde-ethanethiol (OPT) reagent at room temperature for 2 minutes.[2]

  • Chromatographic Conditions:

    • Separation: Gradient HPLC separation.

    • Eluent: Methanol.[2]

  • Detection:

    • Fluorescence detection.

    • Excitation/Emission Wavelengths:

      • For FMOC-Cl derivatives: 260 nm excitation / 340 nm emission cut-off filter.[1]

      • For NBD-Cl derivative (this compound): 465 nm excitation / 523 nm emission.[2]

      • For OPT derivative (Taurinamide): 359 nm excitation / 400 nm emission.[2]

  • Quantification:

    • System calibration is achieved by weighted linear least-square regression of the peak height ratio (analyte/internal standard) versus the nominal concentration of the analyte.[1]

Direct High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of taurolidine, where this compound is a major component, without a derivatization step.[3]

  • Sample Preparation:

    • Prepare an analysis solution by mixing the sample containing taurolidine with an analysis solvent capable of inhibiting its hydrolysis.

    • A suitable solvent mixture is acetonitrile (B52724) and water in a volume ratio of 94:6 to 96:4.

  • Chromatographic Conditions:

    • Column: C8

    • Column Temperature: 25°C

    • Sample Temperature: 5°C

    • Flow Rate: 0.5 to 1.0 mL/min

  • Detection:

    • Wavelength: 210 to 220 nm

  • Quantification:

    • Directly quantify the taurolidine content using HPLC based on the peak area.

Chromotropic Acid Spectrophotometric Assay

This method is used to quantify the decomposition of taurolidine, which involves the formation of this compound and formaldehyde (B43269).[4]

  • Principle:

    • This method is based on the reaction of formaldehyde, a decomposition product of taurolidine, with chromotropic acid to produce a colored compound that can be measured spectrophotometrically.

  • Procedure:

    • The assay is optimized by selecting appropriate reagent lots and controlling derivatization conditions.

    • The method is designed to quench this compound decomposition and avoid interference from substances like polyvinylpyrrolidone (B124986) (PVP).

  • Quantification:

    • The concentration is determined by measuring the absorbance of the colored product.

Visualizing the Cross-Validation Workflow

To ensure the reliability and interchangeability of different analytical methods, a cross-validation workflow is essential. The following diagram illustrates a logical approach to comparing and validating different quantification methods for this compound.

G cluster_0 Method Selection & Preparation cluster_1 Sample Analysis cluster_2 Data Evaluation & Comparison cluster_3 Conclusion MethodA Method A (e.g., HPLC-Fluorescence) SamplePrep Prepare Standard Curve & QC Samples (Low, Mid, High) MethodA->SamplePrep MethodB Method B (e.g., Direct HPLC) MethodB->SamplePrep MethodC Method C (e.g., LC-MS) MethodC->SamplePrep AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB AnalyzeC Analyze Samples with Method C SamplePrep->AnalyzeC CollectData Collect Quantitative Data (Concentration, Peak Area, etc.) AnalyzeA->CollectData AnalyzeB->CollectData AnalyzeC->CollectData ComparePerformance Compare Performance Metrics (Linearity, Accuracy, Precision, LOD/LOQ) CollectData->ComparePerformance StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, Correlation) ComparePerformance->StatisticalAnalysis Conclusion Determine Method Correlation & Interchangeability StatisticalAnalysis->Conclusion

Caption: Workflow for cross-validation of this compound quantification methods.

References

A Comparative Analysis of the Antiviral Activity of Taurultam and Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to expand the arsenal (B13267) of effective antiviral therapeutics, this guide provides a comparative overview of Taurultam and the well-established antiviral drug, remdesivir (B604916). This document is intended for researchers, scientists, and drug development professionals, offering a summary of the current experimental data on the efficacy and mechanisms of action of these two compounds against relevant viral pathogens, primarily SARS-CoV-2 and influenza viruses.

Executive Summary

This compound, a metabolite of the broad-spectrum antimicrobial agent taurolidine (B130013), has demonstrated promising antiviral activity against various SARS-CoV-2 variants and influenza viruses in preclinical studies.[1][2] Its proposed mechanism of action involves the modulation of the host inflammatory response, potentially through the inhibition of the NF-κB signaling pathway.[3] Remdesivir, a nucleotide analog prodrug, is an approved antiviral for the treatment of COVID-19. Its mechanism is well-characterized and involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[4][5]

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

Virus StrainCell LineEC50 (µg/mL)EC50 (µM)¹Data Source
SARS-CoV-2/BJ01Vero-E61.23~8.96[1]
SARS-CoV-2/DeltaVero-E60.68~4.96[1]
SARS-CoV-2/XBB.1.9.1Vero-E66.85~49.95[1]
SARS-CoV-2/BF.7Vero-E613.23~96.48[1]

¹Molar concentration calculated based on the molecular weight of this compound (137.18 g/mol ). Note: The study also demonstrated a dose-dependent reduction in viral RNA copy numbers in Vero-E6 and Huh7 cells.[1]

Table 2: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2 Variants

Virus StrainCell LineEC50 (nM)EC50 (µM)Data Source
SARS-CoV-2/WA1 (ancestral)A549-ACE2-TMPRSS2103 ± 460.103 ± 0.046[6]
SARS-CoV-2/DeltaA549-ACE2-TMPRSS231 - 640.031 - 0.064[6]
SARS-CoV-2/OmicronA549-ACE2-TMPRSS253 ± 320.053 ± 0.032[6]
SARS-CoV-2 (various variants)Vero E6220 - 35000.22 - 3.5[7]
SARS-CoVHuman Airway Epithelial Cells-0.069[5]
MERS-CoVHuman Airway Epithelial Cells-0.074[5]

Note: EC50 values for remdesivir can vary significantly depending on the cell line and assay method used.[7][8]

Mechanisms of Action

This compound: Targeting the Host Inflammatory Response

The antiviral mechanism of this compound is not yet fully elucidated but is suggested to be linked to the anti-inflammatory properties of its parent compound, taurolidine.[3] Studies on taurolidine have indicated its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response that is often hijacked by viruses to promote their replication and pathogenesis.[3][9][10] By inhibiting NF-κB, this compound may reduce the expression of pro-inflammatory cytokines and create a less favorable environment for viral replication.[3]

Taurultam_Mechanism cluster_virus Viral Infection cluster_cell Host Cell cluster_drug This compound Action Virus Virus IKK IKK Virus->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression nucleus->Proinflammatory_Genes Activates Proinflammatory_Genes->Virus Aids Replication This compound This compound This compound->IKK Inhibits (putative)

Putative mechanism of this compound via NF-κB pathway inhibition.
Remdesivir: A Direct-Acting Antiviral

Remdesivir is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[4][5] Once inside the host cell, remdesivir is metabolized into its active triphosphate form. This active metabolite mimics the natural adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[4] The incorporation of the remdesivir analog results in delayed chain termination, effectively halting viral RNA synthesis and preventing the virus from replicating.[4]

Remdesivir_Mechanism cluster_drug_activation Drug Activation cluster_viral_replication Viral RNA Replication cluster_inhibition Inhibition Remdesivir Remdesivir (Prodrug) Remdesivir_TP Remdesivir-Triphosphate (Active Form) Remdesivir->Remdesivir_TP Metabolized in cell RdRp RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->RdRp Incorporated into New RNA Viral_RNA Viral RNA Template Viral_RNA->RdRp New_RNA Nascent Viral RNA RdRp->New_RNA Synthesizes Termination Delayed Chain Termination RdRp->Termination Termination->New_RNA Halts Synthesis

Mechanism of action of remdesivir as an RdRp inhibitor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the antiviral activity and cytotoxicity of this compound and remdesivir.

Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.[11][12][13][14]

  • Cell Seeding: Cells (e.g., Vero-E6, Huh7) are seeded in 96-well plates and incubated to allow for attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or remdesivir) and incubated for a specified period (e.g., 24-48 hours).[13]

  • CCK-8 Addition: CCK-8 solution is added to each well.[13] Viable cells, through the action of dehydrogenases, reduce the WST-8 salt in the CCK-8 solution to a soluble formazan (B1609692) dye, resulting in a color change.[11]

  • Incubation and Measurement: After a further incubation period (typically 1-4 hours), the absorbance is measured at 450 nm using a microplate reader.[13] The amount of formazan produced is directly proportional to the number of living cells.

CCK8_Workflow start Seed cells in 96-well plate treat Add serial dilutions of compound start->treat incubate1 Incubate (e.g., 24-48h) treat->incubate1 add_cck8 Add CCK-8 solution incubate1->add_cck8 incubate2 Incubate (1-4h) add_cck8->incubate2 read Measure absorbance at 450nm incubate2->read analyze Calculate cell viability (CC50) read->analyze

Workflow for the CCK-8 cytotoxicity assay.
Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[15][16][17]

  • Cell Infection: A confluent monolayer of susceptible cells is infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Simultaneously or shortly after infection, the cells are treated with different concentrations of the antiviral drug.

  • Incubation: The infected and treated cells are incubated for a period that allows for one or more cycles of viral replication (e.g., 48 hours).[1]

  • Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.

  • Quantification: The amount of virus in the supernatant is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies or a plaque assay to determine the number of infectious particles.[1][16] The reduction in viral yield in the presence of the compound compared to an untreated control is used to determine the EC50.

Yield_Reduction_Workflow start Infect cell monolayer with virus treat Add serial dilutions of compound start->treat incubate Incubate (e.g., 48h) treat->incubate harvest Harvest supernatant incubate->harvest quantify Quantify viral yield (qRT-PCR or Plaque Assay) harvest->quantify analyze Calculate % inhibition and EC50 quantify->analyze

Workflow for the viral yield reduction assay.
Plaque Reduction Assay

This is the gold standard for determining the titer of infectious virus particles and the efficacy of antiviral compounds.[18][19][20][21][22]

  • Cell Seeding: A monolayer of susceptible cells is prepared in multi-well plates.[18]

  • Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the antiviral agent.[20]

  • Infection: The cell monolayers are infected with the virus-compound mixtures.[18]

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are covered with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.[18][19][20]

  • Incubation: The plates are incubated for several days to allow plaques to develop.[19]

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.[18][20] The concentration of the compound that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50.[18]

Plaque_Reduction_Workflow start Seed cells in multi-well plate prepare_mix Pre-incubate virus with compound dilutions start->prepare_mix infect Infect cell monolayer with virus-compound mix prepare_mix->infect overlay Add semi-solid overlay infect->overlay incubate Incubate to allow plaque formation overlay->incubate fix_stain Fix and stain cells incubate->fix_stain count Count plaques fix_stain->count analyze Calculate % inhibition and IC50 count->analyze

Workflow for the plaque reduction assay.

Conclusion

References

A Comparative Analysis of Taurultam and Chlorhexidine on Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-biofilm properties of Taurultam and chlorhexidine (B1668724), drawing upon available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative performance and mechanisms of these two antimicrobial agents against bacterial biofilms.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. This resistance stems from the protective extracellular polymeric substance (EPS) matrix that encases the microbial community, hindering the penetration of antimicrobial agents and facilitating the development of resistant phenotypes. Consequently, there is a pressing need for effective anti-biofilm agents. This guide focuses on a comparative analysis of two such agents: this compound, a derivative of the antimicrobial compound taurolidine (B130013), and chlorhexidine, a widely used antiseptic.

Mechanism of Action

This compound: The precise mechanism of action of this compound is linked to its parent compound, taurolidine. Taurolidine is known for its broad-spectrum bactericidal activity. It is believed to act by releasing formaldehyde, which then reacts with bacterial exotoxins and endotoxins, and by inducing lethal hydroxyl-methyl additions to the bacterial cell wall, leading to cell death. This mechanism is thought to be effective against a wide range of bacteria and fungi and is associated with a low propensity for resistance development.

Chlorhexidine: Chlorhexidine is a cationic biguanide (B1667054) that exerts its antimicrobial effect by disrupting the integrity of the microbial cell membrane.[1] The positively charged chlorhexidine molecules bind to the negatively charged components of the bacterial cell wall, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[1][2][3] At higher concentrations, chlorhexidine can cause coagulation of the cytoplasm.[3] Its cationic nature also allows it to bind to the negatively charged EPS matrix of biofilms.[4]

Comparative Efficacy Against Biofilms

This compound/Taurolidine: Studies on taurolidine, the parent compound of this compound, have demonstrated its efficacy in preventing biofilm formation and eradicating established biofilms. For instance, taurolidine has been shown to be effective in inactivating all stages of biofilm development.[5] It has also been observed to significantly reduce the thickness and volume of biofilms in tunnelled cuffed catheters.[5] Furthermore, taurolidine has demonstrated anti-adhesive properties, reducing the quantity of bacteria adhering to surfaces.[6] In vitro studies have shown that taurolidine can completely kill various bacterial strains associated with periodontitis within a biofilm at a concentration of 2.5 mg/ml.[7]

Chlorhexidine: Chlorhexidine is a well-established antiseptic with proven anti-biofilm activity. It is effective against a broad spectrum of microorganisms.[1] However, its efficacy can be influenced by the age and maturity of the biofilm.[8][9] Mature biofilms, with their thicker and more complex EPS matrix, have shown greater resistance to chlorhexidine compared to younger biofilms.[8][9] Studies have also indicated that chlorhexidine is less effective against biofilms of certain multidrug-resistant organisms like Acinetobacter baumannii, Escherichia coli, methicillin-resistant Staphylococcus aureus (MRSA), and Pseudomonas aeruginosa.[10] Despite this, chlorhexidine remains a widely used agent for controlling dental plaque and preventing gingivitis.[2][11]

Quantitative Data on Anti-Biofilm Activity

The following tables summarize quantitative data from various studies on the anti-biofilm activity of this compound (as taurolidine) and chlorhexidine. It is important to note that these values are from different studies with varying methodologies and cannot be directly compared.

Table 1: Anti-biofilm Activity of Taurolidine

Organism(s)ConcentrationEffectReference
Periodontitis-associated species2.5 mg/mlComplete killing of bacteria in a 12-species mixture[7]
Porphyromonas gingivalis ATCC 3327710 mg/ml5 log10 CFU reduction in 4.5-day old biofilm[7]
Aggregatibacter actinomycetemcomitans Y410 mg/ml7 log10 CFU reduction in 4.5-day old biofilm[7]
Staphylococcus epidermidis1 mg/ml3 log reduction after 11 hours[6]
Staphylococcus epidermidis1 mg/ml83% reduction in bacterial adherence at 3 and 6 hours[6]

Table 2: Anti-biofilm Activity of Chlorhexidine

Organism(s)ConcentrationEffectReference
Streptococcus mutans2-8 mg/LMinimum Inhibitory Concentration (MIC)[12]
Streptococcus mutans0.2%Effective bactericidal action[13]
Multispecies oral biofilms0.2%Caused biofilm contraction at a rate of 1.176 µm/min[3]
Candida auris>10%>4 log reduction[14]
Multispecies biofilms from plaque2%Lower proportion of killed bacteria in mature (3 weeks) vs. young (2 days) biofilms[8]

Experimental Protocols

General Biofilm Inhibition Assay (Based on Crystal Violet Staining)

This protocol provides a general framework for assessing the ability of an antimicrobial agent to inhibit biofilm formation.

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at the optimal temperature to obtain a fresh culture.

  • Preparation of Test Plates: The antimicrobial agent (this compound or chlorhexidine) is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 1x10^6 CFU/mL) and added to each well of the microtiter plate containing the antimicrobial agent. Control wells with no antimicrobial agent are also included.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm formed.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation & Growth cluster_analysis Analysis start Start culture Bacterial Culture Preparation start->culture plate Prepare Test Plate with Antimicrobial Dilutions culture->plate inoculate Inoculate Plate with Bacteria plate->inoculate incubate Incubate to Allow Biofilm Formation inoculate->incubate wash Wash to Remove Planktonic Bacteria incubate->wash stain Stain Biofilm with Crystal Violet wash->stain destain Destain and Solubilize stain->destain read Measure Absorbance destain->read end End read->end

Caption: General experimental workflow for a biofilm inhibition assay.

mechanism_of_action cluster_this compound This compound cluster_chlorhexidine Chlorhexidine This compound This compound (Taurolidine) release Release of Formaldehyde This compound->release reaction Reaction with Bacterial Toxins & Cell Wall release->reaction death_t Bacterial Cell Death reaction->death_t chlorhexidine Chlorhexidine (Cationic) binding Binds to Negatively Charged Bacterial Cell Wall chlorhexidine->binding disruption Membrane Disruption binding->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death_c Bacterial Cell Death leakage->death_c

References

In Vivo Validation of Taurultam's Antiviral Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo validation of Taurultam's in vitro antiviral findings, with a particular focus on its performance against SARS-CoV-2 and influenza viruses. The data presented herein is derived from a key study that directly compares this compound's efficacy with established antiviral agents, offering valuable insights for researchers in the field of infectious diseases and drug development.

Executive Summary

This compound, a metabolite of the broad-spectrum antimicrobial agent Taurolidine, has demonstrated significant antiviral activity against SARS-CoV-2 and influenza viruses in both in vitro and in vivo models.[1][2] In vivo studies in mouse and golden hamster models have confirmed these findings, showing that this compound can effectively reduce viral loads, mitigate lung damage, and improve survival rates.[1][2] This guide presents a direct comparison of this compound's in vivo performance against Molnupiravir for SARS-CoV-2 and Oseltamivir for influenza virus, based on available preclinical data.

Comparative In Vivo Efficacy of this compound

The following tables summarize the quantitative data from in vivo studies, providing a clear comparison of this compound's antiviral effects against selected alternative therapies.

Table 1: In Vivo Efficacy of this compound against SARS-CoV-2 Variants

Compound Animal Model Virus Strain Dosage Key Outcomes Reference
This compound BALB/c miceSARS-CoV-2/C57MA14 (lethal dose)Not SpecifiedMitigated body weight loss; Improved survival from 14.28% to 42.86%; Decreased inflammatory cell infiltration and hemorrhage in lungs; Significantly reduced viral RNA in lungs and turbinates.[2]
This compound Golden hamstersSARS-CoV-2Not SpecifiedPromoted recovery of body weight.[2]
Molnupiravir (Used as a control in the same study)SARS-CoV-2Not SpecifiedData for direct comparison on the same parameters not fully detailed in the provided abstract. The study mentions Molnupiravir as a clinically used antiviral for COVID-19.[2]

Table 2: In Vivo Efficacy of this compound against Influenza Viruses

Compound Animal Model Virus Strain Dosage Key Outcomes Reference
This compound BALB/c miceH1N1-UI182 (lethal dose)Not SpecifiedMitigated weight loss; Improved mouse survival.[2]
This compound BALB/c miceIBV/S9-MD (nonlethal dose)Not SpecifiedMitigated weight loss.[2]
Oseltamivir (Used as a control in the same study)H1N1-UI182 and IBV/S9-MDNot SpecifiedData for direct comparison on the same parameters not fully detailed in the provided abstract. The study mentions Oseltamivir phosphate (B84403) for animal experiments.[2]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the available information.

In Vivo Antiviral Efficacy Assessment in BALB/c Mice (Influenza Model) [2]

  • Animal Model: Female BALB/c mice.

  • Virus Challenge: Mice were intranasally challenged with a lethal dose of H1N1-UI182 virus or a nonlethal dose of IBV/S9-MD virus.

  • Drug Administration: this compound or Oseltamivir was administered to the mice starting at 12 hours post-infection.

  • Parameters Monitored:

    • Body Weight: Recorded daily to assess morbidity.

    • Survival Rate: Monitored daily for the lethal infection model.

    • Histopathology: At 3 or 5 days post-infection, mice were sacrificed, and lung tissues were collected for histological examination (hematoxylin and eosin (B541160) staining) to assess lung injury, including inflammatory cell infiltration and alveolar wall thickening.

In Vivo Antiviral Efficacy Assessment in BALB/c Mice and Golden Hamsters (SARS-CoV-2 Model) [2]

  • Animal Models: BALB/c mice and golden hamsters.

  • Virus Challenge:

    • Mice were infected with a lethal dose of SARS-CoV-2/C57MA14.

    • Golden hamsters were infected with a relevant SARS-CoV-2 strain.

  • Drug Administration: this compound was administered for five consecutive days.

  • Parameters Monitored:

    • Body Weight: Recorded daily.

    • Survival Rate: Monitored daily for the lethal infection model.

    • Histopathology: Lung tissues were collected for histological analysis to assess lung injury.

    • Viral Load: Viral RNA copy numbers in lung tissues and turbinates were quantified using RT-qPCR.

    • Viral Protein Expression: Immunohistochemistry was used to detect viral nucleoprotein (NP) expression in lung tissues.

Visualizing the Path to In Vivo Validation

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Foundation cluster_invivo In Vivo Validation iv_screening Initial Screening: This compound's antiviral activity identified in cell lines (Vero-E6, Huh7, etc.). iv_variants Variant Testing: Efficacy confirmed against multiple SARS-CoV-2 and influenza variants. iv_screening->iv_variants Establishes broad-spectrum potential animal_model Animal Model Selection: BALB/c mice and golden hamsters chosen to model human disease. iv_variants->animal_model Transition to in vivo models infection Viral Challenge: Animals infected with lethal or non-lethal doses of virus. animal_model->infection treatment Treatment Administration: This compound, Placebo, and/or Alternative Antiviral (e.g., Oseltamivir). infection->treatment monitoring Monitoring & Data Collection: - Body Weight - Survival Rate - Viral Load (RT-qPCR) - Lung Histopathology treatment->monitoring analysis Data Analysis & Comparison: Efficacy of this compound vs. controls is statistically evaluated. monitoring->analysis

Experimental workflow for in vivo validation.

signaling_pathway cluster_virus Viral Infection & Replication cluster_host Host Cell Response cluster_drug This compound's Putative Action Virus SARS-CoV-2 or Influenza Virus Entry Viral Entry Virus->Entry Replication Viral Replication Entry->Replication Release Progeny Virus Release Replication->Release Inflammation Inflammatory Response (e.g., Cytokine Storm) Replication->Inflammation Cell_Damage Cell & Tissue Damage Inflammation->Cell_Damage This compound This compound Inhibition Inhibition of Viral Processes This compound->Inhibition Modulation Modulation of Host Response This compound->Modulation Inhibition->Replication Reduces Viral Load Modulation->Inflammation Alleviates Lung Injury

Hypothesized antiviral mechanism of this compound.

References

A Comparative Analysis of the Anti-inflammatory Effects of Taurultam and Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Taurultam and its parent amino acid, taurine (B1682933). While taurine's anti-inflammatory role is well-documented, this compound is primarily recognized as a key metabolite of the antimicrobial and anti-inflammatory agent Taurolidine. This document synthesizes available experimental data to elucidate the mechanisms and relative contributions of these compounds to mitigating inflammation.

Overview and Metabolic Relationship

Taurine, a semi-essential amino acid, is widely distributed in mammalian tissues and is known to possess significant cytoprotective and anti-inflammatory properties. This compound is a cyclic derivative of taurine and a primary metabolite of Taurolidine. Taurolidine undergoes hydrolysis to form this compound and methylol-Taurultam, which are further metabolized to taurinamide and ultimately to taurine. This metabolic cascade suggests that the anti-inflammatory effects observed with Taurolidine administration may be, in part, attributable to its metabolites, including this compound and taurine.

Taurolidine Taurolidine This compound This compound Taurolidine->this compound Hydrolysis Taurinamide Taurinamide This compound->Taurinamide Metabolism Taurine Taurine Taurinamide->Taurine Metabolism

Metabolic pathway of Taurolidine to Taurine.

Mechanisms of Anti-inflammatory Action

Taurine: A Multi-Faceted Anti-inflammatory Agent

Taurine exerts its anti-inflammatory effects through several well-established mechanisms:

  • Antioxidant Activity: Taurine is a potent antioxidant that neutralizes hypochlorous acid (HOCl), a highly reactive oxidant produced by neutrophils at sites of inflammation. This reaction forms taurine chloramine (B81541) (TauCl), a more stable and less toxic compound that itself possesses anti-inflammatory properties.[1]

  • Modulation of Pro-inflammatory Mediators: Taurine and its derivative, TauCl, have been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2] They also reduce the synthesis of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1]

  • Regulation of Signaling Pathways: Taurine can modulate critical intracellular signaling pathways involved in inflammation. It has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] Additionally, taurine can influence the Phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) and Mitogen-activated protein kinase (MAPK) signaling cascades.[3]

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_AKT PI3K/AKT TLR4->PI3K_AKT MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene expression Taurine Taurine Taurine->PI3K_AKT modulates Taurine->MAPK modulates Taurine->IKK inhibits

Taurine's modulation of inflammatory signaling pathways.
This compound: An Intermediate with Potential Anti-inflammatory Activity

Direct experimental evidence detailing the standalone anti-inflammatory effects of this compound is limited. However, its role as a key metabolite of Taurolidine strongly suggests its contribution to the parent compound's anti-inflammatory profile.

  • Inhibition of NF-κB Signaling: One study has suggested that this compound may inhibit lung inflammation by suppressing the NF-κB signaling pathway.[4] This aligns with the known mechanisms of other anti-inflammatory taurine derivatives.

  • Contribution to Taurolidine's Effects: The anti-inflammatory actions of Taurolidine, which include the inhibition of pro-inflammatory cytokines like IL-1 and TNF-α, are attributed to its metabolites.[5] As a primary metabolite, this compound is likely a key player in mediating these effects before its eventual conversion to taurine.

Further research is required to fully elucidate the specific anti-inflammatory mechanisms of this compound and to quantify its potency relative to taurine.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize available quantitative data from in vitro and in vivo studies. It is important to note the absence of direct comparative data for this compound.

Table 1: In Vitro Anti-inflammatory Effects of Taurine
ParameterCell TypeStimulantTaurine ConcentrationEffectReference
NO Production Alveolar MacrophagesLPS10 nM, 50 nMSignificant reduction[1]
TNF-α, IL-1β, IL-6 Neutrophils, MonocytesLPSNot specifiedDecreased expression[2]
TNF-α, IL-1β, IL-6 Uterine TissueLPS25, 50, 100 mg/kgDose-dependent reduction[3]
Table 2: In Vivo Anti-inflammatory Effects of Taurine
Animal ModelInflammatory ConditionTaurine DosageOutcomeReference
Mice LPS-induced Endometritis25, 50, 100 mg/kg (i.p.)Attenuated inflammation, reduced serum cytokines[3]
Rats SepsisNot specifiedProtected against tissue injury, reduced TNF-α[2]
Mice High-fat diet-induced obesityNot specifiedReduced macrophage infiltration and inflammatory cytokines[6]

Note: i.p. = intraperitoneal

Experimental Protocols

In Vitro LPS-Induced Inflammation Model in Macrophages

This protocol is commonly used to assess the anti-inflammatory potential of compounds.

cluster_workflow Experimental Workflow start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with This compound or Taurine start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Inflammatory Mediators (ELISA, Griess Assay) collect->analyze end Quantify Anti-inflammatory Effect analyze->end

Workflow for in vitro inflammation assay.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and seeded in multi-well plates.

  • Pre-treatment: Cells are pre-incubated with various concentrations of the test compounds (this compound or taurine) for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production and release of inflammatory mediators.

  • Sample Collection: The cell culture supernatant is collected.

  • Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). Nitric oxide production can be assessed using the Griess assay.

In Vivo LPS-Induced Endometritis Model

This protocol is used to evaluate the anti-inflammatory effects of compounds in a live animal model.

Methodology:

  • Animal Model: Female mice are used for this model.

  • Grouping: Animals are randomly divided into control, LPS-only, and LPS + test compound (this compound or taurine at various doses) groups.

  • Treatment: The test compound is administered, typically via intraperitoneal injection, prior to the inflammatory challenge.

  • Induction of Endometritis: A solution of LPS is infused into the uterine horns to induce inflammation.

  • Sample Collection: After a specified time, blood and uterine tissue samples are collected.

  • Analysis: Serum levels of inflammatory cytokines are measured by ELISA. Uterine tissues can be processed for histological examination to assess the degree of inflammation and for Western blot or RT-PCR analysis to measure the expression of inflammatory proteins and genes.[3]

Conclusion and Future Directions

The available evidence strongly supports the role of taurine as a significant anti-inflammatory agent with a well-defined, multi-faceted mechanism of action. It effectively reduces the production of pro-inflammatory mediators and modulates key inflammatory signaling pathways.

The anti-inflammatory role of This compound is currently understood primarily through its position as a metabolite of Taurolidine. While it is implicated in the anti-inflammatory effects of its parent compound, potentially through the inhibition of the NF-κB pathway, there is a clear need for further research. Direct, quantitative studies on the standalone anti-inflammatory properties of this compound are essential to accurately assess its therapeutic potential and to draw a definitive comparison with taurine.

Future studies should focus on:

  • Conducting in vitro assays to determine the IC50 values of this compound for the inhibition of various pro-inflammatory cytokines and mediators.

  • Performing head-to-head in vivo studies comparing the anti-inflammatory efficacy of this compound and taurine in various animal models of inflammation.

  • Investigating the detailed molecular mechanisms by which this compound exerts its potential anti-inflammatory effects.

Such research will be invaluable for the drug development community in understanding the full therapeutic potential of taurine and its derivatives.

References

Assessing the Synergistic Effects of Taurultam and its Precursor Taurolidine with Other Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects observed when combining Taurultam's parent compound, Taurolidine (B130013), and the related amino acid, Taurine (B1682933), with various chemotherapeutic agents. While direct studies on this compound are limited, the available preclinical and in vitro data on Taurolidine and Taurine offer valuable insights into potential combination therapies for cancer treatment. This document outlines the experimental findings, methodologies, and affected signaling pathways to inform further research and drug development.

Overview of Synergistic Interactions

Taurolidine, a derivative of the amino acid taurine, and taurine itself have demonstrated the ability to enhance the anticancer effects of several conventional chemotherapy drugs.[1][2] This synergy may allow for lower doses of cytotoxic agents, potentially reducing toxicity and combating drug resistance.[3] The primary focus of existing research has been on combinations with platinum-based compounds (cisplatin), anthracyclines (doxorubicin), and antimetabolites (5-fluorouracil).

Quantitative Analysis of Synergistic Effects

The following tables summarize the quantitative data from key studies investigating the synergistic interactions of Taurolidine and Taurine with various chemotherapies. The Combination Index (CI), calculated using the Chou-Talalay method, is a common metric to quantify drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5]

Table 1: Synergistic Effects of Taurolidine in Combination with Chemotherapies

Cancer TypeChemotherapyCombination EffectKey Findings
NeuroblastomaDoxorubicin (B1662922)Synergistic (in 2 of 4 cell lines)Significant mutual enhancement of apoptosis, with an increase of apoptotic cells to 71-84%.[6]
NeuroblastomaVincristine (B1662923)Synergistic (in 2 of 4 cell lines)Significant increase in apoptosis induction from 35-57% with vincristine alone to 35-79% in combination.[6]
Malignant Pleural MesotheliomaCisplatin (B142131)SynergisticEnhanced cisplatin-induced apoptosis.[6]
FibrosarcomaDoxorubicinAntagonisticUnexpected antagonism observed.[6]
Canine OsteosarcomaDoxorubicinSynergisticIncreased toxicity of doxorubicin in vitro.[7]
Canine OsteosarcomaCarboplatin (B1684641)SynergisticIncreased toxicity of carboplatin in vitro.[7]

Table 2: Synergistic Effects of Taurine in Combination with Chemotherapies

| Cancer Type | Chemotherapy | Combination Effect | Key Findings | | :--- | :--- | :--- | | Colon Cancer | 5-Fluorouracil (5-FU) | Synergistic | In a rat model, the combination group showed no adenocarcinoma, compared to 70% with 5-FU alone.[8][9] Increased expression of APC/β-catenin was observed.[8] | | Human Cervical Cancer | Cisplatin | Synergistic | Co-treatment resulted in greater decreased cell proliferation than cisplatin alone.[10] This was associated with increased apoptosis and activation of caspases-3, -6, -7, and -9, and p53 expression.[10] | | Lung Cancer (A549 cells) | Cisplatin | Synergistic | The combination of taurine and cisplatin demonstrated synergistic effects on lung cancer cells.[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols commonly employed in the cited studies to assess synergistic effects.

In Vitro Synergy Assessment: Chou-Talalay Method

This method is widely used to quantitatively determine drug interactions.[4]

  • Cell Culture and Treatment: Cancer cell lines are cultured in 96-well plates. Cells are treated with a range of concentrations of each drug individually and in combination at fixed ratios.

  • Cell Viability Assay: After a defined incubation period (e.g., 48 hours), cell viability is assessed using assays such as the MTT or SRB assay.

  • Data Analysis: The dose-effect relationships for each drug and their combinations are analyzed using software like CompuSyn.[4] The software calculates the Combination Index (CI), where:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Tumor Growth Inhibition Assay

This protocol is used to evaluate the anti-tumor efficacy of combination therapies in animal models.[12][13]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used for xenograft models, where human cancer cells are implanted.

  • Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, single-agent chemotherapy, Taurolidine/Taurine alone, and the combination therapy. Drugs are administered via appropriate routes (e.g., intraperitoneal, oral).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis is performed to compare the efficacy between groups.

Signaling Pathways and Mechanisms of Action

The synergistic effects of Taurolidine and Taurine with chemotherapies are believed to be mediated through the modulation of several key cellular pathways.

Taurolidine induces apoptosis through both intrinsic and extrinsic pathways.[1][6] This involves the activation of caspases-3, -8, and -9.[6] The antineoplastic activity of Taurolidine is also attributed to its ability to inhibit angiogenesis and reduce tumor cell adherence.[1][14]

Taurine has been shown to enhance cisplatin-induced apoptosis by upregulating p53 and activating a cascade of caspases.[10] In combination with 5-FU, taurine has been observed to increase the expression of the APC/β-catenin tumor suppressor pathway.[8]

Below are diagrams illustrating a general experimental workflow for assessing synergy and the apoptotic signaling pathway often implicated in the synergistic effects of these compounds.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanistic Studies cell_culture Cell Line Selection & Culture drug_treatment Single Agent & Combination Drug Treatment cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay synergy_analysis Synergy Analysis (e.g., Chou-Talalay CI) viability_assay->synergy_analysis western_blot Western Blot (Protein Expression) synergy_analysis->western_blot animal_model Xenograft/Syngeneic Animal Model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment_groups Treatment Administration (Single & Combination) tumor_implantation->treatment_groups tumor_monitoring Tumor Growth Monitoring treatment_groups->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, TGI) tumor_monitoring->endpoint_analysis flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) endpoint_analysis->flow_cytometry pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis flow_cytometry->pathway_analysis

Caption: Experimental Workflow for Assessing Drug Synergy.

G cluster_pathway Apoptotic Signaling Pathway chemo Chemotherapy (e.g., Cisplatin, Doxorubicin) p53 p53 Upregulation chemo->p53 taurolidine Taurolidine / Taurine taurolidine->p53 casp8 Caspase-8 Activation taurolidine->casp8 bax Bax Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified Apoptotic Signaling Pathway.

Conclusion

The existing body of research strongly suggests that Taurolidine and Taurine can act as synergistic agents with several standard chemotherapies, notably cisplatin, doxorubicin, and 5-fluorouracil. These combinations have shown promise in enhancing anti-tumor efficacy in a variety of cancer types in preclinical models. The primary mechanism appears to be the potentiation of apoptosis. While these findings are encouraging, further research, particularly well-designed clinical trials, is necessary to validate these synergistic effects in human patients and to establish the clinical utility of this compound or its precursors in combination cancer therapy. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for such future investigations.

References

Independent Verification of Taurultam's Antiviral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published antiviral effects of Taurultam against relevant alternatives, supported by available experimental data. It is important to note that, as of the latest literature review, the data on this compound's direct antiviral activity originates from a single research group, and independent verification by other laboratories is not yet available in the published literature.

Executive Summary

This compound, a metabolite of the antimicrobial agent taurolidine, has demonstrated in vitro and in vivo antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza viruses in a recent study.[1][2] The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, which is crucial for the inflammatory response and replication of these viruses.[3][4][5][6][7][8][9][10][11][12] This guide compares the reported efficacy of this compound with established antiviral drugs, Molnupiravir for SARS-CoV-2 and Oseltamivir for influenza, based on publicly available data.

In Vitro Antiviral Activity: A Comparative Analysis

The following tables summarize the in vitro antiviral potency of this compound and its comparators against various strains of SARS-CoV-2 and influenza virus. The data has been compiled from the primary publication on this compound and other independent studies on Molnupiravir and Oseltamivir to provide a comparative perspective.

Table 1: Comparative In Vitro Efficacy against SARS-CoV-2 Variants

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound SARS-CoV-2/BJ01Vero-E613.23>800>60.47
This compound DeltaVero-E613.23>800>60.47
This compound XBB 1.9.1Vero-E613.23>800>60.47
This compound BF.7Vero-E613.23>800>60.47
Molnupiravir SARS-CoV-2Vero E60.3 µM (~0.07 µg/mL)7.7 µM (~1.79 µg/mL)~25.7

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, a measure of a drug's specificity for antiviral activity.

Table 2: Comparative In Vitro Efficacy against Influenza Virus Strains

CompoundVirus StrainCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
This compound Influenza A/H1N1MDCK15.34>800>52.15
This compound Influenza A/H3N2MDCK15.34>800>52.15
This compound Influenza BMDCK15.34>800>52.15
Oseltamivir Influenza A/H1N1MDCK0.41 µM (~0.13 µg/mL)>100 µM (>31.25 µg/mL)>240

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary study on this compound's antiviral effects.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)
  • Cell Seeding: Vero-E6, Huh7, 293T-ACE2, and MDCK cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Addition: After 24 hours of incubation, the cell culture medium was replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • Final Incubation and Measurement: The plates were incubated for an additional 2-4 hours, and the absorbance was measured at 450 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated using GraphPad Prism software.

In Vitro Antiviral Activity Assay (CPE Inhibition Assay)
  • Cell Infection: Confluent cell monolayers in 96-well plates were infected with the respective virus at a multiplicity of infection (MOI) of 0.05.

  • Compound Treatment: After a 2-hour adsorption period, the virus-containing medium was removed, and the cells were washed with phosphate-buffered saline (PBS). Fresh medium containing serial dilutions of this compound or comparator drugs was then added.

  • Incubation: The plates were incubated for 48-72 hours until the cytopathic effect (CPE) in the virus control group reached over 80%.

  • CPE Evaluation: The CPE was observed and scored under a microscope. The 50% effective concentration (EC50) was calculated based on the inhibition of CPE.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination
  • RNA Extraction: Viral RNA was extracted from cell culture supernatants or tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into cDNA using a reverse transcription kit with specific primers for the target virus.

  • qPCR: The qPCR was performed using a commercial qPCR master mix and specific primers and probes for the viral genes. The amplification was carried out in a real-time PCR system.

  • Quantification: The viral copy numbers were calculated by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound via NF-κB Signaling

The primary study on this compound suggests that its antiviral activity, particularly in mitigating lung injury, may be mediated through the inhibition of the NF-κB signaling pathway.[1] Viral infections, including those by SARS-CoV-2 and influenza, are known to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines that contribute to tissue damage.[3][4][5][6][7][8][9][10][11][12] By inhibiting this pathway, this compound may reduce the inflammatory response and subsequent pathology.

G cluster_virus Viral Infection (SARS-CoV-2 / Influenza) cluster_cell Host Cell Virus Virus IKK IKK Complex Virus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Cytokine_Storm Cytokine Storm & Lung Injury Proinflammatory_Genes->Cytokine_Storm leads to This compound This compound This compound->IKK inhibits?

Caption: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB pathway.

Experimental Workflow for In Vitro Antiviral Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of antiviral compounds.

G Start Start: Antiviral Compound Screening Cell_Culture 1. Seed Host Cells (e.g., Vero-E6, MDCK) Start->Cell_Culture Compound_Treatment 2. Treat cells with serial dilutions of test compound Cell_Culture->Compound_Treatment Virus_Infection 3. Infect cells with virus Compound_Treatment->Virus_Infection Incubation 4. Incubate for 48-72 hours Virus_Infection->Incubation CPE_Assay 5a. Assess Cytopathic Effect (CPE) (Qualitative) Incubation->CPE_Assay MTT_Assay 5b. Cell Viability Assay (MTT/CCK-8) (Quantitative) Incubation->MTT_Assay Data_Analysis 6. Calculate EC50 and CC50 CPE_Assay->Data_Analysis MTT_Assay->Data_Analysis End End: Determine Antiviral Potency Data_Analysis->End

Caption: A generalized workflow for in vitro antiviral drug screening.

Mechanism of Action of Comparator Antivirals

To provide context, the mechanisms of action for the comparator drugs, Molnupiravir and Oseltamivir, are illustrated below.

G cluster_molnupiravir Molnupiravir (against SARS-CoV-2) cluster_oseltamivir Oseltamivir (against Influenza) Molnupiravir Molnupiravir (Prodrug) NHC β-D-N4-hydroxycytidine (NHC) Molnupiravir->NHC metabolizes to NHC_TP NHC-Triphosphate (Active Form) NHC->NHC_TP phosphorylates to RdRp Viral RNA-dependent RNA polymerase (RdRp) NHC_TP->RdRp incorporated by Viral_RNA Viral RNA RdRp->Viral_RNA during replication of Mutations Lethal Mutagenesis 'Error Catastrophe' Viral_RNA->Mutations leads to Oseltamivir Oseltamivir (Prodrug) Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Form) Oseltamivir->Oseltamivir_Carboxylate metabolizes to Neuraminidase Neuraminidase Oseltamivir_Carboxylate->Neuraminidase inhibits Virus_Release New Virus Release Neuraminidase->Virus_Release is required for Inhibition Inhibition of Virus Release

Caption: Mechanisms of action for Molnupiravir and Oseltamivir.

Conclusion and Future Directions

The initial findings on this compound's antiviral activity against SARS-CoV-2 and influenza viruses are promising.[1][2] However, the lack of independent verification necessitates further research to validate these results. Future studies should aim to:

  • Independent Replication: Conduct studies in different laboratories to confirm the reported in vitro and in vivo efficacy.

  • Mechanism of Action: Further elucidate the precise molecular mechanisms by which this compound exerts its antiviral effects, including its interaction with the NF-κB pathway.

  • Broad-Spectrum Activity: Investigate the activity of this compound against a wider range of respiratory viruses.

  • Resistance Studies: Evaluate the potential for viruses to develop resistance to this compound.

This guide serves as a starting point for researchers interested in the antiviral potential of this compound. As new data becomes available, this information will be updated to provide the most current and comprehensive overview.

References

A Comparative Study of Taurultam and its Synthetic Analogues: A Review of Current Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurultam, a key metabolite of the broad-spectrum antimicrobial and anti-inflammatory agent taurolidine (B130013), has garnered interest for its potential therapeutic applications.[1] As a derivative of the naturally occurring amino acid taurine (B1682933), this compound is implicated in the biological activities of its parent compound. This guide provides a comparative analysis of this compound and its synthetic analogues, focusing on their antimicrobial and anti-inflammatory properties. Due to a notable gap in the scientific literature directly comparing this compound with its own synthetic analogues, this review extends its scope to include closely related taurinamide derivatives, offering the most relevant comparative data currently available. The information presented herein is intended to provide a foundation for researchers and professionals in drug development, highlighting both the known attributes of these compounds and areas requiring further investigation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of taurinamide derivatives, which are structurally related to this compound, has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-substituted-2-phtalimidoethanesulfonamide derivatives, providing a comparative look at their performance against Enterococcus faecalis, a common nosocomial pathogen.[2][3][4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Taurinamide Derivatives against Enterococcus faecalis

Compound IDR-group (Substitution on N-phenyl ring)MIC (μg/mL)
1 H256
2 2-OCH₃64
3 3-OCH₃64
4 4-OCH₃4
5 2-CH₃128
6 3-CH₃128
7 4-CH₃4
8 2-Cl128
9 3-Cl64
10 4-Cl32
12 (No N-phenyl group)256
Gentamicin (Standard antibiotic)4

Data sourced from Akgül et al. (2017).[2]

Data Presentation: Anti-inflammatory and Cytotoxic Activity

While direct comparative data for the anti-inflammatory activity of this compound and its specific synthetic analogues is limited, studies on its parent compound, taurolidine, provide valuable insights. Taurolidine has been shown to inhibit the production of pro-inflammatory cytokines.[6][7] Furthermore, the anti-inflammatory potential of other taurine analogues, such as ethane (B1197151) β-sultam, has been demonstrated.[8]

Table 2: Cytotoxicity of Taurolidine against Peripheral Blood Mononuclear Cells (PBMCs) and Granulocytes

CompoundCell TypeIncubation TimeIC₅₀ (μg/mL)
TaurolidinePBMCs2 hours500
TaurolidineGranulocytes2 hours520
TaurolidinePBMCs≥24 hours40

Data sourced from a 2022 study on the immunomodulatory effects of taurolidine.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh 18-24 hour agar (B569324) plate, select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB. The concentration range should be sufficient to determine the MIC.

    • A row should be included with a standard antibiotic (e.g., gentamicin) as a positive control, and a row with only inoculated broth as a growth control. A row with uninoculated broth should serve as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds and controls.

    • Incubate the microtiter plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Seeding:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (cells only) and a positive control group (cells with LPS only).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours.

    • After incubation, collect the cell culture supernatant from each well.

  • Nitric Oxide Measurement (Griess Assay):

    • Add Griess reagent to the collected supernatants.

    • Measure the absorbance at a suitable wavelength (typically 540 nm) using a microplate reader.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Signaling Pathways

The anti-inflammatory and apoptosis-inducing effects of taurine derivatives are thought to be mediated through the modulation of key signaling pathways. While the specific mechanisms for this compound are not fully elucidated, the known pathways for taurine and taurolidine provide a strong basis for hypothesized mechanisms.

Hypothesized Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway. Taurine has been shown to suppress NF-κB expression.[8] It is plausible that this compound and its analogues exert similar effects.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK TLR4->IKK 2. Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc 5. Translocation IkB_NFkB->NFkB 4. IκBα Degradation & NF-κB Release This compound This compound & Analogues This compound->IKK Inhibition? This compound->IkB_NFkB Stabilization? DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes 7. Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound and its analogues.

Hypothesized Apoptosis Induction Pathway

Taurolidine and taurine have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins.[1][9][10] this compound may share this mechanism of action.

G cluster_cytoplasm cluster_mito This compound This compound & Analogues Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation CytoC Cytochrome c Bax->CytoC Release Casp9 Pro-Caspase-9 Casp9_a Caspase-9 Casp9->Casp9_a Casp3 Pro-Caspase-3 Casp9_a->Casp3 Activates Casp3_a Caspase-3 Casp3->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis CytoC->Casp9 Activates

Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound and its analogues.

Conclusion

This compound and its related taurinamide analogues represent a promising area for the development of new antimicrobial and anti-inflammatory agents. The available data, primarily from studies on taurinamide derivatives, suggest that modifications to the core structure can significantly impact biological activity. Notably, substitutions on the N-phenyl ring of N-phenyl-2-phthalimidotaurinamide have been shown to enhance antibacterial efficacy against Enterococcus faecalis, with some analogues demonstrating potency comparable to the standard antibiotic gentamicin.[2]

However, a significant knowledge gap exists regarding the direct comparative performance of this compound and its own synthetic analogues. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound, which will be crucial for its potential therapeutic development. The experimental protocols and hypothesized pathways presented in this guide offer a framework for such future investigations.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Taurultam in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, actionable guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Taurultam.

This compound is a derivative of the amino acid taurine (B1682933) and a metabolite of the broad-spectrum antimicrobial agent Taurolidine.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesMaterial: Nitrile gloves are recommended for handling this compound in its solid form. Nitrile provides good protection against a variety of chemicals and is a suitable choice for handling powdered substances that are skin irritants. Disclaimer: Specific chemical resistance data for this compound against various glove materials is not currently available. For incidental contact, nitrile gloves are appropriate. If prolonged or direct contact is anticipated, it is advisable to consult the glove manufacturer's chemical resistance guides or conduct independent testing.
Eye and Face Protection Safety Glasses/GogglesType: Chemical splash goggles are mandatory to protect against dust particles and potential splashes. Standard: Ensure they meet appropriate national standards (e.g., ANSI Z87.1 in the United States).
Face ShieldUse Case: A face shield should be worn in conjunction with safety goggles when there is a significant risk of dust generation or splashing, such as when handling large quantities or during vigorous mixing.
Respiratory Protection RespiratorType: For operations where dust generation is likely and cannot be controlled by engineering controls (e.g., a fume hood), a NIOSH-approved N95 or higher-rated particulate respirator is recommended.
Body Protection Laboratory CoatMaterial: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of any chemical. The following step-by-step guide outlines the key operational procedures for working with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust inhalation.

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in water (8 g/L).

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Use a damp cloth or paper towel to wipe the area clean.

  • Place all contaminated materials into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

As this compound is not classified as a hazardous substance, the disposal procedures are more straightforward than for hazardous materials. However, it is crucial to adhere to local and institutional regulations.

  • Solid Waste:

    • Collect waste this compound powder and any contaminated disposable materials (e.g., weighing boats, paper towels) in a clearly labeled, sealed container.

    • Dispose of the sealed container in the regular laboratory trash, unless institutional policies dictate otherwise.

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and it is permitted by local wastewater regulations. Always check with your institution's environmental health and safety office before disposing of any chemical waste down the drain.

  • Empty Containers:

    • Rinse empty this compound containers with a suitable solvent (e.g., water) three times.

    • The rinsate can be disposed of as liquid waste.

    • Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Taurultam_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh this compound in Fume Hood don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill? prepare_solution->spill cleanup_spill Clean Spill Following Protocol spill->cleanup_spill Yes dispose_solid Dispose of Solid Waste spill->dispose_solid No cleanup_spill->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid decontaminate Decontaminate Glassware & Work Area dispose_liquid->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taurultam
Reactant of Route 2
Taurultam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。